molecular formula C18H19NO3S B15191172 Arm-210 CAS No. 1467605-57-7

Arm-210

Cat. No.: B15191172
CAS No.: 1467605-57-7
M. Wt: 329.4 g/mol
InChI Key: JIGDAUOKKYKRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arm-210 is a useful research compound. Its molecular formula is C18H19NO3S and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1467605-57-7

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

4-[(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)methyl]benzoic acid

InChI

InChI=1S/C18H19NO3S/c1-22-16-6-7-17-15(10-16)12-19(8-9-23-17)11-13-2-4-14(5-3-13)18(20)21/h2-7,10H,8-9,11-12H2,1H3,(H,20,21)

InChI Key

JIGDAUOKKYKRKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SCCN(C2)CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Foundational & Exploratory

ARM-210 as a Ryanodine Receptor 1 Stabilizer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the RYR1 gene, which encodes the ryanodine (B192298) receptor 1 (RyR1), are the primary cause of a spectrum of debilitating muscle disorders, collectively known as RYR1-related myopathies (RYR1-RM). These conditions are often characterized by a "leaky" RyR1 channel, leading to aberrant calcium (Ca2+) release from the sarcoplasmic reticulum (SR), which in turn contributes to muscle weakness, fatigue, and progressive muscle damage. ARM-210 (also known as S48168) is a pioneering small molecule of the Rycal class, designed to specifically address this underlying pathology. As an allosteric modulator, this compound stabilizes the closed state of the RyR1 channel, effectively repairing the Ca2+ leak. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental protocols relevant to the study of this compound as a promising therapeutic agent for RYR1-RM.

Introduction: The Challenge of RYR1-Related Myopathies

The ryanodine receptor 1 is a massive ion channel embedded in the membrane of the sarcoplasmic reticulum, a specialized organelle within muscle cells responsible for storing and releasing calcium.[1] This controlled release of calcium is fundamental to the process of excitation-contraction coupling, the intricate mechanism that translates a nerve impulse into muscle contraction.[1][2]

In RYR1-related myopathies, genetic mutations disrupt the normal function of the RyR1 channel.[2] A common consequence of these mutations is the destabilization of the channel's closed state, leading to a chronic, pathological leakage of Ca2+ from the SR into the cytoplasm.[3][4] This persistent Ca2+ leak has several detrimental effects:

  • Impaired Muscle Contraction: Depletion of SR Ca2+ stores compromises the amount of calcium available for release upon nerve stimulation, leading to muscle weakness.[3]

  • Activation of Toxic Pathways: Elevated cytoplasmic Ca2+ levels can activate proteases and other enzymes that contribute to muscle fiber damage and degradation.[3][4]

  • Mitochondrial Dysfunction: Dysregulated calcium homeostasis can impair mitochondrial function, leading to oxidative stress and further cellular damage.

These pathological changes manifest clinically as a wide range of symptoms, from mild muscle weakness to severe, life-threatening conditions.[1] Currently, there are no approved disease-modifying therapies for RYR1-RM, highlighting the urgent need for effective treatments that target the root cause of the disease.

This compound: Mechanism of Action

This compound is a member of a novel class of drugs called Rycals, which are designed to stabilize the closed state of ryanodine receptors.[3][5] Its mechanism of action is multifaceted and involves direct interaction with the RyR1 channel complex:

  • Allosteric Modulation: this compound acts as an allosteric modulator, meaning it binds to a site on the RyR1 protein distinct from the main calcium-conducting pore.[3] This binding induces a conformational change in the channel, favoring the closed state.

  • Stabilization of the Calstabin-1 Interaction: A key aspect of RyR1 regulation is its association with the stabilizing protein calstabin-1 (also known as FKBP12). In many RYR1-related myopathies, this interaction is weakened, contributing to the "leaky" channel phenotype. This compound is thought to enhance the rebinding of calstabin-1 to the RyR1 channel complex, thereby restoring its stability.[6][7]

  • Preferential Binding to Leaky Channels: Evidence suggests that this compound preferentially binds to the "leaky" conformation of the RyR1 channel, making it a targeted therapy for the pathological state.[3][8]

  • Cooperative Binding with ATP: Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a specific site within the RY1&2 domain of the RyR1 protein.[9][10] This binding occurs cooperatively with ATP, suggesting a potential link between the metabolic state of the muscle cell and the therapeutic action of this compound.[9] The binding of this compound and ATP together stabilizes the closed conformation of the channel.[9][10]

The following diagram illustrates the proposed mechanism of action of this compound at the molecular level.

ARM210_Mechanism cluster_0 Pathological State (Leaky RyR1) cluster_1 Therapeutic Intervention cluster_2 Restored State (Stabilized RyR1) Leaky_RyR1 Leaky RyR1 Channel (Mutated/Modified) SR_Ca_leak Sarcoplasmic Reticulum Ca2+ Leak Leaky_RyR1->SR_Ca_leak Increased Open Probability Stabilized_RyR1 Stabilized RyR1 Channel (Closed State) Leaky_RyR1->Stabilized_RyR1 Conformational Change Calstabin_dissociated Calstabin-1 (Dissociated) Calstabin_bound Calstabin-1 (Bound) Muscle_Damage Muscle Weakness & Damage SR_Ca_leak->Muscle_Damage ARM210 This compound ARM210->Leaky_RyR1 Binds to RyR1 (RY1&2 Domain) ARM210->Calstabin_dissociated Promotes Association Reduced_Ca_leak Reduced Ca2+ Leak Stabilized_RyR1->Reduced_Ca_leak Decreased Open Probability Improved_Function Improved Muscle Function Reduced_Ca_leak->Improved_Function Ryanodine_Binding_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation cluster_3 Quantification cluster_4 Analysis Microsome_Prep Isolate SR Microsomes (containing RyR1) Incubation Incubate with [3H]Ryanodine + Test Compounds (e.g., this compound) Microsome_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Scintillation Scintillation Counting of Filter-Bound Radioactivity Filtration->Scintillation Data_Analysis Determine Specific Binding and Analyze Dose-Response Scintillation->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ryanodine (B192298) Receptor 1-Related Myopathies (RYR1-RM) constitute a group of the most common non-dystrophic neuromuscular disorders, stemming from genetic variants in the RYR1 gene.[1][2] These mutations often lead to a dysfunctional Ryanodine Receptor 1 (RyR1) channel, resulting in a chronic, sub-conductance leak of calcium (Ca²⁺) from the sarcoplasmic reticulum (SR).[3][4] This persistent Ca²⁺ dysregulation is a core pathogenic driver, leading to impaired excitation-contraction coupling, muscle weakness, and the activation of degenerative pathways.[5][6] ARM210 (also known as S48168) is a first-in-class, orally available small molecule of the Rycal class, designed as a disease-modifying therapy that directly targets this underlying defect.[5][6] By acting as an allosteric modulator, ARM210 preferentially binds to and stabilizes the closed state of leaky RyR1 channels, thereby restoring normal Ca²⁺ homeostasis.[3][7] Pre-clinical and clinical data support its potential to improve muscle function and reduce fatigue in patients with RYR1-RM.[1][7] This document provides a comprehensive technical overview of the pathophysiology of RYR1-RM, the mechanism of action of ARM210, supporting quantitative data from key studies, and detailed experimental protocols relevant to its evaluation.

The Pathophysiology of RYR1-Related Myopathies

The RyR1 channel is a massive homotetrameric protein complex located in the sarcoplasmic reticulum membrane that governs the release of Ca²⁺ to initiate muscle contraction.[2][3] In RYR1-RM, pathogenic variants can disrupt the channel's intricate structure and function in several ways, including causing hypersensitivity to activation, blocking Ca²⁺ release, or reducing protein expression.[2][3] A primary pathogenic mechanism is the creation of a "leaky" channel, which allows Ca²⁺ to continuously leak from the SR into the cytosol.[1][8]

This chronic Ca²⁺ leak has several detrimental downstream consequences:

  • Depletion of SR Ca²⁺ Stores: Reduced availability of Ca²⁺ in the SR impairs the large, coordinated release required for normal excitation-contraction coupling, leading to the characteristic muscle weakness of the disease.[8]

  • Activation of Degradative Pathways: Elevated cytosolic Ca²⁺ levels can activate calcium-dependent proteases (e.g., calpains), which contribute to muscle damage and pathology.[1]

  • Mitochondrial Dysfunction: Intracellular Ca²⁺ dysregulation is associated with mitochondrial oxidative and nitrosative stress, further exacerbating myofiber dysfunction.[3]

  • Calstabin1 (FKBP12) Dissociation: Many pathogenic variants, along with post-translational modifications, lead to the dissociation of the stabilizing protein calstabin1 (also known as FKBP12) from the RyR1 complex, which further destabilizes the channel and exacerbates the Ca²⁺ leak.[1][3]

G cluster_0 Genetic Cause cluster_1 Molecular Defect cluster_2 Cellular Pathophysiology cluster_3 Downstream Consequences cluster_4 Clinical Manifestation ryr1_mutation Pathogenic RYR1 Gene Variant calstabin_diss Dissociation of Calstabin1 (FKBP12) ryr1_mutation->calstabin_diss leaky_channel Leaky RyR1 Channel (Sub-conductance State) ryr1_mutation->leaky_channel calstabin_diss->leaky_channel exacerbates ca_leak Chronic SR Ca2+ Leak into Cytosol leaky_channel->ca_leak sr_depletion Depletion of SR Ca2+ Stores ca_leak->sr_depletion cyto_overload Elevated Cytosolic Ca2+ ca_leak->cyto_overload ec_uncoupling Impaired Excitation- Contraction Coupling sr_depletion->ec_uncoupling protease Activation of Ca2+-dependent Proteases cyto_overload->protease mito_stress Mitochondrial Oxidative Stress cyto_overload->mito_stress weakness Muscle Weakness & Fatigue ec_uncoupling->weakness damage Progressive Muscle Damage protease->damage mito_stress->damage damage->weakness contributes to

Caption: Pathophysiological cascade in RYR1-related myopathies.

ARM210: Mechanism of Action

ARM210 is a Rycal compound designed to address the foundational defect of RyR1 channel leak.[9] Rycals are a class of small molecules that function as allosteric modulators of ryanodine receptors.[6] The mechanism of ARM210 involves several key steps:

  • Preferential Binding: Cryo-electron microscopy studies have shown that ARM210 preferentially binds to the RyR1 channel when it is in the pathologic "leaky" state.[3][10] It binds cooperatively with ATP in a binding site located in the RY1&2 domain of the channel complex.[11]

  • Conformational Stabilization: Upon binding, ARM210 induces a conformational change that stabilizes the RyR1 channel in its closed state.[3][11]

  • Restoration of Calstabin1 Binding: By stabilizing the channel's proper conformation, ARM210 facilitates the re-association of calstabin1 (FKBP12) with the RyR1 complex.[1][12] This is critical, as calstabin1 is an endogenous channel stabilizer, and its presence helps maintain the channel in a non-leaky state.[3]

  • Normalization of Ca²⁺ Flow: The combined effect of direct channel stabilization and restored calstabin1 binding effectively "repairs" the Ca²⁺ leak, preventing the abnormal flow of calcium from the SR and restoring intracellular Ca²⁺ homeostasis.[5][13]

G cluster_0 Pathological State cluster_1 Therapeutic Intervention cluster_2 Corrected State leaky_ryr1 Leaky RyR1 Channel (Open/Leaky State) ca_leak SR Ca2+ Leak leaky_ryr1->ca_leak causes stabilized_ryr1 Stabilized RyR1 Channel (Closed State) leaky_ryr1->stabilized_ryr1 Induces Conformational Change calstabin_off Calstabin1 (Dissociated) calstabin_off->stabilized_ryr1 Re-associates with arm210 ARM210 arm210->leaky_ryr1 Binds to calstabin_on Calstabin1 (Re-associated) no_leak Normalized Ca2+ Homeostasis stabilized_ryr1->no_leak restores G cluster_0 Sample Preparation cluster_1 Assay Setup cluster_2 Data Acquisition & Analysis biopsy 1. Obtain Patient Muscle Biopsy homogenize 2. Homogenize Tissue biopsy->homogenize isolate 3. Isolate SR Vesicles (Microsomal Fraction) homogenize->isolate load_ca 4. Load Vesicles with Ca2+ (ATP-driven) isolate->load_ca add_compound 5. Add Test Compound (e.g., ARM210) vs. Vehicle load_ca->add_compound measure 6. Measure Extraluminal Ca2+ via Fluorescence over Time add_compound->measure compare 7. Compare Ca2+ Leak Rate (Treated vs. Untreated) measure->compare

References

Investigating ARM210 for Catecholaminergic Polymorphic Ventricular Tachycardia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) is a rare and life-threatening inherited cardiac arrhythmia syndrome characterized by adrenergically-induced ventricular arrhythmias in individuals with structurally normal hearts.[1] The majority of CPVT cases are linked to mutations in the gene encoding the cardiac ryanodine (B192298) receptor 2 (RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum.[2][3] These mutations lead to a "leaky" RyR2 channel, resulting in aberrant diastolic calcium release, which can trigger delayed afterdepolarizations and subsequent fatal arrhythmias.[4][5] ARM210 (also known as S48168) is a novel, orally available small molecule belonging to the Rycal class of drugs. It is designed to be a disease-modifying therapy for CPVT by specifically targeting and stabilizing the dysfunctional RyR2 channel, thereby repairing the calcium leak.[3][6] This technical guide provides an in-depth overview of the preclinical and clinical investigation of ARM210 for the treatment of CPVT, focusing on its mechanism of action, available efficacy data, and the methodologies employed in its evaluation.

Mechanism of Action: Stabilizing the "Primed" State of Mutant RyR2

Preclinical research, including cryo-electron microscopy (cryo-EM) studies, has elucidated the molecular mechanism by which ARM210 exerts its therapeutic effect.[4] CPVT-associated mutations, such as the well-studied R2474S mutation, induce a conformational change in the RyR2 channel, putting it into a "primed" state.[4] This primed state is more susceptible to opening during periods of adrenergic stress, leading to the pathological diastolic calcium leak.[4]

ARM210 acts as an allosteric modulator that preferentially binds to a cleft in the periphery of the RyR2 channel.[7] This binding stabilizes the channel in a closed conformation, effectively reversing the "primed" state induced by the mutation.[4] By restoring the normal function of the RyR2 channel, ARM210 is expected to prevent the downstream arrhythmogenic events.[4]

Preclinical Evidence

The efficacy of ARM210 has been evaluated in a heterozygous knock-in mouse model harboring the RyR2-R2474S mutation, which recapitulates the CPVT phenotype. While specific quantitative data from these preclinical studies are not extensively published in a consolidated format, the available literature indicates significant positive outcomes.

In Vivo Efficacy in a CPVT Mouse Model

Studies in the Ryr2R2474S/WT mouse model have demonstrated that treatment with ARM210 leads to a reduction in the frequency of ventricular tachycardia and prevents sudden cardiac death following exercise and epinephrine (B1671497) challenge.[4]

Table 1: Preclinical Efficacy of ARM210 in the Ryr2R2474S/WT Mouse Model

ParameterOutcome with ARM210 TreatmentData Source
Ventricular TachycardiaReduced frequency[4]
Sudden Cardiac DeathPrevented[4]
Sarcoplasmic Reticulum Ca2+ LeakPrevented[4]

Note: Specific quantitative data (e.g., percentage reduction in VT, dose-response) are not publicly available in the reviewed literature.

In Vitro Efficacy: Correction of Cellular Phenotypes

In vitro studies using cardiomyocytes isolated from CPVT model mice have shown that ARM210 can prevent the aberrant sarcoplasmic reticulum (SR) Ca2+ leak that is the hallmark of the disease at the cellular level.[4]

Table 2: In Vitro Effects of ARM210 on CPVT Cardiomyocytes

Cellular PhenotypeEffect of ARM210Data Source
Diastolic SR Ca2+ LeakPrevention[4]

Note: Detailed quantitative data from dose-response studies are not publicly available in the reviewed literature.

Clinical Development

ARM210 is currently being investigated in a Phase 2 clinical trial for the treatment of CPVT. Information from a Phase 1b study in a related Ryanodine Receptor 1 (RyR1) myopathy provides initial human safety and dosing insights.

Phase 1b Study in RYR1-Related Myopathy (NCT04141670)

A Phase 1b open-label, dose-escalation trial in adult men and women with RYR1-related myopathy (RYR1-RM) assessed the safety, tolerability, and pharmacokinetics of ARM210.[2]

Table 3: ARM210 Phase 1b Study Details (RYR1-RM)

ParameterDetailsData Source
Doses Administered120 mg and 200 mg daily[2]
Treatment Duration29 days[2]
Safety and TolerabilityConfirmed as safe and well-tolerated[2]
Preliminary EfficacySignificant alleviation of fatigue and improved proximal muscle strength in the higher dose group[2]
Phase 2 Proof-of-Concept Trial in CPVT (NCT05122975)

A Phase 2, randomized, double-blind, placebo-controlled, crossover trial is currently underway to evaluate the efficacy, safety, and tolerability of ARM210 in patients with CPVT.[3][8]

Table 4: ARM210 Phase 2 Clinical Trial Design (CPVT)

ParameterDetailsData Source
Official TitleTreatment of Catecholaminergic Polymorphic Ventricular Tachycardia Type 1 (CPVT1)[8]
Study DesignRandomized, Double-Blind, Placebo-Controlled, Crossover[8]
Primary PurposeTreatment[8]
InterventionOral ARM210 (S48168) or matching placebo[8]
Treatment Duration28 days for each treatment period[8]
Key Inclusion Criteria- 18 to 65 years of age- Confirmed genetic diagnosis of CPVT1- Residual ventricular ectopy on a stable standard-of-care treatment regimen[8]
Key Exclusion Criteria- History of alcoholism or drug abuse- Significant liver or kidney impairment- Concomitant use of strong CYP2C8 inducers or inhibitors[8]

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical studies on ARM210 are not publicly available. However, based on the methodologies described in the cited literature, the following outlines the general procedures for key experiments.

In Vivo Electrophysiology in a CPVT Mouse Model
  • Animal Model: Heterozygous Ryr2R2474S/WT knock-in mice are used to model CPVT.[4]

  • Arrhythmia Induction: Ventricular arrhythmias are induced through a combination of exercise (e.g., treadmill running) and administration of epinephrine.[4]

  • Data Acquisition: Electrocardiogram (ECG) is continuously monitored using telemetry devices to record heart rhythm before, during, and after the arrhythmogenic challenge.

  • Endpoint Analysis: The incidence, duration, and complexity of ventricular arrhythmias (e.g., ventricular premature beats, bigeminy, couplets, non-sustained and sustained ventricular tachycardia) are quantified and compared between ARM210-treated and control groups.

Cardiomyocyte Isolation and Sarcoplasmic Reticulum Ca2+ Leak Measurement
  • Cell Isolation: Ventricular myocytes are isolated from the hearts of Ryr2R2474S/WT mice using a Langendorff perfusion system with enzymatic digestion (e.g., collagenase).[9]

  • Calcium Imaging: Isolated cardiomyocytes are loaded with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM).[10]

  • Data Acquisition: Confocal microscopy is used to perform line-scan imaging of intracellular Ca2+ dynamics in quiescent cardiomyocytes.[10]

  • Endpoint Analysis: The frequency, amplitude, and duration of spontaneous Ca2+ sparks and waves are measured to quantify the diastolic SR Ca2+ leak. The effect of ARM210 on these parameters is assessed.[10]

Cryo-Electron Microscopy of the RyR2-ARM210 Complex
  • Protein Expression and Purification: Human RyR2 (wild-type and mutant) is recombinantly expressed in a suitable cell line (e.g., HEK293 cells) and purified.[4]

  • Complex Formation: Purified RyR2 is incubated with ARM210 to allow for complex formation.

  • Cryo-EM Grid Preparation: The RyR2-ARM210 complex solution is applied to EM grids, blotted, and plunge-frozen in liquid ethane.

  • Data Collection: Micrographs are collected using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing and 3D Reconstruction: Single-particle analysis software is used to process the micrographs and reconstruct the three-dimensional structure of the RyR2-ARM210 complex to near-atomic resolution.

Visualizations

Signaling Pathway of CPVT and ARM210 Intervention

CPVT_Pathway cluster_stress Adrenergic Stress cluster_cell Cardiomyocyte cluster_intervention Therapeutic Intervention Exercise/Emotion Exercise/Emotion Catecholamine Release Catecholamine Release Exercise/Emotion->Catecholamine Release Beta-Adrenergic Receptor Beta-Adrenergic Receptor Catecholamine Release->Beta-Adrenergic Receptor PKA Activation PKA Activation Beta-Adrenergic Receptor->PKA Activation Gs -> AC -> cAMP Mutant RyR2 (Primed State) Mutant RyR2 (Primed State) PKA Activation->Mutant RyR2 (Primed State) Phosphorylation Diastolic Ca2+ Leak Diastolic Ca2+ Leak Mutant RyR2 (Primed State)->Diastolic Ca2+ Leak Delayed Afterdepolarizations (DADs) Delayed Afterdepolarizations (DADs) Diastolic Ca2+ Leak->Delayed Afterdepolarizations (DADs) Ventricular Arrhythmia Ventricular Arrhythmia Delayed Afterdepolarizations (DADs)->Ventricular Arrhythmia ARM210 ARM210 ARM210->Mutant RyR2 (Primed State) Binds and Stabilizes

Caption: Pathophysiology of CPVT and the mechanism of action of ARM210.

Experimental Workflow for Preclinical Evaluation of ARM210

ARM210_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro / Cellular Studies cluster_structural Structural Biology CPVT Mouse Model (Ryr2R2474S/WT) CPVT Mouse Model (Ryr2R2474S/WT) ARM210 Administration ARM210 Administration CPVT Mouse Model (Ryr2R2474S/WT)->ARM210 Administration Cardiomyocyte Isolation Cardiomyocyte Isolation CPVT Mouse Model (Ryr2R2474S/WT)->Cardiomyocyte Isolation Arrhythmia Induction (Exercise + Epinephrine) Arrhythmia Induction (Exercise + Epinephrine) ARM210 Administration->Arrhythmia Induction (Exercise + Epinephrine) ECG Monitoring ECG Monitoring Arrhythmia Induction (Exercise + Epinephrine)->ECG Monitoring Analysis of VT/SCD Analysis of VT/SCD ECG Monitoring->Analysis of VT/SCD Ca2+ Imaging (Fluo-4) Ca2+ Imaging (Fluo-4) Cardiomyocyte Isolation->Ca2+ Imaging (Fluo-4) Measurement of Ca2+ Sparks/Waves Measurement of Ca2+ Sparks/Waves Ca2+ Imaging (Fluo-4)->Measurement of Ca2+ Sparks/Waves Analysis of Ca2+ Leak Analysis of Ca2+ Leak Measurement of Ca2+ Sparks/Waves->Analysis of Ca2+ Leak Protein Purification (Mutant RyR2) Protein Purification (Mutant RyR2) Complex Formation with ARM210 Complex Formation with ARM210 Protein Purification (Mutant RyR2)->Complex Formation with ARM210 Cryo-EM Cryo-EM Complex Formation with ARM210->Cryo-EM 3D Structure Determination 3D Structure Determination Cryo-EM->3D Structure Determination

Caption: Workflow for the preclinical investigation of ARM210.

Logical Relationship of ARM210's Therapeutic Effect

ARM210_Logic CPVT Mutation (e.g., R2474S) CPVT Mutation (e.g., R2474S) RyR2 'Primed' State RyR2 'Primed' State CPVT Mutation (e.g., R2474S)->RyR2 'Primed' State Increased Diastolic Ca2+ Leak Increased Diastolic Ca2+ Leak RyR2 'Primed' State->Increased Diastolic Ca2+ Leak Cellular Arrhythmogenesis (DADs) Cellular Arrhythmogenesis (DADs) Increased Diastolic Ca2+ Leak->Cellular Arrhythmogenesis (DADs) Clinical Arrhythmia (VT/SCD) Clinical Arrhythmia (VT/SCD) Cellular Arrhythmogenesis (DADs)->Clinical Arrhythmia (VT/SCD) ARM210 ARM210 Stabilization of Closed RyR2 State Stabilization of Closed RyR2 State ARM210->Stabilization of Closed RyR2 State Binds to RyR2 Stabilization of Closed RyR2 State->Increased Diastolic Ca2+ Leak Reduced Diastolic Ca2+ Leak Reduced Diastolic Ca2+ Leak Stabilization of Closed RyR2 State->Reduced Diastolic Ca2+ Leak Reverses 'Primed' State Suppression of DADs Suppression of DADs Reduced Diastolic Ca2+ Leak->Suppression of DADs Prevention of VT/SCD Prevention of VT/SCD Suppression of DADs->Prevention of VT/SCD

Caption: Logical flow of ARM210's therapeutic effect on CPVT.

References

Preclinical Profile of ARM210: A Ryanodine Receptor Stabilizer for Duchenne Muscular Dystrophy

Author: BenchChem Technical Support Team. Date: December 2025

Tarrytown, NY & Suresnes, France - Preclinical research highlights the potential of ARM210 (also known as S48168), a novel, orally available small-molecule Rycal, as a therapeutic agent for Duchenne muscular dystrophy (DMD).[1] Studies conducted in the mdx mouse model of DMD have demonstrated that ARM210 can improve muscle function and histology.[2] The investigational compound, discovered by ARMGO Pharma and co-developed with Servier, targets the ryanodine (B192298) receptor (RyR), a critical intracellular calcium channel implicated in the pathology of DMD.[2][3][4]

Duchenne muscular dystrophy is a severe, X-linked genetic disorder characterized by the absence of the dystrophin protein.[5] This absence leads to instability of the muscle cell membrane and a cascade of detrimental effects, including chronic inflammation, impaired muscle regeneration, and a progressive loss of muscle tissue, which is replaced by fibrotic and adipose tissue. A key element of DMD pathology is the disruption of calcium homeostasis within muscle cells, partially due to a "leaky" ryanodine receptor (RyR1 in skeletal muscle).[5][6] This calcium leak contributes to muscle damage and weakness.[3][4]

ARM210 is designed to address this calcium leak by stabilizing the RyR1 channel complex.[5] It enhances the rebinding of the stabilizing protein calstabin (FKBP12) to the RyR1, thereby reducing the pathological calcium leakage from the sarcoplasmic reticulum.[5][6] This mechanism of action suggests that ARM210 could be beneficial for DMD patients regardless of the specific mutation in the dystrophin gene.[3] Preclinical studies have shown that ARM210 treatment leads to functional and histological improvements in dystrophic muscles.[6]

Quantitative Data Summary

The efficacy of ARM210 has been evaluated in the mdx mouse model of DMD in both short-term (4 weeks) and longer-term (12 weeks) studies. The tables below summarize the key quantitative findings from these preclinical investigations.

Table 1: In Vivo Functional Improvements in mdx Mice Treated with ARM210
ParameterTreatment DurationDosageImprovement vs. Vehicle-Treated mdx
Forelimb Grip Strength4 weeks50 mg/kg/daySignificant Improvement
Hindlimb Grip Strength4 weeks50 mg/kg/daySignificant Improvement
Exercise Capacity4 weeks & 3 monthsNot SpecifiedImproved
Table 2: Ex Vivo Muscle Function Improvements in mdx Mice Treated with ARM210
MuscleParameterTreatment DurationDosageImprovement vs. Vehicle-Treated mdx
Extensor Digitorum Longus (EDL)Specific Force4 weeks50 mg/kg/daySignificant Improvement
Diaphragm (DIA)Specific Force4 weeks50 mg/kg/daySignificant Improvement
Table 3: Histological and Biomarker Changes in mdx Mice Treated with ARM210
ParameterTreatment DurationDosageOutcome vs. Vehicle-Treated mdx
Muscle Histology4 weeks & 12 weeks10 & 50 mg/kg/dayHistologic Improvement
Cellular Biomarkers of Calcium Homeostasis4 weeks & 12 weeks10 & 50 mg/kg/dayIncreased Levels
Gene Expression of RyR14 weeks50 mg/kg/daySignificant Increase

Experimental Protocols

The preclinical evaluation of ARM210 in mdx mice involved a series of well-defined experimental protocols to assess its therapeutic potential.

Animal Model and Treatment
  • Animal Model: Dystrophin-deficient mdx mice were used as the animal model for Duchenne muscular dystrophy.[6]

  • Treatment Groups: The mice were divided into treatment groups receiving ARM210 at concentrations of 10 mg/kg/day or 50 mg/kg/day, and a vehicle-treated control group.[6]

  • Administration: ARM210 was administered in the drinking water for durations of 4 and 12 weeks.[6]

  • Exercise Regimen: To unmask the mild disease phenotype in mdx mice, they were subjected to treadmill sessions twice a week (12 m/min for 30 minutes).[6]

In Vivo Functional Assessments
  • Grip Strength Measurement: Forelimb and hindlimb grip strength were measured to assess muscle function in live animals.[6]

Ex Vivo Muscle Function Analysis
  • Muscle Preparation: The extensor digitorum longus (EDL) and diaphragm (DIA) muscles were isolated for ex vivo force contraction measurements.[6]

  • Force Measurement: The specific force of the isolated muscles was measured to determine contractile function.[6]

Histological and Biochemical Analysis
  • Histology: Muscle tissue was collected for histological analysis to assess muscle morphology and damage.[6]

  • Gene Expression Analysis: Real-time PCR was performed on gastrocnemius muscle to analyze the expression of genes related to calcium homeostasis (RyR1, calstabin), fibrosis (TGF-β), muscle mass (follistatin), muscle regeneration (myogenin), and oxidative stress (CYBB/NOX-2).[5]

Visualizing the Pathway and Process

To better understand the mechanism of action of ARM210 and the experimental approach, the following diagrams are provided.

ARM210_Mechanism_of_Action cluster_DMD DMD Pathophysiology cluster_ARM210 Therapeutic Intervention Dystrophin Deficiency Dystrophin Deficiency Leaky RyR1 Leaky RyR1 Dystrophin Deficiency->Leaky RyR1 Ca2+ Leak Ca2+ Leak Leaky RyR1->Ca2+ Leak Muscle Damage Muscle Damage Ca2+ Leak->Muscle Damage ARM210 ARM210 Stabilizes RyR1 Stabilizes RyR1 ARM210->Stabilizes RyR1 Stabilizes RyR1->Leaky RyR1 Inhibits Reduces Ca2+ Leak Reduces Ca2+ Leak Stabilizes RyR1->Reduces Ca2+ Leak Improved Muscle Function Improved Muscle Function Reduces Ca2+ Leak->Improved Muscle Function

Caption: Mechanism of ARM210 in DMD.

Preclinical_Workflow mdx Mice mdx Mice Treatment Groups Treatment Groups (Vehicle, 10mg/kg, 50mg/kg ARM210) mdx Mice->Treatment Groups 4 & 12 Week Treatment 4 & 12 Week Treatment Treatment Groups->4 & 12 Week Treatment Treadmill Exercise Treadmill Exercise (2x/week) In Vivo Analysis In Vivo Analysis (Grip Strength) Treadmill Exercise->In Vivo Analysis 4 & 12 Week Treatment->Treadmill Exercise Ex Vivo Analysis Ex Vivo Analysis (EDL & DIA Muscle Force) In Vivo Analysis->Ex Vivo Analysis Histological & Biochemical Analysis Histological & Biochemical Analysis (H&E Staining, Gene Expression) Ex Vivo Analysis->Histological & Biochemical Analysis Data Analysis Data Analysis Histological & Biochemical Analysis->Data Analysis

Caption: Preclinical experimental workflow.

Conclusion

The preclinical data for ARM210 in the mdx mouse model of Duchenne muscular dystrophy are promising. The compound has been shown to improve muscle function, both in vivo and ex vivo, and lead to histological improvements.[6] Its mechanism of action, which involves stabilizing the ryanodine receptor to reduce calcium leakage, addresses a key pathological feature of DMD.[5] These findings supported the advancement of ARM210/S48168 into clinical development for the treatment of DMD.[3] Further research and clinical trials are necessary to determine the safety and efficacy of ARM210 in humans.

References

The Rycal Arm-210: A Technical Guide to its Allosteric Modulation of the RyR1-Calstabin Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the ryanodine (B192298) receptor 1 (RyR1), a critical calcium release channel in the sarcoplasmic reticulum of skeletal muscle, can lead to a group of debilitating genetic muscle disorders known as RyR1-related myopathies (RYR1-RM). A key pathological feature of these conditions is the dissociation of the stabilizing protein calstabin1 (also known as FKBP12) from the RyR1 channel, resulting in a dysfunctional "leaky" channel and impaired muscle function. Arm-210 (also designated as S48168) is a novel small molecule belonging to the Rycal class of compounds, designed to address this underlying pathology. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its allosteric modulation of the RyR1 channel and its profound effect on restoring the critical binding of calstabin1. We present available quantitative data, detailed experimental protocols for assessing this interaction, and visualizations of the key pathways and experimental workflows.

Introduction: The RyR1-Calstabin Interaction and its Role in Disease

The ryanodine receptor 1 is a massive homotetrameric protein complex that governs the release of calcium from the sarcoplasmic reticulum, a process essential for muscle contraction.[1] The stability and proper functioning of the RyR1 channel are critically dependent on its association with the calstabin1 protein. In healthy skeletal muscle, four molecules of calstabin1 are bound to each RyR1 tetramer, stabilizing the channel in its closed state and preventing aberrant calcium leakage.

In RyR1-related myopathies, pathogenic mutations in the RYR1 gene can disrupt this delicate interaction, leading to a reduced affinity of calstabin1 for the RyR1 channel.[1] This dissociation results in an unstable, "leaky" channel that allows for uncontrolled calcium release into the cytoplasm. This chronic calcium leak is a central driver of the pathology in RYR1-RM, contributing to muscle weakness, fatigue, and other debilitating symptoms.

This compound is a promising therapeutic agent that acts as an allosteric modulator of the RyR1 channel. It is designed to specifically target and repair these leaky channels by enhancing the rebinding of calstabin1, thereby restoring normal channel function.[2][3]

Mechanism of Action of this compound

Recent breakthroughs in cryo-electron microscopy (cryo-EM) have elucidated the structural basis for the action of this compound.[4][5] It has been revealed that this compound binds to a novel site on the RyR1 channel, distinct from the calstabin1 binding site. This binding pocket is located in the RY1&2 domain of the RyR1 protein and interestingly, is also a binding site for ATP.[4][5]

The binding of this compound to this allosteric site induces a conformational change in the RyR1 channel, which in turn increases the affinity of the channel for calstabin1.[1] This enhanced binding restores the proper stoichiometry of the RyR1-calstabin1 complex, effectively "plugging the leak" and stabilizing the channel in its closed conformation.[1] This allosteric mechanism of action makes this compound a targeted therapy that addresses the root cause of channel dysfunction in RyR1-RM.

Data Presentation: The Effect of this compound on RyR1 Binding

While a direct dissociation constant (Kd) for the this compound-RyR1 interaction is not yet publicly available, quantitative data on the binding of a related Rycal compound, S107, which competes with this compound for the same binding site, provides valuable insights into the binding characteristics. The following table summarizes the maximal binding capacity (Bmax) of 3H-S107 to RyR1 under various conditions, as determined by radioligand binding assays.

ConditionBmax (pmol/mg protein)Fold Increase
RyR1 (Native)0.8 ± 0.11
RyR1 (PKA/H₂O₂ Treated)8.1 ± 0.5~10
RyR1 + 10 mM ATP7.9 ± 0.6~10
RyR1 + 10 mM ADP2.1 ± 0.2~2.6
Data adapted from Melville et al., Structure, 2022.[4]

These data indicate that the binding of Rycals to RyR1 is significantly enhanced under conditions that mimic the diseased state (PKA phosphorylation and oxidation) and in the presence of ATP, with which it binds cooperatively.[4]

Furthermore, a phase 1b clinical trial of this compound in patients with RYR1-RM demonstrated target engagement by assessing the RyR1-calstabin1 association in skeletal muscle biopsies via co-immunoprecipitation and Western blot.[1] While specific quantitative data from this study are not yet fully published, the positive clinical outcomes, including reduced fatigue and improved muscle strength, suggest a significant restoration of the RyR1-calstabin1 complex in treated patients.[1][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on the RyR1-calstabin1 interaction.

Co-Immunoprecipitation and Western Blotting for RyR1-Calstabin1 Association

This protocol is designed to qualitatively and quantitatively assess the amount of calstabin1 bound to the RyR1 channel in muscle biopsy samples.

  • Lysate Preparation: Skeletal muscle biopsies are homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.

  • Immunoprecipitation: The lysate is incubated with an antibody specific for RyR1, which is coupled to magnetic or agarose (B213101) beads. This allows for the specific capture of the RyR1 protein and any associated proteins.

  • Washing: The beads are washed multiple times with a wash buffer to remove non-specifically bound proteins.

  • Elution: The RyR1-protein complexes are eluted from the beads using an elution buffer.

  • SDS-PAGE and Western Blotting: The eluted proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunodetection: The membrane is incubated with primary antibodies specific for RyR1 and calstabin1, followed by incubation with secondary antibodies conjugated to a detectable marker (e.g., horseradish peroxidase).

  • Quantification: The resulting bands are visualized and quantified using densitometry. The ratio of calstabin1 to RyR1 is calculated to determine the extent of their association.

[3H]-Ryanodine Binding Assay

This assay is used to assess the functional state of the RyR1 channel, as [3H]-ryanodine preferentially binds to the open conformation of the channel.

  • Microsome Preparation: Sarcoplasmic reticulum microsomes are isolated from skeletal muscle tissue.

  • Binding Reaction: The microsomes are incubated with a low concentration of [3H]-ryanodine in a binding buffer containing specific concentrations of Ca2+, ATP, and other modulators, with and without this compound.

  • Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate the bound from the free [3H]-ryanodine.

  • Washing: The filters are washed with an ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ryanodine) from total binding. Scatchard analysis can be used to determine the Bmax and Kd of [3H]-ryanodine binding.

Single-Channel Recordings

This electrophysiological technique allows for the direct observation of the gating behavior of individual RyR1 channels.

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans).

  • Channel Reconstitution: Sarcoplasmic reticulum microsomes containing RyR1 are added to the cis chamber, and the incorporation of a single channel into the bilayer is monitored electrically.

  • Recording: The ionic current flowing through the single RyR1 channel is recorded using a patch-clamp amplifier under various conditions (e.g., different Ca2+ concentrations, presence of ATP, with and without this compound).

  • Data Analysis: The open probability (Po), mean open time, and mean closed time of the channel are analyzed to determine the effect of this compound on its gating properties. A decrease in Po in the presence of this compound would indicate stabilization of the closed state.[7][8]

Visualizations

Signaling Pathway of RyR1 Dysfunction and this compound Intervention

RyR1_Dysfunction_and_ARM210_Intervention cluster_0 Healthy State cluster_1 Diseased State (RYR1-RM) cluster_2 This compound Treatment RyR1_H RyR1 Calstabin_H Calstabin1 RyR1_H->Calstabin_H Stable Binding SR_Ca_H SR Ca2+ SR_Ca_H->RyR1_H Regulated Release RyR1_D Mutant RyR1 Calstabin_D Calstabin1 RyR1_D->Calstabin_D Dissociation SR_Ca_D SR Ca2+ SR_Ca_D->RyR1_D Ca2+ Leak RyR1_T Mutant RyR1 Calstabin_T Calstabin1 RyR1_T->Calstabin_T Restored Binding Arm210 This compound Arm210->RyR1_T Allosteric Binding SR_Ca_T SR Ca2+ SR_Ca_T->RyR1_T Stabilized Channel

Caption: RyR1 signaling in health, disease, and with this compound treatment.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Electrophysiology start Start: Muscle Biopsy (RYR1-RM Patient) lysate Prepare Muscle Lysate start->lysate microsomes Isolate SR Microsomes start->microsomes co_ip Co-Immunoprecipitation (RyR1 & Calstabin1) lysate->co_ip binding_assay [3H]-Ryanodine Binding Assay (with/without this compound) microsomes->binding_assay single_channel Single-Channel Recording (with/without this compound) microsomes->single_channel western Western Blot & Densitometry co_ip->western analysis Data Analysis: - Calstabin1/RyR1 Ratio - Bmax, Kd - Open Probability western->analysis binding_assay->analysis single_channel->analysis conclusion Conclusion: this compound restores calstabin binding and stabilizes RyR1 channel analysis->conclusion

Caption: Workflow for evaluating this compound's effect on RyR1-calstabin.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for RyR1-related myopathies. Its well-defined allosteric mechanism of action, which involves binding to a novel site on the RyR1 channel to restore the critical association with calstabin1, offers a promising approach to correcting the underlying channel dysfunction. The available data, although still emerging, strongly support the potential of this compound to stabilize the RyR1 channel and mitigate the pathological calcium leak that drives disease progression. The experimental protocols outlined in this guide provide a robust framework for further investigation into the efficacy of this compound and other Rycal compounds, paving the way for new and effective treatments for patients with these devastating muscle disorders.

References

The Chemical Landscape of S48168: A Technical Guide to its Structure, Properties, and Therapeutic Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S48168, also known as ARM210, is a clinical-stage small molecule belonging to the Rycal class of compounds. It is under investigation for the treatment of debilitating muscle diseases, including RYR1-related myopathies (RYR1-RM) and Duchenne muscular dystrophy (DMD). This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and pharmacological characteristics of S48168. It details the molecule's mechanism of action, which involves the stabilization of the ryanodine (B192298) receptor 1 (RyR1), thereby preventing pathological calcium leak from the sarcoplasmic reticulum. This guide summarizes key quantitative data from preclinical and clinical studies and provides detailed experimental protocols for the principal assays cited. Furthermore, it visualizes the core signaling pathway and experimental workflows to facilitate a deeper understanding of S48168's therapeutic potential.

Chemical Structure and Physicochemical Properties

S48168 is a synthetic, orally bioavailable small molecule. Its chemical identity and core physicochemical properties are summarized below.

PropertyValueReference
IUPAC Name 4-[(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)methyl]benzoic acid[1]
Synonyms ARM210, S-48168[1]
Molecular Formula C₁₈H₁₉NO₃S[1]
Molecular Weight 329.4 g/mol [1]
Canonical SMILES COC1=CC2=C(C=C1)SCCN(C2)CC3=CC=C(C=C3)C(=O)O[1]

Pharmacological Properties and Mechanism of Action

S48168 is a potent and selective stabilizer of the ryanodine receptor (RyR), a critical intracellular calcium release channel. In pathological states such as RYR1-RM and DMD, genetic mutations can lead to a "leaky" RyR1 channel, resulting in chronic calcium leakage from the sarcoplasmic reticulum (SR) into the cytoplasm.[2] This calcium dysregulation triggers a cascade of detrimental downstream events, including mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and activation of calcium-dependent proteases, ultimately leading to muscle damage and impaired function.[3][4]

S48168 exerts its therapeutic effect by binding to the RyR1 channel complex, which enhances the association of the stabilizing subunit calstabin1 (also known as FKBP12) with the channel.[3][5] This stabilization effectively "repairs" the leaky channel, reducing the aberrant calcium leak and restoring more normal intracellular calcium homeostasis.[6][7]

Signaling Pathway of RyR1 Dysfunction and S48168 Intervention

RyR1_Pathway cluster_0 Pathological State (e.g., RYR1-RM, DMD) cluster_1 Therapeutic Intervention cluster_2 Restored Homeostasis RyR1_mut Mutated/Stressed RyR1 Calstabin_diss Calstabin1 Dissociation RyR1_mut->Calstabin_diss destabilizes Ca_leak SR Calcium Leak Calstabin_diss->Ca_leak causes Mito_overload Mitochondrial Ca²⁺ Overload Ca_leak->Mito_overload Protease_act Ca²⁺-dependent Protease Activation Ca_leak->Protease_act ROS Increased ROS Mito_overload->ROS Muscle_damage Muscle Damage & Dysfunction ROS->Muscle_damage Protease_act->Muscle_damage S48168 S48168 RyR1_stab Stabilized RyR1-Calstabin1 Complex S48168->RyR1_stab promotes RyR1_stab->Calstabin_diss prevents Ca_leak_red Reduced Ca²⁺ Leak RyR1_stab->Ca_leak_red leads to Ca_leak_red->Ca_leak inhibits Homeostasis Restored Ca²⁺ Homeostasis Ca_leak_red->Homeostasis Preclinical_Workflow cluster_0 Animal Model & Treatment cluster_1 In Vivo Functional Assessment cluster_2 Ex Vivo & Histological Analysis cluster_3 Data Analysis mdx_mice mdx Mice (DMD model) treatment_groups Treatment Groups: - Vehicle - S48168 (10 mg/kg/day) - S48168 (50 mg/kg/day) mdx_mice->treatment_groups Randomization grip_strength Forelimb Grip Strength Test treatment_groups->grip_strength 4-12 weeks treatment euthanasia Euthanasia & Tissue Harvest grip_strength->euthanasia ex_vivo_force Ex Vivo Muscle Force Measurement euthanasia->ex_vivo_force histology Histological Analysis (Fibrosis) euthanasia->histology data_analysis Quantitative Data Analysis & Comparison ex_vivo_force->data_analysis histology->data_analysis

References

Technical Whitepaper: Arm-210 (S48168) Orphan Drug Designation for the Treatment of RYR1-Related Myopathies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ryanodine Receptor Type 1-Related Myopathies (RYR1-RM) constitute a group of rare, non-dystrophic neuromuscular disorders caused by mutations in the RYR1 gene.[1] These mutations lead to dysfunctional Ryanodine Receptor 1 (RyR1) channels, critical for excitation-contraction coupling in skeletal muscle. The resulting "leaky" channels cause aberrant calcium (Ca²⁺) leakage from the sarcoplasmic reticulum (SR), which impairs muscle contraction, leading to weakness, and activates toxic downstream pathways that cause muscle damage.[2][3] Arm-210 (also known as S48168) is a first-in-class small molecule drug known as a Rycal®. It acts as an allosteric modulator designed to repair leaky RyR channels.[3][4] On September 5, 2018, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to this compound for the treatment of RYR1-RM, acknowledging the significant unmet medical need for this patient population.[2][5] This document provides a detailed technical overview of this compound, its mechanism of action, and the key clinical data that supported its designation and continued development.

Pathophysiology of RYR1-RM and Mechanism of Action of this compound

The RyR1 channel, located on the sarcoplasmic reticulum membrane, is essential for regulating Ca²⁺ release to initiate muscle contraction. In RYR1-RM, pathogenic gene variants disrupt the channel's structure and function. A key pathological consequence is the dissociation of the stabilizing subunit, calstabin1 (also known as FKBP12), from the RyR1 complex. This destabilization leads to a conformational change in the channel, resulting in a chronic, pathological Ca²⁺ leak from the SR into the cytoplasm.[1]

This persistent Ca²⁺ leak has a dual detrimental effect:

  • Impaired Muscle Contraction: Depleted SR Ca²⁺ stores compromise the amount of calcium available for release upon nerve stimulation, leading to muscle weakness.[6]

  • Activation of Toxic Pathways: Elevated cytosolic Ca²⁺ levels trigger damaging downstream cascades, including mitochondrial dysfunction, oxidative stress, and proteolytic enzyme activation, ultimately leading to muscle fiber damage and disease progression.[2][7]

This compound is designed to address this core pathological defect. As a Rycal®, it acts as a channel stabilizer. It allosterically modulates the RyR1 channel, enhancing the rebinding of calstabin1 to the channel complex. This action restores the channel's stabilized, closed conformation, thereby "repairing" the pathological Ca²⁺ leak.[1][3] This mechanism has been demonstrated ex vivo in muscle biopsies from patients with RYR1-RM, where treatment with this compound restored RyR1-calstabin1 association and mitigated the aberrant Ca²⁺ leak.[1][8]

Signaling Pathway Diagram

cluster_0 Pathophysiology of RYR1-RM cluster_1 This compound Mechanism of Action RYR1_Mutation RYR1 Gene Mutation Leaky_Channel Destabilized 'Leaky' RyR1 Channel (Calstabin1 Dissociation) RYR1_Mutation->Leaky_Channel Ca_Leak Chronic SR Ca²⁺ Leak Leaky_Channel->Ca_Leak Stabilized_Channel Stabilized RyR1 Channel (Restores Calstabin1 Binding) Leaky_Channel->Stabilized_Channel SR_Depletion SR Ca²⁺ Store Depletion Ca_Leak->SR_Depletion Cytosolic_Ca Elevated Cytosolic Ca²⁺ Ca_Leak->Cytosolic_Ca Weakness Muscle Weakness (Impaired Contraction) SR_Depletion->Weakness Toxic_Pathways Activation of Toxic Pathways (Oxidative Stress, Proteolysis) Cytosolic_Ca->Toxic_Pathways Damage Muscle Damage & Progression Toxic_Pathways->Damage ARM210 This compound (S48168) ARM210->Leaky_Channel Binds & Modulates Leak_Reduction Reduction of SR Ca²⁺ Leak Stabilized_Channel->Leak_Reduction Ca_Normalization Normalization of Ca²⁺ Homeostasis Leak_Reduction->Ca_Normalization Function_Improvement Potential for Improved Muscle Function & Strength Ca_Normalization->Function_Improvement

Caption: Pathophysiology of RYR1-RM and the therapeutic mechanism of this compound.

Clinical Development: Phase 1 Trial (NCT04141670)

A first-in-patient, open-label, dose-escalation Phase 1 trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in adults with RYR1-RM.[8][9] The study also included several exploratory efficacy endpoints.

Experimental Protocol: NCT04141670 Study Design
  • Objective: To assess the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of S48168 (this compound) in patients with RYR1-RM.[6]

  • Design: An open-label, dose-escalation study conducted at the National Institutes of Health (NIH) Clinical Center.[8][9]

  • Participants: Seven ambulatory adults (≥18 years) with a genetically confirmed diagnosis of RYR1-RM.[1][8] A key inclusion criterion was a prior muscle biopsy demonstrating a leaky RyR1 channel that was responsive to this compound ex vivo.[6]

  • Dosing Regimen: Participants were assigned to one of two dose cohorts for 29 days of daily oral administration:[7][8][9]

    • Low Dose: 120 mg/day (n=3)

    • High Dose: 200 mg/day (n=4)

  • Primary Endpoint: Safety and tolerability, assessed by monitoring adverse events.[1][8]

  • Exploratory Endpoints:

    • Pharmacokinetics (PK): Plasma concentration of this compound.[1][8]

    • Muscle Function: Motor Function Measure (MFM)-32, handgrip and pinch strength, and other timed functional tests.[8][9]

    • Patient-Reported Outcomes: PROMIS-Fatigue scale.[8][9]

    • Physical Examination: Semi-quantitative measurements of muscle strength.[8][9]

    • Biomarkers: Muscle biopsies and analysis of oxidative stress biomarkers.[1][8]

Clinical Trial Workflow Diagram

cluster_screening Screening & Enrollment cluster_dosing Treatment Phase (29 Days) cluster_assessment Endpoint Assessment Screen Patient Screening (N=7 Total) Inclusion Inclusion Criteria Met: - Genetic RYR1-RM Diagnosis - Ambulatory - Ex vivo biopsy response to this compound Screen->Inclusion Randomize Dose Assignment Inclusion->Randomize Dose_Low Low Dose Cohort (n=3) 120 mg/day Randomize->Dose_Low Dose_High High Dose Cohort (n=4) 200 mg/day Randomize->Dose_High Primary Primary Endpoint: Safety & Tolerability (Adverse Event Monitoring) Dose_Low->Primary Exploratory Exploratory Endpoints: - Pharmacokinetics - Muscle Function Tests - PROMIS-Fatigue Score - Muscle Biopsy Dose_Low->Exploratory Dose_High->Primary Dose_High->Exploratory

Caption: Workflow for the Phase 1 clinical trial of this compound (NCT04141670).

Quantitative Data Summary

The trial demonstrated a favorable safety profile and promising trends in exploratory efficacy measures, particularly in the high-dose group.[1][8]

Table 1: Safety and Tolerability Results

MetricResultCitation
Serious Adverse Events None reported[1][8]
Treatment-Emergent AEs 3 events of Grade 2 or higher[1]
Relation to Study Drug All 3 events were deemed unrelated to this compound[1]
Overall Assessment Favorable safety and tolerability[8][9]

Table 2: Pharmacokinetic Profile

MetricResultCitation
PK Profile Dose-dependent[1][8]
Cmax Limit Remained within pre-defined safety margins (<35 µg/mL)[1][10]
Comparison No notable difference compared to healthy individuals[10]

Table 3: Exploratory Efficacy Outcomes (Changes from Baseline)

EndpointLow Dose Group (120 mg/day)High Dose Group (200 mg/day)Citation
PROMIS-Fatigue Score Mixed/Not specifiedDecreased (Improved)[1][8]
Participant Report (Fatigue) Not specified3 of 4 participants reported improvement[7][8][9]
Handgrip Strength IncreasedIncreased[1]
Shoulder Abduction Strength Not specifiedTrended higher[1]
Proximal Muscle Strength Not specifiedImproved in 3 of 4 participants[11][12][13]
MFM-32 / Timed Tests Mixed resultsMixed results[1]

Conclusion and Future Directions

The U.S. FDA's granting of orphan drug designation to this compound (S48168) for RYR1-RM was a critical step, spurred by a strong preclinical rationale and the high unmet need in this patient population. The subsequent Phase 1 clinical trial provided the first human data supporting the drug's mechanism of action, demonstrating that this compound is safe, well-tolerated, and shows promising signals of clinical benefit, particularly in reducing the key symptom of fatigue.[8][14]

The favorable safety profile and positive efficacy trends have established a foundation for further investigation.[1][9] The next logical step, a randomized, double-blind, placebo-controlled trial, is warranted to definitively determine the efficacy of this compound as a disease-modifying therapy for RYR1-Related Myopathies.[8][12]

Drug Development Logic Diagram

A Preclinical Research: Identification of 'Leaky' RyR1 Channels in RYR1-RM B Drug Discovery: Development of Rycal® (this compound) to Stabilize RyR1 A->B C Ex Vivo Proof of Concept: This compound repairs Ca²⁺ leak in patient muscle biopsies B->C D Regulatory Milestone: FDA Orphan Drug Designation Granted C->D E Phase 1 Clinical Trial: (NCT04141670) Assess Safety & Preliminary Efficacy D->E F Positive Phase 1 Outcomes: Favorable Safety & Efficacy Signals (Reduced Fatigue) E->F G Future Development: Planning for Randomized, Placebo-Controlled Phase 2 Trial F->G

Caption: Logical progression of this compound development for RYR1-RM.

References

ARM-210: An In-Depth Technical Review of Early Clinical Trial Safety and Tolerability

Author: BenchChem Technical Support Team. Date: December 2025

An overview for researchers and drug development professionals on the safety profile of ARM-210, a novel Rycal compound, in its initial clinical evaluations for Ryanodine Receptor 1 Related Myopathies (RYR1-RM).

Introduction

This compound (also known as S48168) is a pioneering, orally bioavailable small molecule belonging to the Rycal class of drugs.[1] It is designed as an allosteric modulator that selectively binds to leaky Ryanodine Receptor (RyR) channels to repair the pathological calcium leak observed in a variety of cardiac and musculoskeletal disorders.[1][2] This technical guide provides a comprehensive analysis of the safety and tolerability profile of this compound as demonstrated in its early-phase clinical trials, with a primary focus on the Phase 1b study in patients with Ryanodine Receptor 1 Related Myopathies (RYR1-RM).[1][2]

This compound has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of RYR1-RM and Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT).[1]

Mechanism of Action: Restoring Calcium Homeostasis

Mutations in the RYR1 gene can lead to dysfunctional Ryanodine Receptor 1 (RyR1) channels, which are crucial for regulating calcium release from the sarcoplasmic reticulum in skeletal muscle.[3] These "leaky" channels result in a chronic sarcoplasmic reticulum calcium leak, which impairs muscle contraction and activates damaging cellular pathways, leading to the clinical manifestations of RYR1-RM.[2][4]

This compound's therapeutic potential lies in its ability to stabilize the RyR1 channel. It acts as an allosteric modulator, preferentially binding to the leaky channels and restoring their normal function.[1] This "repairs" the calcium leak, thereby addressing the root cause of the pathology in RYR1-RM.[1]

cluster_0 Pathophysiology of RYR1-RM cluster_1 Therapeutic Intervention with this compound RYR1 Gene Mutation RYR1 Gene Mutation Dysfunctional RyR1 Channel Dysfunctional RyR1 Channel RYR1 Gene Mutation->Dysfunctional RyR1 Channel SR Calcium Leak SR Calcium Leak Dysfunctional RyR1 Channel->SR Calcium Leak Stabilization of RyR1 Channel Stabilization of RyR1 Channel Dysfunctional RyR1 Channel->Stabilization of RyR1 Channel Impaired Muscle Contraction Impaired Muscle Contraction SR Calcium Leak->Impaired Muscle Contraction Toxic Cellular Pathways Toxic Cellular Pathways SR Calcium Leak->Toxic Cellular Pathways Muscle Weakness & Damage Muscle Weakness & Damage Impaired Muscle Contraction->Muscle Weakness & Damage Toxic Cellular Pathways->Muscle Weakness & Damage This compound This compound This compound->Dysfunctional RyR1 Channel Stabilization of RyR1 Channel->SR Calcium Leak inhibits Restoration of Calcium Homeostasis Restoration of Calcium Homeostasis Stabilization of RyR1 Channel->Restoration of Calcium Homeostasis

Figure 1: Mechanism of Action of this compound in RYR1-RM.

Phase 1b Clinical Trial in RYR1-RM (NCT04141670)

A key source of safety and tolerability data for this compound comes from a Phase 1b, open-label, dose-escalation clinical trial conducted in collaboration with the National Institutes of Health (NIH).[5][6]

Experimental Protocol

Study Design: This was a single-site, open-label, dose-escalation trial.[6] Participants were enrolled into one of two dose groups.[7]

  • Low Dose: 120 mg of this compound administered orally once daily for 29 days.[6]

  • High Dose: 200 mg of this compound administered orally once daily for 29 days.[6]

The decision to proceed to the higher dose was made by an independent Data and Safety Monitoring Board (DSMB) after a review of the safety, tolerability, and pharmacokinetic data from the low-dose group.[7]

Participant Population: The study enrolled adult male and female patients with a genetically confirmed diagnosis of RYR1-RM.[7] A notable inclusion criterion was a prior muscle biopsy demonstrating a leaky RyR1 channel that was responsive to this compound ex vivo.[7]

Primary Endpoint: The primary objective of the trial was to evaluate the safety and tolerability of this compound in individuals with RYR1-RM.[6]

Safety and Tolerability Assessments: A comprehensive battery of assessments was employed to monitor participant safety throughout the trial.[8] These included:

  • Adverse Event (AE) Monitoring: Continuous monitoring and documentation of all adverse events through patient interviews and diary reviews.[8]

  • Physical Examinations: Regular physical examinations to assess overall health.[8]

  • Vital Signs: Measurement of blood pressure, pulse, respiratory rate, and temperature at screening and on days 14 and 28.[8]

  • Electrocardiograms (ECGs): To monitor cardiac function.[8]

  • Laboratory Safety Tests: Comprehensive blood and urine tests to monitor hematology, clinical chemistry, and urinalysis.[8]

cluster_0 Phase 1b Trial Workflow cluster_1 29-Day Dosing Period Screening Screening Enrollment Enrollment Screening->Enrollment Dose Assignment Dose Assignment Enrollment->Dose Assignment Low Dose (120mg) Low Dose (120mg) Dose Assignment->Low Dose (120mg) n=3 High Dose (200mg) High Dose (200mg) Dose Assignment->High Dose (200mg) n=4 Safety Monitoring_L Ongoing Safety & Tolerability Assessments Low Dose (120mg)->Safety Monitoring_L Safety Monitoring_H Ongoing Safety & Tolerability Assessments High Dose (200mg)->Safety Monitoring_H End of Study Assessments_L Final Assessments Safety Monitoring_L->End of Study Assessments_L End of Study Assessments_H Final Assessments Safety Monitoring_H->End of Study Assessments_H

Figure 2: Workflow of the this compound Phase 1b Clinical Trial.

Safety and Tolerability Findings

The Phase 1b trial demonstrated that this compound has a favorable safety and tolerability profile at daily doses of 120 mg and 200 mg over a 29-day period.[6]

Key Findings:

  • No Serious Adverse Events: Crucially, no serious adverse events (SAEs) were reported during the trial.[6]

  • Well-Tolerated: The treatment was generally well-tolerated by all participants.[6]

While the published literature and press releases emphasize the excellent safety profile, a detailed public breakdown of all non-serious adverse events by frequency and severity is not yet available.

Pharmacokinetic Profile

The trial also provided initial insights into the pharmacokinetic (PK) profile of this compound in the RYR1-RM patient population. The study found that this compound exhibited a dose-dependent pharmacokinetic profile.[6]

Table 1: Summary of Pharmacokinetic Data

ParameterLow Dose (120 mg)High Dose (200 mg)
Cmax (ng/mL) Data not publicly availableData not publicly available
Tmax (h) Data not publicly availableData not publicly available
AUC (ng·h/mL) Data not publicly availableData not publicly available
Half-life (h) Data not publicly availableData not publicly available

Note: Specific quantitative pharmacokinetic parameters from this trial have not been publicly released.

Future Directions

The promising safety, tolerability, and preliminary efficacy signals from the Phase 1b study have paved the way for further clinical development of this compound. A randomized, double-blind, placebo-controlled Phase 2 trial is warranted to definitively establish the efficacy of this compound as a disease-modifying therapy for RYR1-RM.[5]

In addition to RYR1-RM, this compound is also undergoing Phase 2 clinical development for Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), a genetic arrhythmia caused by mutations in the cardiac calcium channel gene, RYR2.[1]

Conclusion

The early clinical data from the Phase 1b trial of this compound in patients with RYR1-RM are highly encouraging. The compound was found to be safe and well-tolerated at the doses tested, with no serious adverse events reported. These findings, coupled with a dose-dependent pharmacokinetic profile and preliminary signs of clinical efficacy, strongly support the continued development of this compound as a potentially transformative therapy for RYR1-RM and other disorders characterized by leaky Ryanodine Receptor channels. Future clinical trials will be crucial in further elucidating the long-term safety and therapeutic efficacy of this novel Rycal compound.

References

Rycal Compounds: A Deep Dive into a Novel Therapeutic Class Targeting Leaky Ryanodine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Rycal class of compounds represents a promising new frontier in the treatment of a range of debilitating diseases, from rare genetic myopathies to common conditions like heart failure and cognitive disorders. These small-molecule drugs are designed to address a fundamental cellular defect: the pathological "leak" of calcium ions through ryanodine (B192298) receptors (RyRs), which are crucial channels regulating intracellular calcium release. This technical guide provides a comprehensive overview of the Rycal class, detailing their mechanism of action, summarizing key preclinical and clinical data, and outlining essential experimental protocols for their study.

The Core Problem: Leaky Ryanodine Receptors

Ryanodine receptors are large protein complexes that form channels on the membrane of the sarcoplasmic and endoplasmic reticulum, the cell's internal calcium stores. In response to various signals, these channels open to release calcium into the cytoplasm, a process that is fundamental for muscle contraction, neuronal signaling, and many other cellular functions.

In several disease states, the intricate regulation of RyR channels is disrupted. This can be due to genetic mutations in the RyR genes (RYR1, RYR2, and RYR3) or to stress-induced post-translational modifications of the receptor protein, such as phosphorylation and oxidation. These alterations can lead to the dissociation of a key stabilizing protein called calstabin (also known as FKBP12 for RyR1 and FKBP12.6 for RyR2).[1] The loss of calstabin results in an unstable, "leaky" channel that allows for an inappropriate and damaging trickle of calcium from the cell's stores during the resting state. This chronic calcium leak is a common pathogenic feature in conditions such as RYR1-related myopathies, Duchenne muscular dystrophy, catecholaminergic polymorphic ventricular tachycardia (CPVT), and has been implicated in Alzheimer's and Huntington's diseases.[1]

Rycals: Plugging the Leak

Rycals are a class of drugs specifically designed to counteract this pathological calcium leak. Their mechanism of action is elegantly simple yet profound: they bind to the RyR channel and increase its affinity for calstabin.[1] This enhanced binding effectively "plugs the leak" by re-stabilizing the channel in its closed state, thereby preventing the aberrant diastolic calcium release without affecting the normal, physiological opening of the channel required for cellular function.[1]

Two of the most well-characterized Rycal compounds are S107 and ARM210 (also known as S48168). S107, a first-generation Rycal, has shown efficacy in various preclinical models. ARM210 is a second-generation compound that has progressed into clinical trials, demonstrating a favorable safety profile and promising signs of efficacy.[2][3][4]

Quantitative Data: From Preclinical Models to Human Trials

The development of Rycals is supported by a growing body of quantitative data from both animal studies and human clinical trials.

Preclinical Efficacy of ARM210 in a Mouse Model of Duchenne Muscular Dystrophy

Studies in the mdx mouse model, which mimics Duchenne muscular dystrophy, have demonstrated the potential of ARM210 to improve muscle function.

Parameter Treatment Group Outcome Citation
Grip Strength ARM210 (10 and 50 mg/kg/day)Significant improvement compared to vehicle-treated controls.[5]
Ex vivo Muscle Force ARM210 (10 and 50 mg/kg/day)Significant improvement in both diaphragm and extensor digitorum longus (EDL) muscles.[5]
Muscle Histology ARM210 (10 and 50 mg/kg/day)Observable improvements in muscle histology.[5]
Phase 1 Clinical Trial of ARM210 in RYR1-Related Myopathies

A phase one, open-label, dose-escalation trial of ARM210 was conducted in patients with genetically confirmed RYR1-related myopathies.

Parameter Low Dose (120 mg/day) High Dose (200 mg/day) Citation
Number of Participants 34[2][3][4]
Treatment Duration 29 days29 days[2][3][4]
Safety and Tolerability Well-tolerated with no serious adverse events reported.Well-tolerated with no serious adverse events reported.[2][3][4]
Pharmacokinetics Exhibited a dose-dependent pharmacokinetic profile.Exhibited a dose-dependent pharmacokinetic profile.[2][3][4]
PROMIS-Fatigue Score Mixed results.Improvements reported in three of the four participants.[2][3][4]
Proximal Muscle Strength Mixed results.A trend towards improvement was observed.[2][3][4]
Handgrip Strength Improvement observed.Improvement observed.[2][3][4]

Note: While a dose-dependent pharmacokinetic profile was reported, specific parameters such as Cmax, Tmax, and AUC were not detailed in the available literature.

Visualizing the Science: Signaling Pathways and Experimental Designs

To better understand the core concepts behind Rycal research, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

Rycal_Mechanism_of_Action Rycal Mechanism of Action on the Ryanodine Receptor cluster_healthy Healthy State cluster_diseased Diseased State cluster_treatment Rycal Treatment Healthy_RyR Stable RyR-Calstabin Complex Normal_Ca_Release Physiological Ca2+ Release Healthy_RyR->Normal_Ca_Release Stress Disease/Stress (e.g., Mutation, Oxidation) Calstabin_Dissociation Calstabin Dissociation Stress->Calstabin_Dissociation Leaky_RyR Leaky RyR Channel Calstabin_Dissociation->Leaky_RyR Ca_Leak Pathological Ca2+ Leak Leaky_RyR->Ca_Leak Rycal Rycal Compound Rycal_Binding Rycal Binds to Leaky RyR Rycal->Rycal_Binding Calstabin_Reassociation Enhanced Calstabin Binding Rycal_Binding->Calstabin_Reassociation Stabilized_RyR Stabilized RyR Channel Calstabin_Reassociation->Stabilized_RyR Rycal_Experimental_Workflow Experimental Workflow for Rycal Evaluation cluster_biochemical Biochemical Assays cluster_functional Functional Tests start Disease Model Selection (e.g., Animal model, Patient-derived cells) treatment Rycal Compound Administration start->treatment biochemical Biochemical Analysis treatment->biochemical functional Functional Assessment treatment->functional histological Histological Examination treatment->histological analysis Data Analysis biochemical->analysis functional->analysis histological->analysis outcome Efficacy & Safety Assessment analysis->outcome ca_imaging Calcium Imaging (to measure leak) ip_western Immunoprecipitation & Western Blot (for Calstabin-RyR binding) muscle_contractility Muscle Contractility Studies behavioral Behavioral Tests (e.g., exercise capacity)

References

Methodological & Application

Application Notes and Protocols for Arm-210 (S48168) In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arm-210 (also known as S48168) is an experimental small molecule belonging to the Rycal class of compounds. It is designed as a stabilizer of the ryanodine (B192298) receptor (RyR), a critical intracellular calcium release channel. In pathological conditions, such as certain genetic myopathies, RyR channels can become "leaky," leading to aberrant calcium ion (Ca2+) flux from the sarcoplasmic reticulum (SR) and contributing to cellular dysfunction. This compound acts by repairing this leak, thereby restoring normal intracellular calcium homeostasis. These application notes provide an overview of the in vitro experimental protocols to study the effects of this compound, particularly focusing on its mechanism of action on the RyR1 channel, the predominant isoform in skeletal muscle.

Mechanism of Action

This compound is an allosteric modulator that preferentially binds to the RyR1 channel.[1] Its primary mechanism involves enhancing the binding of calstabin1 (also known as FKBP12), an essential stabilizing subunit, to the RyR1 channel complex.[2][3] In disease states associated with "leaky" RyR1 channels, the interaction between RyR1 and calstabin1 is often weakened. This compound facilitates the rebinding of calstabin1, which stabilizes the closed state of the RyR1 channel and mitigates the pathological Ca2+ leak.[2][3]

Key In Vitro Assays

A series of in vitro assays are crucial for characterizing the biochemical and functional effects of this compound on the RyR1 channel. These experiments are typically performed using preparations from skeletal muscle biopsies, either from animal models or human patients with RyR1-related myopathies.

Summary of Potential Quantitative Data
ParameterDescriptionExpected Outcome with this compoundExample Data (JTV519)
RyR1-Calstabin1 Binding Affinity (Kd) The dissociation constant (Kd) for the binding of calstabin1 to the RyR1 channel. A lower Kd indicates a higher binding affinity.Decrease in Kd, indicating increased binding affinity.For PKA-phosphorylated RyR1: from 1068.5 ± 77.5 nM (without JTV519) to 110.3 ± 1.8 nM (with JTV519).[4]
Sarcoplasmic Reticulum (SR) Ca2+ Leak The rate of spontaneous Ca2+ release from isolated SR vesicles.Reduction in the rate of Ca2+ leak.A similar Rycal compound, S107, was shown to normalize increased SR calcium leak in muscle biopsies from patients with RYR1-related myopathies.[5]
RyR1 Channel Open Probability (Po) The likelihood of the RyR1 channel being in an open state, often measured using single-channel recordings.Decrease in Po under resting conditions.A related compound, JTV519, significantly reduced the Po of RyR1 channels from failing heart muscle.

Experimental Protocols

RyR1-Calstabin1 Co-Immunoprecipitation Assay

This assay is used to assess the association between the RyR1 channel and its stabilizing subunit, calstabin1, in the presence and absence of this compound.

Protocol:

  • Sample Preparation: Homogenize skeletal muscle tissue in a suitable lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Incubate the muscle lysate with an anti-RyR1 antibody overnight at 4°C to form an antibody-antigen complex.

    • Add protein A/G agarose (B213101) beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-RyR1 complex.

    • Centrifuge the samples to pellet the beads and wash several times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the protein complex from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies specific for RyR1 and calstabin1.

    • Incubate with appropriate secondary antibodies conjugated to a detection enzyme (e.g., horseradish peroxidase).

    • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the relative amount of calstabin1 co-immunoprecipitated with RyR1.

Sarcoplasmic Reticulum (SR) Ca2+ Leak Assay

This assay measures the rate of Ca2+ release from isolated SR vesicles to determine the "leakiness" of the RyR1 channels.

Protocol:

  • SR Vesicle Isolation: Isolate SR microsomes from skeletal muscle homogenates by differential centrifugation.

  • Ca2+ Loading: Resuspend the SR vesicles in a buffer containing ATP and a low concentration of a fluorescent Ca2+ indicator (e.g., Fluo-4). Allow the vesicles to actively load Ca2+ via the SERCA pump.

  • Measurement of Ca2+ Leak:

    • Monitor the extra-vesicular Ca2+ concentration using a fluorescence plate reader.

    • Add a SERCA inhibitor (e.g., thapsigargin) to block Ca2+ reuptake into the SR.

    • The subsequent increase in extra-vesicular fluorescence reflects the leak of Ca2+ from the SR through the RyR1 channels.

    • Perform the assay in the presence of varying concentrations of this compound to assess its effect on reducing the Ca2+ leak.

Visualizations

Signaling Pathway of this compound Action

Arm210_Mechanism cluster_0 Pathological State (Leaky RyR1) cluster_1 Therapeutic Intervention cluster_2 Restored State (Stabilized RyR1) Leaky_RyR1 Leaky RyR1 Channel Calstabin1_dissociated Dissociated Calstabin1 Leaky_RyR1->Calstabin1_dissociated Weakened Binding Ca_Leak Ca2+ Leak from SR Leaky_RyR1->Ca_Leak Stabilized_RyR1 Stabilized RyR1 Channel Leaky_RyR1->Stabilized_RyR1 Conformational Change Arm210 This compound (S48168) Arm210->Leaky_RyR1 Binds to Calstabin1_bound Bound Calstabin1 Stabilized_RyR1->Calstabin1_bound Enhanced Binding Reduced_Ca_Leak Reduced Ca2+ Leak Stabilized_RyR1->Reduced_Ca_Leak

Caption: Mechanism of this compound action on the RyR1 channel.

Experimental Workflow for In Vitro Testing

InVitro_Workflow start Start: Obtain Skeletal Muscle Biopsy homogenization Homogenize Tissue start->homogenization lysate Prepare Muscle Lysate homogenization->lysate microsomes Isolate SR Microsomes homogenization->microsomes co_ip Co-Immunoprecipitation Assay lysate->co_ip ca_leak_assay SR Ca2+ Leak Assay microsomes->ca_leak_assay ip Immunoprecipitate RyR1 co_ip->ip ca_load Load SR Vesicles with Ca2+ ca_leak_assay->ca_load wb Western Blot for RyR1 and Calstabin1 ip->wb quant_binding Quantify RyR1-Calstabin1 Binding wb->quant_binding end End: Analyze Data quant_binding->end measure_leak Measure Ca2+ Leak Rate ca_load->measure_leak dose_response Test this compound Dose-Response measure_leak->dose_response dose_response->end

Caption: Workflow for key in vitro assays of this compound.

References

Application Notes and Protocols for Arm-210 in Isolated Muscle Fiber Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Arm-210

This compound (also known as S48168) is a pioneering small molecule belonging to the Rycal® class of drugs.[1] It is designed as an allosteric modulator of the Ryanodine Receptor 1 (RyR1), the primary calcium release channel in the sarcoplasmic reticulum of skeletal muscle.[1][2][3] In several neuromuscular disorders, including Ryanodine Receptor 1-Related Myopathies (RYR1-RM) and Duchenne Muscular Dystrophy (DMD), mutations or cellular stress can lead to a pathological "calcium leak" from the RyR1 channel.[1][2][4][5][6] This leak disrupts calcium homeostasis, impairing muscle contraction, causing weakness and fatigue, and activating damaging cellular pathways.[1][2][4] this compound selectively binds to these leaky RyR1 channels, repairing the defect and stabilizing the channel in its closed state, thereby restoring normal intracellular calcium regulation.[1][2][4]

Mechanism of Action

This compound's therapeutic effect is rooted in its ability to correct dysfunctional RyR1 channels. Pathogenic mutations or stress-induced modifications (like oxidation) can cause the stabilizing protein calstabin1 (also known as FKBP12) to dissociate from the RyR1 complex. This dissociation increases the channel's open probability, resulting in a continuous, detrimental leak of calcium from the sarcoplasmic reticulum (SR) into the cytoplasm. This compound facilitates the rebinding of calstabin1 to RyR1, which stabilizes the channel's closed state and mitigates the pathological calcium leak.[5][6] This action helps to replenish SR calcium stores, improve excitation-contraction coupling, and reduce downstream cellular damage.

Signaling Pathway of this compound Action

ARM210_Mechanism cluster_0 Healthy Muscle Cell cluster_1 Diseased Muscle Cell (e.g., RYR1-RM) EC_Coupling Excitation-Contraction Coupling RyR1_Healthy RyR1 Channel (Closed State) EC_Coupling->RyR1_Healthy Depolarization SR_Ca_Healthy SR Ca2+ (High) Cyto_Ca_Healthy Cytosolic Ca2+ (Transient Release) RyR1_Healthy->Cyto_Ca_Healthy Ca2+ Release Calstabin1 Calstabin1 Calstabin1->RyR1_Healthy Stabilizes Contraction Normal Contraction Cyto_Ca_Healthy->Contraction RyR1_Leaky Leaky RyR1 Channel (Increased Open Probability) RyR1_Leaky->Calstabin1_Dissociated Promotes Re-association SR_Ca_Leaky SR Ca2+ (Depleted) Cyto_Ca_Leaky Cytosolic Ca2+ (Elevated/Leaking) RyR1_Leaky->Cyto_Ca_Leaky Pathological Ca2+ Leak Weakness Muscle Weakness & Damage Cyto_Ca_Leaky->Weakness ARM210 This compound ARM210->RyR1_Leaky Binds & Repairs

Caption: Mechanism of this compound on the RyR1 channel.

Experimental Protocols

Protocol 1: Isolation of Single Muscle Fibers from Mouse Flexor Digitorum Brevis (FDB)

This protocol is adapted from established methods for isolating individual myofibers for in vitro studies.[5]

Materials:

  • Ringer's solution (142 mM NaCl, 5 mM KCl, 1.8 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4)

  • Digestion Medium: Ringer's solution containing 0.2% (w/v) Collagenase Type I

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS) or Horse Serum (HS)

  • Sterile 35-mm tissue culture dishes

  • Dissection microscope and tools (fine forceps, micro-scissors)

  • Sterile Pasteur pipettes

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Euthanasia and Dissection: Euthanize a mouse according to approved institutional guidelines. Dissect the FDB muscle from the hind paw under a dissection microscope.

  • Enzymatic Digestion: Transfer the intact FDB muscle to a 35-mm dish containing 1.5-2 mL of freshly prepared 0.2% Collagenase Type I solution.

  • Incubation: Place the dish in a 37°C, 5% CO₂ incubator for 45-90 minutes. Incubation time may need optimization based on the age of the mouse and collagenase activity. Gently swirl the dish every 15-20 minutes to aid digestion.

  • Stopping Digestion: After incubation, carefully transfer the muscle to a dish containing DMEM supplemented with 10% FBS or HS to inactivate the collagenase.

  • Fiber Dissociation: Gently triturate the muscle using a wide-bore Pasteur pipette to release individual muscle fibers. Avoid vigorous pipetting to prevent damaging the fibers.

  • Washing: Allow the fibers to settle for 5-10 minutes. Carefully remove the supernatant and wash the fibers 2-3 times with fresh DMEM to remove debris and residual enzyme.

  • Plating: Resuspend the isolated fibers in the desired culture medium and plate them onto dishes suitable for imaging or functional assays (e.g., glass-bottom dishes). For some applications, coating the dishes with laminin (B1169045) or Matrigel may improve fiber adherence.

  • Equilibration: Allow the fibers to equilibrate in the incubator for at least 1 hour before beginning experiments.

Protocol 2: Assessing the Effect of this compound on Intracellular Calcium Homeostasis

This protocol outlines a method to evaluate this compound's ability to reduce calcium leak in isolated fibers using a ratiometric calcium indicator.

Materials:

  • Isolated FDB muscle fibers (from Protocol 1)

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Tyrode's solution or other physiological saline

  • This compound stock solution (dissolved in DMSO)

  • Fluorescence microscopy system equipped for ratiometric imaging (340/380 nm excitation)

Procedure:

  • Dye Loading: Incubate the isolated FDB fibers with 5 µM Fura-2 AM and 0.02% Pluronic F-127 in physiological saline for 30-45 minutes at room temperature in the dark.

  • Washing: Wash the fibers 2-3 times with fresh saline to remove extracellular dye. Allow the fibers to de-esterify the dye for at least 30 minutes.

  • Baseline Imaging: Mount the dish on the fluorescence microscope. Acquire baseline ratiometric (F340/F380) images of resting calcium levels in the fibers.

  • Application of this compound:

    • Prepare working concentrations of this compound in physiological saline. A typical starting concentration for in vitro studies is in the range of 100 nM to 10 µM. A vehicle control (saline with the equivalent concentration of DMSO) must be run in parallel.

    • Perfuse the fibers with the this compound solution or the vehicle control.

  • Post-Treatment Imaging: After a suitable incubation period (e.g., 15-30 minutes), acquire a second set of ratiometric images to measure resting calcium levels. A reduction in the F340/F380 ratio in fibers from a diseased model treated with this compound would indicate a sealing of the calcium leak.

  • Data Analysis:

    • Select regions of interest (ROIs) within individual muscle fibers to measure fluorescence intensity at both excitation wavelengths.

    • Calculate the F340/F380 ratio for each fiber before and after treatment.

    • Compare the change in the calcium ratio between the vehicle-treated and this compound-treated groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Fiber Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect 1. Dissect FDB Muscle Digest 2. Enzymatic Digestion (Collagenase) Dissect->Digest Isolate 3. Isolate Single Fibers (Trituration) Digest->Isolate Plate 4. Plate Fibers Isolate->Plate Load_Dye 5. Load with Fura-2 AM Plate->Load_Dye Baseline 6. Acquire Baseline Ca2+ Image (340/380nm) Load_Dye->Baseline Treat 7. Treat Fibers Baseline->Treat ARM210_Group This compound Treat->ARM210_Group Group A Vehicle_Group Vehicle Control Treat->Vehicle_Group Group B Post_Treat 8. Acquire Post-Treatment Ca2+ Image ARM210_Group->Post_Treat Vehicle_Group->Post_Treat Analyze 9. Calculate F340/F380 Ratio Post_Treat->Analyze Compare 10. Compare Groups Analyze->Compare

Caption: Workflow for testing this compound on isolated muscle fibers.

Data Presentation

The following tables summarize representative quantitative data from clinical and preclinical studies of this compound, demonstrating its potential therapeutic effects.

Table 1: Summary of Clinical Trial Efficacy Data for this compound in RYR1-RM Patients
ParameterDosing GroupBaseline (Mean ± SD)Change from Baseline (Day 29)Outcome
Fatigue (PROMIS-fatigue t-score) 200 mg/day (n=4)64 ± 3-7.3 (Mean change)Significant reduction in fatigue reported.[2][3]
Proximal Muscle Strength 200 mg/day (n=4)N/AImprovedImproved shoulder abduction strength observed.[2][3]
Handgrip Strength (% predicted) 120 mg/day (n=3)N/A+5.9% (Mean change)Modest improvement observed.
Handgrip Strength (% predicted) 200 mg/day (n=4)N/A+5.4% (Mean change)Modest improvement observed.

Data synthesized from Phase 1b open-label trial results published in eClinicalMedicine.[1][2][3]

Table 2: Summary of Preclinical Data for this compound in mdx Mice (DMD model)
ParameterTreatment GroupDurationResult vs. Vehicle-Treated mdx
In vivo Grip Strength 10 or 50 mg/kg/day4 and 12 weeksFunctional improvement observed.[5][6]
Ex vivo Diaphragm Force 10 or 50 mg/kg/day4 and 12 weeksSignificant improvement in force production.[5][6]
Ex vivo EDL Muscle Force 10 or 50 mg/kg/day4 and 12 weeksSignificant improvement in force production.[5][6]
Histology 10 or 50 mg/kg/day4 and 12 weeksHistological improvements noted.[5][6]
Calcium Homeostasis Biomarkers 10 or 50 mg/kg/day4 and 12 weeksIncreased levels observed.[5]

Data from a proof-of-concept study in a murine model of Duchenne Muscular Dystrophy.[5][6]

Conclusion

This compound represents a targeted therapeutic strategy for muscle diseases characterized by leaky RyR1 channels. The use of isolated muscle fiber preparations provides a powerful ex vivo system to directly assess the efficacy and mechanism of this compound at the cellular level. The protocols outlined here offer a framework for researchers to investigate the effects of this compound on calcium homeostasis and cellular function, contributing to the further development and understanding of this promising therapeutic agent.

References

Application Notes and Protocols for Arm-210 in mdx Mouse Model Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Arm-210 (also known as S48168) in the mdx mouse model of Duchenne muscular dystrophy (DMD). The protocols outlined below are based on established methodologies from preclinical studies to ensure reproducibility and accuracy in assessing the therapeutic potential of this novel Ryanodine (B192298) Receptor (RyR) stabilizer.

Introduction to this compound and its Mechanism of Action

Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by the absence of dystrophin, a critical protein for muscle fiber stability.[1] This absence leads to chronic muscle damage, inflammation, and progressive muscle wasting. A key pathological feature of DMD is the dysregulation of intracellular calcium (Ca²⁺) homeostasis, partly due to a "leaky" ryanodine receptor (RyR1) channel in the sarcoplasmic reticulum of muscle cells.[1][2]

This compound is a small molecule compound belonging to the Rycal class of drugs that act as RyR1 stabilizers.[1][2][3] Its primary mechanism of action is to enhance the binding of the stabilizing protein calstabin (also known as FKBP12) to the RyR1 channel complex.[1][2][3] In dystrophic muscle, the RyR1 channel becomes depleted of calstabin, leading to an abnormal leakage of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm. This Ca²⁺ leak contributes to a cascade of detrimental downstream effects, including mitochondrial dysfunction, activation of proteolytic enzymes, and ultimately, muscle fiber necrosis and apoptosis. By restoring the proper conformation of the RyR1 channel and its interaction with calstabin, this compound aims to mitigate this pathological Ca²⁺ leak, thereby protecting muscle from ongoing damage and improving muscle function.[1][2]

Quantitative Data Summary: this compound Dosage and Administration in mdx Mice

The following tables summarize the dosages and administration details for this compound in mdx mouse model experiments based on published preclinical studies.[2][3]

Table 1: this compound Dosage and Administration

ParameterDetailsReference
Compound This compound (S48168)[2][3]
Animal Model mdx mice[2][3]
Dosage 10 mg/kg/day and 50 mg/kg/day[2][3]
Administration Route Oral, in drinking water[2][3]
Treatment Duration 4 weeks (short-term) and 12 weeks (long-term)[2][3]

Experimental Protocols

This compound Preparation and Administration in Drinking Water

Objective: To prepare and administer this compound to mdx mice orally via their drinking water to achieve the desired daily dosage.

Materials:

  • This compound (S48168) powder

  • Vehicle (e.g., sterile water, or as specified by the manufacturer)

  • Standard mouse drinking bottles

  • Analytical balance

  • Graduated cylinders and beakers

Protocol:

  • Calculate the total daily drug requirement: Based on the average body weight of the mice in each cage and the desired dosage (10 or 50 mg/kg/day), calculate the total amount of this compound needed per cage per day.

  • Estimate daily water consumption: Monitor the average daily water intake of the mice per cage for a few days prior to the start of the treatment to get a baseline. This will help in determining the concentration of this compound to be dissolved in the drinking water.

  • Prepare the this compound solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a small amount of the appropriate vehicle. Ensure complete dissolution.

    • Bring the solution to the final volume with drinking water based on the estimated daily water consumption to achieve the target daily dose per mouse.

  • Administer the medicated water:

    • Replace the regular drinking water in the mouse cages with the freshly prepared this compound solution.

    • Ensure that the medicated water is the only source of hydration for the mice.

  • Monitor and refresh:

    • Monitor the water consumption daily to ensure the mice are receiving the intended dose.

    • Prepare fresh this compound solution regularly (e.g., every 2-3 days) to ensure the stability and potency of the compound. Adjust the concentration based on changes in body weight and water intake.

Treadmill Exercise Protocol

Objective: To subject mdx mice to a standardized exercise regimen to unmask the mild disease phenotype and evaluate the effect of this compound on exercise performance and muscle damage.

Materials:

  • Animal treadmill with adjustable speed and incline

  • Timer

Protocol:

  • Acclimatization: Acclimate the mice to the treadmill for a few days before the start of the experiment by allowing them to walk at a low speed for a short duration.

  • Exercise Regimen:

    • Set the treadmill speed to 12 m/min.[2][3]

    • Place the mice on the treadmill and run them for a continuous period of 30 minutes.[2][3]

    • This exercise session should be performed twice a week throughout the treatment period.[2][3]

  • Observation: Monitor the mice during the exercise for signs of exhaustion or distress.

In Vivo Grip Strength Test

Objective: To assess forelimb and hindlimb muscle strength in mdx mice as a measure of functional improvement with this compound treatment.

Materials:

  • Grip strength meter with a wire grid or bar

Protocol:

  • Forelimb Grip Strength:

    • Hold the mouse by the base of its tail and lower it towards the grip strength meter.

    • Allow the mouse to grasp the wire grid or bar with its forepaws only.

    • Gently pull the mouse back horizontally and steadily until its grip is released.

    • The meter will record the peak force exerted.

    • Perform three consecutive trials for each mouse, with a short rest period in between.

  • Combined Forelimb and Hindlimb Grip Strength:

    • Repeat the procedure, but this time allow the mouse to grasp the grid with all four paws.

    • Pull the mouse back horizontally until its grip is released.

    • Record the peak force and perform three trials.

  • Data Analysis: Average the readings for each mouse for both forelimb and combined grip strength. Normalize the data to the body weight of the mouse if required.

Ex Vivo Muscle Contractile Force Measurement

Objective: To measure the contractile properties of isolated extensor digitorum longus (EDL) and diaphragm muscles to assess the direct effect of this compound on muscle function.

Materials:

  • Dissection tools (scissors, forceps)

  • Organ bath system with force transducer and stimulator

  • Oxygenated Ringer's solution (95% O₂, 5% CO₂)

  • Suture thread

Protocol:

  • Muscle Dissection:

    • Humanely euthanize the mouse.

    • Carefully dissect the EDL muscle from the hindlimb and a strip of the diaphragm muscle.

    • Tie suture threads to the tendons at both ends of the isolated muscle.

  • Muscle Mounting:

    • Mount the muscle vertically in the organ bath filled with continuously oxygenated Ringer's solution maintained at a physiological temperature (e.g., 25-30°C).

    • Attach one end of the muscle to a fixed hook and the other end to the force transducer.

  • Optimal Length Determination (L₀):

    • Adjust the muscle length to the point where it produces the maximum twitch force upon a single electrical stimulus. This is the optimal length (L₀).

  • Force Measurement:

    • Twitch Force: Measure the force generated in response to a single supramaximal electrical pulse.

    • Tetanic Force: Measure the maximum force generated during a train of stimuli at a high frequency (e.g., 100-150 Hz) that results in a fused contraction.

  • Data Analysis: Calculate the specific force (force per cross-sectional area of the muscle) for both twitch and tetanic contractions.

Histological and Biochemical Analysis

Objective: To evaluate the extent of muscle pathology and markers of muscle damage in mdx mice treated with this compound.

Protocols:

  • Histology:

    • Dissect muscle tissues (e.g., gastrocnemius, quadriceps, diaphragm) and freeze them in isopentane (B150273) cooled by liquid nitrogen.

    • Cut transverse sections (8-10 µm) using a cryostat.

    • Perform Hematoxylin and Eosin (H&E) staining to visualize muscle morphology.

    • Quantify the extent of necrosis (damaged fibers), regeneration (centrally nucleated fibers), and fibrosis (connective tissue deposition) using image analysis software.

  • Biochemical Analysis:

    • Collect blood samples from the mice.

    • Centrifuge the blood to obtain serum.

    • Measure the serum levels of creatine (B1669601) kinase (CK), a well-established biomarker for muscle damage, using a commercially available assay kit.

Signaling Pathway and Experimental Workflow Diagrams

ARM210_Mechanism_of_Action cluster_0 Dystrophic Muscle Cell (mdx) cluster_1 Therapeutic Intervention RyR1_leaky Leaky RyR1 Channel (Calstabin-depleted) Cytoplasm Cytoplasm [Low Ca²⁺] RyR1_leaky->Cytoplasm Ca²⁺ RyR1_stabilized Stabilized RyR1 Channel (Calstabin-bound) SR Sarcoplasmic Reticulum (SR) [High Ca²⁺] Mitochondria Mitochondria Cytoplasm->Mitochondria Ca²⁺ Overload Proteases Proteolytic Enzymes (e.g., Calpains) Cytoplasm->Proteases Activation Ca_leak Pathological Ca²⁺ Leak Necrosis Muscle Fiber Necrosis & Apoptosis Mitochondria->Necrosis Dysfunction Proteases->Necrosis Degradation Arm210 This compound (Rycal) Arm210->RyR1_leaky Binds & Stabilizes Reduced_leak Reduced Ca²⁺ Leak RyR1_stabilized->Reduced_leak Improved_homeostasis Improved Ca²⁺ Homeostasis Reduced_leak->Improved_homeostasis Muscle_protection Muscle Protection & Improved Function Improved_homeostasis->Muscle_protection Experimental_Workflow cluster_assessments Functional & Pathological Assessments start Start: mdx Mice treatment This compound Administration (10 or 50 mg/kg/day in drinking water) for 4 or 12 weeks start->treatment exercise Treadmill Exercise (12 m/min, 30 min, 2x/week) treatment->exercise grip_strength In Vivo Grip Strength Test exercise->grip_strength ex_vivo Ex Vivo Muscle Contractile Force (EDL & Diaphragm) exercise->ex_vivo histology Histological Analysis (H&E Staining) exercise->histology biochemistry Biochemical Analysis (Serum CK Levels) exercise->biochemistry end Data Analysis & Interpretation grip_strength->end ex_vivo->end histology->end biochemistry->end

References

Application Notes and Protocols for Testing Arm-210 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arm-210, also known as S48168, is a member of the Rycal class of small molecules designed to treat diseases driven by "leaky" ryanodine (B192298) receptors (RyR).[1][2][3] The primary target of this compound is the ryanodine receptor 1 (RyR1), an intracellular calcium release channel crucial for excitation-contraction coupling in skeletal muscle.[4] In pathological conditions such as Ryanodine Receptor 1-Related Myopathies (RYR1-RM), mutations in the RYR1 gene can lead to a conformational change in the RyR1 channel. This change causes the depletion of the stabilizing protein calstabin-1, resulting in a pathological "leak" of calcium (Ca²⁺) from the sarcoplasmic reticulum (SR).[4][5] This chronic Ca²⁺ leakage disrupts intracellular calcium homeostasis, leading to impaired muscle function, weakness, and activation of toxic pathways that damage muscle cells.[1][2]

This compound acts as an allosteric modulator that preferentially binds to the leaky RyR1 channel, enhancing the rebinding of calstabin-1.[1][5] This action "repairs" the leak, restoring normal channel function and alleviating the downstream pathological consequences.[2][3] Preclinical and clinical studies have demonstrated the potential of this compound to improve muscle strength and reduce fatigue in patients with RYR1-RM.[1][6]

These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound. The assays are designed to assess the compound's effect on cell viability, its primary mechanism of action on RyR1, and its functional impact on intracellular calcium dynamics and mitochondrial health.

Signaling Pathway of this compound Action

Arm210_Mechanism_of_Action cluster_SR Sarcoplasmic Reticulum cluster_Cytoplasm Cytoplasm RyR1_leaky Leaky RyR1 Channel (Calstabin-1 depleted) RyR1_stabilized Stabilized RyR1 Channel (Calstabin-1 bound) RyR1_leaky->RyR1_stabilized Stabilization Ca_leak Pathological Ca²⁺ Leak RyR1_leaky->Ca_leak Causes Normal_Ca Restored Ca²⁺ Homeostasis RyR1_stabilized->Normal_Ca Ca_SR Ca²⁺ Store Ca_SR->RyR1_leaky Ca²⁺ efflux Ca_SR->RyR1_stabilized Regulated Ca²⁺ release Arm210 This compound Arm210->RyR1_leaky Binds to RyR1 Calstabin1 Calstabin-1 Calstabin1->RyR1_stabilized Rebinds Experimental_Workflow start Start: Cell Model Selection (e.g., RYR1-RM Myotubes or HEK293-mutant RyR1) cytotoxicity 1. Cytotoxicity Assays (MTT / Resazurin) start->cytotoxicity target_engagement 2. Target Engagement Assay ([³H]-Ryanodine Binding) cytotoxicity->target_engagement Determine non-toxic concentrations calcium_imaging 3. Functional Ca²⁺ Imaging (Calcium Sparks/Transients) target_engagement->calcium_imaging Confirm direct interaction mitochondrial_health 4. Mitochondrial Health Assay (JC-1 Staining) calcium_imaging->mitochondrial_health Assess functional rescue data_analysis 5. Data Analysis & Interpretation mitochondrial_health->data_analysis end Conclusion on this compound Efficacy data_analysis->end

References

Application Notes and Protocols for Assessing RyR1-Calstabin1 Co-Immunoprecipitation Following ARM210 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ryanodine Receptor 1 (RyR1) is a large ion channel crucial for excitation-contraction coupling in skeletal muscle. Its function is modulated by the accessory protein calstabin1 (also known as FKBP12). In various pathological conditions, such as RYR1-related myopathies and age-related muscle weakness, the RyR1 channel can become "leaky" due to post-translational modifications like oxidation and phosphorylation. This leads to the dissociation of calstabin1, resulting in impaired calcium homeostasis and muscle dysfunction.[1]

ARM210 (also known as S107 or S48168) is a Rycal compound designed to stabilize the closed state of the RyR1 channel.[2][3] One of its primary mechanisms of action is to enhance the binding of calstabin1 to RyR1, thereby preventing the pathological calcium leak.[3] Co-immunoprecipitation (Co-IP) is a key technique used to assess the interaction between RyR1 and calstabin1 and to evaluate the efficacy of therapeutic interventions like ARM210.[1][4] This document provides a detailed protocol for performing RyR1-calstabin1 co-immunoprecipitation from skeletal muscle lysates following treatment with ARM210.

Signaling Pathway and Drug Mechanism of Action

Under normal physiological conditions, calstabin1 is bound to each of the four RyR1 subunits, which helps to stabilize the channel in a closed state. In disease states, stressors such as oxidation and phosphorylation can cause calstabin1 to dissociate from the RyR1 complex. This dissociation increases the open probability of the channel, leading to a diastolic calcium leak from the sarcoplasmic reticulum. ARM210 acts by binding to the RyR1 channel, which allosterically increases the affinity of calstabin1 for RyR1, promoting its re-association and stabilizing the closed conformation of the channel.[3][5]

RyR1 RyR1 RyR1_Calstabin1 RyR1-Calstabin1 Complex (Stable Channel) RyR1->RyR1_Calstabin1 Binds Calstabin1 Calstabin1 Calstabin1->RyR1_Calstabin1 Leaky_RyR1 Leaky RyR1 Stress Disease/Stress (Oxidation, Phosphorylation) Stress->RyR1_Calstabin1 Causes Dissociation Stress->Leaky_RyR1 Leaky_RyR1->RyR1_Calstabin1 Promotes Re-association Ca_Leak Ca2+ Leak Leaky_RyR1->Ca_Leak Results in ARM210 ARM210 ARM210->Leaky_RyR1 Binds to

Diagram 1. Mechanism of ARM210 Action on the RyR1-Calstabin1 Complex.

Quantitative Data Summary

The following table summarizes representative quantitative data on the effect of pathological conditions and subsequent ARM210 (S107) treatment on the RyR1-calstabin1 interaction, as assessed by co-immunoprecipitation followed by western blot analysis.

ConditionRyR1-Calstabin1 Binding (Relative to Control)Reference
Healthy Control Skeletal Muscle100%[6]
RYR1-Related Myopathy (untreated)10 - 25%[6]
RYR1-Related Myopathy + S107 (1.0 µM ex-vivo)Binding Improved[6]
Aged Mouse Skeletal Muscle (untreated)Significantly Reduced[7]
Aged Mouse Skeletal Muscle + S107Binding Stabilized[7]
mdx Mouse Model (untreated)Significantly Reduced[1]
mdx Mouse Model + S107Binding Increased[1]

Experimental Protocol: RyR1-Calstabin1 Co-Immunoprecipitation

This protocol is designed for assessing the interaction between RyR1 and calstabin1 in skeletal muscle tissue lysates.

Materials and Reagents
  • Skeletal Muscle Tissue: Fresh or frozen at -80°C.

  • ARM210 (S107): Prepare a stock solution in a suitable solvent (e.g., DMSO).

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 10% glycerol. Just before use, add protease and phosphatase inhibitor cocktails.[8]

  • Wash Buffer: Co-IP Lysis Buffer with the same composition.

  • Elution Buffer: 1X SDS-PAGE sample buffer (e.g., Laemmli buffer) or a non-denaturing elution buffer like 0.1 M glycine (B1666218) (pH 2.5) if native protein analysis is required.[2]

  • Protein A/G Agarose or Magnetic Beads

  • Primary Antibodies:

    • Anti-RyR1 antibody (for immunoprecipitation and western blot)

    • Anti-calstabin1 (FKBP12) antibody (for western blot)

  • Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • BCA Protein Assay Kit

  • Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, ECL substrate.

Experimental Workflow

start Start: Skeletal Muscle Sample homogenize Homogenize in Lysis Buffer start->homogenize treat Incubate with ARM210 or Vehicle homogenize->treat quantify Quantify Protein Concentration treat->quantify preclear Pre-clear Lysate with Protein A/G Beads quantify->preclear ip Immunoprecipitate with anti-RyR1 Antibody preclear->ip capture Capture Immune Complex with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute wb Western Blot for RyR1 and Calstabin1 elute->wb analyze Analyze and Quantify Band Intensity wb->analyze end End: Assess RyR1-Calstabin1 Interaction analyze->end

Diagram 2. Co-Immunoprecipitation Experimental Workflow.
Detailed Methodology

1. Preparation of Muscle Lysate

a. Weigh approximately 50-100 mg of frozen skeletal muscle tissue. b. Add 10 volumes of ice-cold Co-IP Lysis Buffer (e.g., 500 µL for 50 mg of tissue). c. Homogenize the tissue on ice using a Dounce homogenizer or a similar device until the tissue is completely lysed. d. Incubate the homogenate on a rotator for 1-2 hours at 4°C to ensure complete solubilization of proteins. e. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant to a new pre-chilled microfuge tube. This is your cleared lysate.

2. ARM210 Treatment (Ex-vivo)

a. Determine the protein concentration of the cleared lysate using a BCA assay. b. Dilute the lysate to a final concentration of approximately 1-2 mg/mL with Co-IP Lysis Buffer. c. For the treatment group, add ARM210 (S107) to a final concentration of 1.0 µM.[6] For the control group, add an equivalent volume of the vehicle (e.g., DMSO). d. Incubate the lysates for at least 1 hour at 4°C with gentle rotation.

3. Pre-clearing the Lysate

a. To 500 µL of lysate, add 20-30 µL of a 50% slurry of Protein A/G beads. b. Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled tube, avoiding the beads.

4. Immunoprecipitation

a. To the pre-cleared lysate, add 2-5 µg of the anti-RyR1 antibody. The optimal antibody concentration should be determined empirically. b. Incubate overnight at 4°C with gentle end-over-end rotation. c. Add 40-50 µL of a 50% slurry of Protein A/G beads to capture the immune complexes. d. Incubate for 2-4 hours at 4°C with gentle rotation.

5. Washing and Elution

a. Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. Discard the supernatant. b. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant. c. After the final wash, carefully remove all residual wash buffer. d. To elute the proteins, add 40-50 µL of 1X SDS-PAGE sample buffer directly to the beads. e. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and dissociate them from the beads. f. Centrifuge at high speed for 1 minute and collect the supernatant, which contains the immunoprecipitated proteins.

6. Western Blot Analysis

a. Load the eluted samples onto an SDS-PAGE gel, along with a small amount of the input lysate (as a positive control). b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. e. Incubate the membrane with the primary antibodies (anti-RyR1 and anti-calstabin1, typically at a 1:1000 dilution) overnight at 4°C.[6] f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:10,000 dilution) for 1 hour at room temperature.[6] h. Wash the membrane again three times with TBST. i. Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

7. Data Analysis

a. Quantify the band intensities for both RyR1 and calstabin1 in the immunoprecipitated samples using densitometry software. b. Normalize the calstabin1 signal to the RyR1 signal for each sample to account for any variations in immunoprecipitation efficiency. c. Compare the normalized calstabin1 signal between the vehicle-treated and ARM210-treated groups to determine the effect of the compound on the RyR1-calstabin1 interaction.

Conclusion

This protocol provides a comprehensive framework for assessing the co-immunoprecipitation of RyR1 and calstabin1 and evaluating the efficacy of ARM210. Successful execution of this protocol will enable researchers to quantify the restoration of the RyR1-calstabin1 interaction, providing critical data for the development of therapeutics targeting RyR1 channelopathies. Optimization of antibody concentrations, incubation times, and buffer compositions may be necessary depending on the specific experimental conditions and reagents used.

References

Measuring Intracellular Calcium Levels in Response to Arm-210: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arm-210, also known as S48168, is a small molecule drug candidate belonging to the Rycal class of compounds.[1] It is designed to address pathological intracellular calcium leakage by stabilizing the ryanodine (B192298) receptor (RyR), a critical ion channel in the sarcoplasmic reticulum membrane.[2][3][4] In various myopathies, such as Ryanodine Receptor Type 1-Related Myopathies (RYR1-RM) and Duchenne Muscular Dystrophy (DMD), mutations or stress-induced modifications can lead to "leaky" RyR channels, resulting in chronic calcium depletion from the sarcoplasmic reticulum and elevated cytosolic calcium levels.[5][6][7] This calcium dysregulation contributes to muscle weakness, impaired contraction, and the activation of toxic cellular pathways.[2][3]

This compound acts as an allosteric modulator, preferentially binding to the leaky RyR channel and promoting its closed state, thereby repairing the calcium leak.[1][8][9] This mechanism of action has shown potential in preclinical and clinical studies to improve muscle function and reduce disease-related symptoms.[1][4][10] Accurate measurement of intracellular calcium levels is therefore paramount to characterizing the efficacy of this compound and similar compounds. This document provides detailed protocols for assessing the impact of this compound on intracellular calcium dynamics using common fluorescent indicators.

Signaling Pathway of this compound

Arm210_Signaling_Pathway cluster_cell Muscle Cell cluster_RyR2 SR Sarcoplasmic Reticulum (SR) RyR2_leaky Leaky RyR2 Channel RyR2_stabilized Stabilized RyR2 Channel RyR2_leaky->RyR2_stabilized Stabilized by this compound Ca_leak Ca²⁺ Leak RyR2_leaky->Ca_leak Ca_store Normal Ca²⁺ Store RyR2_stabilized->Ca_store Cytosolic_Ca Elevated Cytosolic Ca²⁺ Ca_leak->Cytosolic_Ca Increases Normal_Ca Restored Cytosolic Ca²⁺ Ca_store->Normal_Ca Maintains Cell_Dysfunction Cellular Dysfunction Cytosolic_Ca->Cell_Dysfunction Leads to Improved_Function Improved Cell Function Normal_Ca->Improved_Function Leads to Arm210 This compound Arm210->RyR2_leaky Binds to

Caption: this compound signaling pathway.

Experimental Protocols

Two primary methods for measuring intracellular calcium are detailed below, utilizing the ratiometric dye Fura-2 AM and the single-wavelength dye Fluo-4 AM.

Protocol 1: Measuring Intracellular Calcium with Fura-2 AM

Fura-2 AM is a ratiometric fluorescent indicator that allows for precise quantification of intracellular calcium concentrations by measuring the ratio of fluorescence emission at 510 nm when excited at 340 nm (calcium-bound) and 380 nm (calcium-free).[11][12][13] This ratiometric measurement minimizes issues related to uneven dye loading, photobleaching, and cell thickness.[12]

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic F-127

  • HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • Cells of interest (adherent or suspension)

  • This compound stock solution

  • Ionomycin (B1663694) (positive control)

  • EGTA (for determining minimum fluorescence ratio)

  • Fluorescence microscope or plate reader capable of excitation at 340 nm and 380 nm, and emission detection at ~510 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.[13]

    • Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.

    • Prepare a 250 mM stock solution of Probenecid in 1 M NaOH (if used).

    • Prepare the loading buffer by adding Fura-2 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02-0.04%) to the physiological buffer.[13] If using probenecid, add it to the final buffer at a concentration of 1-2.5 mM.

  • Cell Loading:

    • For Adherent Cells: Culture cells on coverslips or in black-walled, clear-bottom microplates. Remove the culture medium and wash the cells once with the physiological buffer. Add the Fura-2 AM loading solution and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[13]

    • For Suspension Cells: Pellet the cells by centrifugation and resuspend them in the Fura-2 AM loading solution. Incubate for 30-60 minutes at room temperature or 37°C with gentle agitation, protected from light.[13]

  • Washing and De-esterification:

    • After loading, wash the cells twice with the physiological buffer (containing probenecid if used) to remove extracellular dye.

    • Incubate the cells for an additional 20-30 minutes at room temperature to allow for the complete hydrolysis of the AM ester by intracellular esterases.[13]

  • Measurement of Intracellular Calcium:

    • Mount the coverslip onto the microscope stage or place the microplate in the plate reader.

    • Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

    • Add this compound at the desired concentration and continue to record the fluorescence ratio over time.

    • At the end of the experiment, add ionomycin (e.g., 1-10 µM) to determine the maximum fluorescence ratio (Rmax), followed by the addition of a calcium chelator like EGTA (e.g., 5-10 mM) to determine the minimum fluorescence ratio (Rmin).[14]

Data Analysis: The ratio of the fluorescence intensities (F340/F380) is used to calculate the intracellular calcium concentration using the Grynkiewicz equation:[14] [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min)

Where:

  • Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).

  • R is the experimental 340/380 fluorescence ratio.

  • Rmin and Rmax are the minimum and maximum fluorescence ratios.

  • F380max and F380min are the fluorescence intensities at 380 nm excitation under calcium-free and calcium-saturated conditions, respectively.

Protocol 2: Measuring Intracellular Calcium with Fluo-4 AM

Fluo-4 AM is a high-affinity, single-wavelength fluorescent indicator for intracellular calcium.[15][16] Upon binding to calcium, its fluorescence intensity increases significantly. It is well-suited for high-throughput screening and qualitative assessments of calcium changes.[17]

Materials:

  • Fluo-4 AM

  • Anhydrous DMSO

  • Pluronic F-127

  • Physiological buffer (e.g., HBSS)

  • Probenecid (optional)

  • Cells of interest

  • This compound stock solution

  • Ionomycin (positive control)

  • Fluorescence microscope, plate reader, or flow cytometer with excitation at ~490 nm and emission detection at ~515 nm.[15]

Procedure:

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.

    • Prepare the loading buffer by diluting Fluo-4 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02-0.04%) into the physiological buffer.[17] Add probenecid if necessary.

  • Cell Loading:

    • Follow the same procedure as for Fura-2 AM, incubating the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.[15][16]

  • Washing and De-esterification:

    • Wash the cells twice with the physiological buffer to remove extracellular dye.

    • Allow 15-30 minutes for de-esterification.[18]

  • Measurement of Intracellular Calcium:

    • Acquire a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~515 nm).

    • Add this compound and record the change in fluorescence intensity over time.

    • A positive control, such as the addition of ionomycin, can be used to elicit a maximal calcium response.[18]

Data Analysis: Changes in intracellular calcium are typically expressed as the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0), i.e., ΔF/F0.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (Adherent or Suspension) Dye_Loading Dye Loading Cell_Culture->Dye_Loading Reagent_Prep Reagent Preparation (Fura-2 AM or Fluo-4 AM) Reagent_Prep->Dye_Loading Wash Washing Dye_Loading->Wash Deesterification De-esterification Wash->Deesterification Baseline Baseline Measurement Deesterification->Baseline Arm210_Add Add this compound Baseline->Arm210_Add Measurement Measure Fluorescence Change Arm210_Add->Measurement Controls Add Controls (Ionomycin, EGTA) Measurement->Controls Data_Analysis Data Analysis (Ratio or ΔF/F0) Controls->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Experimental workflow for calcium measurement.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.

Table 1: Fura-2 AM Ratiometric Data

Treatment GroupBaseline Ratio (F340/F380)Peak Ratio after this compound[Ca²⁺]i (nM) - Baseline[Ca²⁺]i (nM) - Peak
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Positive Control (e.g., Thapsigargin)

Table 2: Fluo-4 AM Fluorescence Intensity Data

Treatment GroupBaseline Fluorescence (F0)Peak Fluorescence (Fmax)ΔF/F0
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Positive Control (Ionomycin)

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low Fluorescence Signal - Insufficient dye loading (concentration too low or incubation too short)[13]- Cell death- Increase dye concentration or incubation time[13]- Verify cell viability with a viability stain
High Background Fluorescence - Incomplete removal of extracellular dye- Dye compartmentalization into organelles- Ensure thorough washing after loading- Lower loading temperature (e.g., room temperature instead of 37°C)[13]
Rapid Dye Leakage - Activity of organic anion transporters- Include probenecid in the loading and experimental buffers[16]
No Response to Stimuli - Cells are unhealthy or unresponsive- Incorrect concentration of agonist/antagonist- Check cell health and passage number- Verify the concentration and activity of all compounds

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the effects of this compound on intracellular calcium levels. By carefully selecting the appropriate fluorescent indicator and following these detailed methodologies, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of Rycal compounds in diseases characterized by calcium dysregulation.

References

Application Notes and Protocols for Arm-210 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arm-210, also known as S48168, is a small molecule belonging to the Rycal class of compounds. It acts as a stabilizer of the ryanodine (B192298) receptor 1 (RyR1), a crucial intracellular calcium release channel located on the sarcoplasmic reticulum. In various pathological conditions, including certain myopathies, RyR1 channels can become "leaky," leading to aberrant calcium ion (Ca2+) leakage into the cytosol. This dysregulation of calcium homeostasis can trigger downstream pathways that contribute to cellular dysfunction and damage. This compound is designed to correct this defect by enhancing the binding of the stabilizing protein calstabin 1 (FKBP12) to the RyR1 channel, thereby preventing Ca2+ leakage. These application notes provide essential information on the solubility of this compound and detailed protocols for its preparation and use in cell culture experiments.

Data Presentation: this compound Solubility

Quantitative solubility data for this compound in common laboratory solvents is not extensively published. However, based on available information from chemical suppliers and related literature, the following table summarizes the known solubility characteristics. Researchers are advised to perform their own solubility tests for their specific experimental needs.

SolventSolubilityConcentrationNotes
Dimethyl Sulfoxide (B87167) (DMSO) Soluble[1]Information not publicly available. A starting concentration of 10-50 mM for a stock solution is a common practice for in vitro screening of similar small molecules.DMSO is the recommended solvent for preparing stock solutions. It is advisable to use cell culture grade, anhydrous DMSO to minimize cytotoxicity and maintain compound stability.
Ethanol (B145695) Information not publicly available-The solubility of this compound in ethanol has not been reported. If required, solubility should be determined empirically.
Aqueous Buffers (e.g., PBS, Culture Media) Information not publicly available-This compound is expected to have low solubility in aqueous solutions. Direct dissolution in culture media is not recommended. Working solutions should be prepared by diluting a DMSO stock solution.

Molecular Weight: 329.41 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 329.41 g/mol * 1000 mg/g = 3.2941 mg

  • Weighing this compound:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed, sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Determine the Final Working Concentration:

    • The optimal working concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. A starting range of 1-100 µM is often used for in vitro studies with small molecules.

  • Serial Dilution:

    • It is crucial to perform serial dilutions of the DMSO stock solution to minimize the final concentration of DMSO in the cell culture medium. The final DMSO concentration should typically be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity.

  • Example Dilution for a 10 µM Working Solution:

    • Step A (Intermediate Dilution): Prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium. For example, to make a 1 mM intermediate solution, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of medium).

    • Step B (Final Working Solution): Further dilute the intermediate solution to the final working concentration. For a 10 µM final concentration from a 1 mM intermediate, perform a 1:100 dilution (e.g., 10 µL of 1 mM intermediate + 990 µL of medium).

  • Vehicle Control:

    • It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound.

  • Application to Cells:

    • Remove the existing medium from your cell culture plates and replace it with the medium containing the desired final concentration of this compound or the vehicle control.

    • Ensure even distribution of the compound by gently swirling the plate.

    • Incubate the cells for the desired experimental duration.

Visualizations

This compound Signaling Pathway

Arm210_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR1 RyR1 Channel (Leaky) Ca_Cytosol Elevated Ca2+ RyR1->Ca_Cytosol Calstabin1 Calstabin1 Calstabin1->RyR1 Dissociation Ca_SR Ca2+ Downstream Downstream Pathological Pathways Ca_Cytosol->Downstream Arm210 This compound Arm210->RyR1 Stabilizes Arm210->Calstabin1 Promotes Binding

Caption: Mechanism of action of this compound on the RyR1 channel.

Experimental Workflow for this compound Cell Culture Preparation

Arm210_Workflow start Start: this compound Powder weigh 1. Weigh this compound start->weigh dissolve 2. Dissolve in DMSO (e.g., to 10 mM) weigh->dissolve stock 3. Aliquot and Store Stock Solution (-20°C) dissolve->stock dilute1 4. Prepare Intermediate Dilution in Culture Medium stock->dilute1 dilute2 5. Prepare Final Working Solution in Culture Medium dilute1->dilute2 control Prepare Vehicle Control (DMSO in Medium) dilute1->control treat 6. Treat Cells dilute2->treat end Incubate and Analyze treat->end control->treat

Caption: Workflow for preparing this compound for cell culture experiments.

References

Application Notes and Protocols for Studying Excitation-Contraction Coupling with Arm-210

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitation-contraction (E-C) coupling is the fundamental physiological process in muscle cells that links an electrical stimulus (excitation) to a mechanical response (contraction). A critical component of this process is the precise regulation of intracellular calcium (Ca²⁺) levels. The ryanodine (B192298) receptor (RyR), a large ion channel on the sarcoplasmic reticulum (SR), plays a pivotal role in releasing Ca²⁺ into the cytoplasm to initiate muscle contraction.

In several myopathies and cardiomyopathies, genetic mutations or post-translational modifications can lead to "leaky" RyR channels. This Ca²⁺ leak disrupts normal E-C coupling, leading to muscle weakness, fatigue, and in cardiac muscle, arrhythmias. Arm-210 (also known as S48168) is a small molecule belonging to the Rycal class of compounds. It acts as an allosteric modulator of the RyR channel, effectively repairing the Ca²⁺ leak by stabilizing the closed state of the channel. This makes this compound a valuable tool for studying the pathophysiology of leaky RyR channels and for developing potential therapeutic interventions.

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying E-C coupling in skeletal and cardiac muscle preparations.

Mechanism of Action of this compound

This compound is a RyR stabilizer that addresses the underlying cause of Ca²⁺ leak in diseased muscle.[1][2] Pathological conditions such as Duchenne muscular dystrophy (DMD), RYR1-related myopathies (RYR1-RM), and catecholaminergic polymorphic ventricular tachycardia (CPVT) are associated with the dissociation of the regulatory protein calstabin (FKBP12) from the RyR channel complex.[3][4] This dissociation leads to an increased open probability of the RyR channel and a subsequent leak of Ca²⁺ from the SR.

This compound preferentially binds to the leaky RyR channels and allosterically modulates their conformation.[1] This stabilization is thought to enhance the rebinding of calstabin to the RyR, thereby restoring the normal closed state of the channel and preventing aberrant Ca²⁺ leakage.[4] By repairing the Ca²⁺ leak, this compound helps to restore normal intracellular Ca²⁺ homeostasis, which is essential for proper E-C coupling and muscle function.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of this compound on muscle function.

Table 1: Effect of this compound on Membrane Voltage Threshold for Muscle Contraction in mdx Mice

Treatment GroupRheobase Voltage (mV)
Wild-Type (WT)-55.2 ± 1.1
mdx + Vehicle-63.5 ± 0.9*
mdx + this compound (10 mg/kg/day)-61.8 ± 1.3
mdx + this compound (50 mg/kg/day)-58.1 ± 1.2**

*Data are presented as mean ± SEM. *p < 0.05 vs. WT; **p < 0.05 vs. mdx + Vehicle. Data extracted from Capogrosso et al., FASEB J, 2018. A more positive rheobase voltage indicates that a larger depolarization is required to elicit a contraction, suggesting an improvement in E-C coupling efficiency.

Table 2: Effect of this compound on Fatigue and Muscle Strength in RYR1-RM Patients

ParameterTreatment GroupBaseline (Mean ± SD)Day 29 (Mean ± SD)Change from Baseline (Mean)
PROMIS Fatigue T-Score *Low Dose (120 mg/day)55 ± 456 ± 5+1
High Dose (200 mg/day)64 ± 358 ± 6-6
Dominant Handgrip Strength (% Predicted) Low Dose (120 mg/day)78.8 ± 20.484.7 ± 21.1+5.9%
High Dose (200 mg/day)75.4 ± 26.180.8 ± 22.8+5.4%

*A lower PROMIS fatigue t-score indicates less fatigue. Data extracted from Todd et al., eClinicalMedicine, 2024.

Mandatory Visualizations

E_C_Coupling_Pathway cluster_0 Sarcolemma & T-tubule cluster_1 Sarcoplasmic Reticulum (SR) cluster_2 Cytoplasm cluster_3 Therapeutic Intervention Action Potential Action Potential DHPR DHPR (Voltage Sensor) Action Potential->DHPR Depolarization RyR1 RyR1 Channel (Leaky in Disease) DHPR->RyR1 Mechanical Coupling SR_Ca SR Ca²⁺ Store Ca_ion Ca²⁺ RyR1->Ca_ion Ca²⁺ Release Troponin Troponin Ca_ion->Troponin Myofilaments Myofilaments (Actin & Myosin) Troponin->Myofilaments Conformational Change Contraction Muscle Contraction Myofilaments->Contraction Cross-bridge Cycling Arm210 This compound Arm210->RyR1 Stabilizes Closed State, Reduces Ca²⁺ Leak Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis isolate_muscle Isolate Muscle (e.g., EDL, Soleus, Diaphragm) prepare_fibers Enzymatically Dissociate Single Muscle Fibers (for imaging/patch-clamp) or Prepare Whole Muscle (for contractility) isolate_muscle->prepare_fibers mount_prep Mount Preparation (e.g., in chamber with electrodes) prepare_fibers->mount_prep baseline Record Baseline Parameters (e.g., Force, [Ca²⁺]i, Membrane Potential) mount_prep->baseline apply_arm210 Apply this compound (or vehicle control) baseline->apply_arm210 stimulate Apply Electrical Stimulation apply_arm210->stimulate record_data Record Post-treatment Parameters stimulate->record_data analyze Analyze Data (e.g., Force-Frequency, Ca²⁺ transient kinetics, Voltage-threshold for contraction) record_data->analyze compare Compare this compound vs. Control analyze->compare

References

Application of Arm-210 in Cardiac Arrhythmia Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arm-210 (also known as S48168) is a novel small molecule belonging to the Rycal class of drugs. It is a ryanodine (B192298) receptor (RyR) stabilizing agent designed to address pathologies arising from "leaky" intracellular calcium channels. In the heart, the ryanodine receptor type 2 (RyR2) is critical for excitation-contraction coupling. Pathological conditions, including certain genetic mutations (e.g., in Catecholaminergic Polymorphic Ventricular Tachycardia - CPVT) and heart failure, can lead to the dissociation of the stabilizing subunit calstabin2 (FKBP12.6) from the RyR2 complex.[1] This destabilization results in a dysfunctional, "leaky" channel that permits aberrant Ca2+ leakage from the sarcoplasmic reticulum (SR) during diastole. This diastolic Ca2+ leak can trigger delayed afterdepolarizations (DADs), leading to life-threatening ventricular arrhythmias.[1][2]

This compound acts as an allosteric modulator that preferentially binds to the compromised RyR2 channel.[3] By doing so, it stabilizes the channel in its closed conformation, enhances the re-binding of calstabin2, and effectively "fixes" the diastolic Ca2+ leak.[4][5][6] This mechanism of action makes this compound a promising therapeutic candidate for arrhythmias driven by RyR2 dysfunction.[2]

Mechanism of Action: Stabilizing the RyR2 Channel

Under pathological stress (e.g., catecholaminergic stimulation in CPVT), RyR2 channels can become PKA-phosphorylated, which reduces their affinity for the stabilizing protein calstabin2.[1] This leads to an increased channel open probability and diastolic Ca2+ leak. Cryo-electron microscopy studies have revealed that CPVT-mutant RyR2 channels exist in a "primed" state, intermediate between fully closed and open, rendering them susceptible to inappropriate activation.[2][4]

This compound binds to a cleft in the RY1&2 domain of the RyR2 channel, a site distinct from the pore.[2][4] This binding induces a conformational change that reverts the channel from the "primed" state back toward the stable, closed state.[2][4] This allosteric modulation restores the channel's integrity, reduces Ca2+ leak, and prevents the initiation of arrhythmogenic events.[2]

Arm210_Mechanism_of_Action cluster_0 Pathological State (e.g., CPVT, Heart Failure) cluster_1 Therapeutic Intervention Stress Catecholaminergic Stress PKA PKA Activation Stress->PKA RyR2_P RyR2 Hyper-phosphorylation PKA->RyR2_P Calstabin Calstabin2 Dissociation RyR2_P->Calstabin reduces affinity Leaky_RyR2 Leaky RyR2 Channel (Primed State) Calstabin->Leaky_RyR2 destabilizes Ca_Leak Diastolic Ca2+ Leak Leaky_RyR2->Ca_Leak Stable_RyR2 Stabilized RyR2 Channel (Closed State) Arrhythmia Ventricular Arrhythmias Ca_Leak->Arrhythmia causes DADs Arm210 This compound (Rycal) Arm210->Leaky_RyR2 Binds & Stabilizes Restored_Binding Restored Calstabin2 Binding Stable_RyR2->Restored_Binding promotes Reduced_Leak Reduced Ca2+ Leak Stable_RyR2->Reduced_Leak No_Arrhythmia Suppression of Arrhythmias Reduced_Leak->No_Arrhythmia

Caption: Mechanism of this compound in correcting RyR2-mediated Ca2+ leak.

Data Presentation

In Vivo Efficacy in CPVT Mouse Model
ParameterAnimal ModelTreatment GroupOutcomeQuantitative Result
Arrhythmia Burden Heterozygous Ryr2R2474S/WT MiceVehicleInduction of ventricular tachycardia (VT) upon exercise and epinephrine (B1671497) challenge.High incidence of sustained VT.
(CPVT Model)[4]This compound Reduced frequency of VT and prevented sudden cardiac death.[4]Significant reduction in VT episodes.
Ventricular Ectopy Post-Myocardial Infarction MiceVehicle (Heart Failure Model)High incidence of spontaneous ventricular extrasystoles (VEs) and VT.Baseline arrhythmia present.
(Heart Failure Model)S44121 (Rycal) 10 mg/kg/dayDose-dependent reduction of spontaneous VEs and VT.[7]Near-maximal anti-arrhythmic benefit observed.[7]
In Vitro Efficacy on Cardiomyocytes
ParameterCell ModelTreatment GroupOutcomeQuantitative Result
SR Ca2+ Leak Cardiomyocytes from Ryr2R2474S/WT miceVehiclePathological diastolic SR Ca2+ leak.[4]Elevated baseline Ca2+ leak.
This compound Prevention of SR Ca2+ leak .[4]Significant reduction in diastolic Ca2+ release events.
Ca2+ Spark Frequency Ventricular myocytes from Post-MI miceVehicle (Heart Failure Model)4-fold increase in spontaneous Ca2+ spark frequency.[7]Elevated spark frequency.
S44121 (Rycal) 10 µMAcute application reduced Ca2+ spark frequency .[7]Significant normalization of Ca2+ spark events.[7]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound in a CPVT Mouse Model

This protocol is designed to assess the efficacy of this compound in suppressing catecholamine-induced ventricular arrhythmias in a genetically predisposed mouse model.

1. Animal Model:

  • Use heterozygous knock-in mice carrying a CPVT-causing mutation, such as Ryr2R2474S/WT.[4] Age-matched wild-type littermates should be used as controls.

2. This compound Administration:

  • Dosing: Based on effective doses for other Rycals, a dose of 10 mg/kg/day is a recommended starting point.[7]

  • Administration Route: For acute studies, administer this compound via oral gavage or intraperitoneal (i.p.) injection 1-2 hours before arrhythmia induction. For chronic studies, administration via subcutaneous osmotic pumps or in drinking water can be utilized.[4][7]

  • Vehicle Control: Administer the appropriate vehicle (e.g., saline, DMSO solution) to a control cohort of CPVT mice.

3. Arrhythmia Induction and Monitoring:

  • Anesthesia: Anesthetize mice with isoflurane.[8]

  • ECG Monitoring: Record a baseline surface lead-II ECG for 10-15 minutes using subcutaneous needle electrodes.[8][9]

  • Induction: Administer an i.p. injection of epinephrine (2 mg/kg) and caffeine (B1668208) (120 mg/kg) to induce a catecholaminergic stress state.[5][8][10]

  • Data Acquisition: Continuously record the ECG for at least 30 minutes following the injection.[8]

4. Data Analysis:

  • Quantify the incidence, duration, and complexity of ventricular arrhythmias (e.g., premature ventricular contractions (PVCs), bigeminy, couplets, non-sustained and sustained ventricular tachycardia).[8]

  • An arrhythmia scoring system can be used to compare the severity between vehicle- and this compound-treated groups.

  • Compare heart rate and other ECG intervals (PR, QRS, QT) to assess for off-target electrophysiological effects.

In_Vivo_Protocol cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis A Select CPVT (e.g., Ryr2-R2474S/WT) and Wild-Type Mice B Administer this compound (e.g., 10 mg/kg) or Vehicle to CPVT Mice A->B C Anesthetize Mice (Isoflurane) B->C D Attach Subcutaneous ECG Electrodes C->D E Record Baseline ECG (10-15 min) F Induce Arrhythmia: Inject Epinephrine (2 mg/kg) + Caffeine (120 mg/kg) i.p. E->F G Record Post-Injection ECG (30 min) F->G H Quantify Arrhythmia Incidence (PVCs, VT) G->H I Measure Arrhythmia Duration and Complexity H->I J Compare this compound vs. Vehicle I->J

Caption: Workflow for in vivo testing of this compound in a CPVT mouse model.
Protocol 2: In Vitro Assessment of SR Ca2+ Leak in Isolated Cardiomyocytes

This protocol allows for the direct measurement of this compound's effect on diastolic Ca2+ release events (Ca2+ sparks) at the cellular level.

1. Cardiomyocyte Isolation:

  • Isolate ventricular myocytes from the hearts of CPVT model mice (e.g., Ryr2R2474S/WT) and wild-type controls using established enzymatic digestion protocols.

2. Fluorescent Dye Loading:

  • Load the isolated myocytes with a Ca2+-sensitive fluorescent indicator. Fluo-4 AM (5-10 µM) is commonly used for detecting Ca2+ sparks.[7] Incubate cells with the dye for 15-20 minutes at room temperature.

3. Confocal Microscopy:

  • Place dye-loaded cells in a perfusion chamber on the stage of a laser-scanning confocal microscope.

  • Perfuse with a Tyrode's solution containing 1.8 mM Ca2+.

  • Use a 488 nm laser line for excitation of Fluo-4 and collect emission at >505 nm.

  • Acquire images in line-scan mode (1.5-2 ms (B15284909) per line) along the longitudinal axis of the myocyte to capture the spatio-temporal dynamics of Ca2+ sparks.[11]

4. Experimental Procedure:

  • Pace the myocyte (e.g., at 1 Hz) for at least 1 minute to ensure a stable SR Ca2+ load.

  • Stop pacing and record spontaneous Ca2+ spark activity in the quiescent cell for 10-20 seconds. This establishes the baseline SR Ca2+ leak.

  • Perfuse the cell with Tyrode's solution containing This compound (e.g., 1-10 µM) for 10-15 minutes.[7]

  • Repeat the pacing and recording protocol in the presence of this compound.

5. Data Analysis:

  • Use specialized software (e.g., ImageJ with SparkMaster plugin) to automatically detect and analyze Ca2+ sparks.

  • Key parameters to quantify are:

    • Spark Frequency: (Sparks / 100 µm / second). A reduction indicates stabilization of RyR2.

    • Spark Amplitude (ΔF/F0), Duration (FDHM), and Width (FWHM): Changes in these morphological parameters can provide further insight into channel behavior.

  • Compare spark parameters before and after this compound application and between genotypes.

In_Vitro_Protocol cluster_prep Cell Preparation cluster_acq Image Acquisition cluster_anal Data Analysis P1 Isolate Ventricular Myocytes (CPVT and WT Mice) P2 Load with Fluo-4 AM (5-10 µM) P1->P2 P3 Place Cells on Confocal Microscope P2->P3 A1 Pace Cell (1 Hz) to Load SR A2 Record Baseline Sparks (Line-scan Mode) A1->A2 A3 Perfuse with this compound (e.g., 10 µM) A2->A3 A4 Pace Cell Again A3->A4 A5 Record Post-Treatment Sparks A4->A5 D1 Detect & Analyze Ca2+ Sparks A5->D1 D2 Calculate Spark Frequency, Amplitude, Duration, Width D1->D2 D3 Compare Pre- vs. Post-Arm-210 D2->D3

Caption: Workflow for in vitro analysis of this compound on Ca2+ sparks.
Protocol 3: Co-Immunoprecipitation of Calstabin2-RyR2 Complex

This protocol aims to biochemically demonstrate that this compound enhances the association of calstabin2 with the RyR2 channel complex in cardiac tissue.

1. Tissue Preparation:

  • Homogenize ventricular tissue from vehicle- and this compound-treated mice in a lysis buffer containing protease and phosphatase inhibitors.

  • Prepare sarcoplasmic reticulum (SR) microsomes through differential centrifugation.

2. PKA Phosphorylation (Optional but Recommended):

  • To mimic the pathological state, treat SR microsomes with exogenous PKA to induce RyR2 hyper-phosphorylation, which is known to reduce calstabin2 binding.[12]

3. Co-Immunoprecipitation:

  • Incubate SR microsomes with an anti-RyR2 antibody overnight at 4°C to form antibody-RyR2 complexes.

  • Add Protein A/G agarose (B213101) beads to pull down the antibody-RyR2 complexes.

  • Wash the beads extensively to remove non-specifically bound proteins.

4. Western Blotting:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against RyR2 (to confirm successful immunoprecipitation) and calstabin2.

  • Use a secondary antibody conjugated to HRP and an ECL substrate for detection.

5. Data Analysis:

  • Quantify the band intensities for calstabin2 and RyR2 using densitometry.

  • Calculate the ratio of co-immunoprecipitated calstabin2 to immunoprecipitated RyR2 for each sample.

  • An increase in this ratio in the this compound-treated group compared to the vehicle group indicates that the drug promotes the association of calstabin2 with the RyR2 channel complex.

Conclusion

This compound represents a targeted therapeutic strategy for cardiac arrhythmias driven by RyR2 dysfunction. Its mechanism of stabilizing the closed state of the RyR2 channel and preventing diastolic SR Ca2+ leak has been demonstrated in preclinical models. The provided protocols offer a framework for researchers to investigate the electrophysiological and biochemical effects of this compound and similar compounds in relevant in vivo and in vitro cardiac arrhythmia models. This approach can facilitate the discovery and development of novel therapies for conditions like CPVT and heart failure.

References

Application Notes and Protocols for Long-term Administration of S48168 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term administration of S48168 (also known as ARM210) in preclinical animal models of Duchenne Muscular Dystrophy (DMD). The protocols detailed below are based on established methodologies from studies investigating the efficacy and safety of S48168 in mdx mice, a common animal model for DMD.

Introduction

S48168 is a novel small molecule compound classified as a Rycal®, which acts as a stabilizer of the ryanodine (B192298) receptor (RyR). In pathological conditions such as Duchenne Muscular Dystrophy, the RyR becomes "leaky," leading to aberrant calcium (Ca2+) release from the sarcoplasmic reticulum into the cytoplasm.[1][2] This disruption of Ca2+ homeostasis contributes to muscle damage and functional impairment. S48168 is designed to bind to the RyR, restoring its normal function by preventing this pathological Ca2+ leakage.[1][2] Preclinical studies have demonstrated that long-term oral administration of S48168 can improve muscle function and reduce muscle damage in animal models of DMD.[3]

Signaling Pathway of S48168

The therapeutic effect of S48168 is initiated by its interaction with the ryanodine receptor, a critical component of the excitation-contraction coupling machinery in muscle cells. The following diagram illustrates the proposed signaling pathway.

S48168_Signaling_Pathway cluster_0 Dystrophic Muscle Cell RyR Leaky Ryanodine Receptor (RyR1) Ca_leak Ca2+ Leak RyR->Ca_leak Stabilized_RyR Stabilized RyR1 RyR->Stabilized_RyR Stabilizes S48168 S48168 (ARM210) S48168->RyR Binds to Cytoplasm Cytoplasm Ca_leak->Cytoplasm Increased [Ca2+] SR Sarcoplasmic Reticulum (SR) Muscle_Damage Muscle Damage & Weakness Cytoplasm->Muscle_Damage leads to Normal_Ca Restored Ca2+ Homeostasis Stabilized_RyR->Normal_Ca Prevents Leak Improved_Function Improved Muscle Function Normal_Ca->Improved_Function promotes Experimental_Workflow start Start: mdx Mice (5 weeks old) treatment Long-term S48168 Administration (in drinking water for 12 weeks) start->treatment functional_tests In Vivo Functional Tests (e.g., Grip Strength) treatment->functional_tests sacrifice Euthanasia and Tissue Collection functional_tests->sacrifice ex_vivo Ex Vivo Muscle Function Analysis sacrifice->ex_vivo biochemical Biochemical Assays (e.g., Plasma CK) sacrifice->biochemical histology Histological Analysis (H&E, Masson's Trichrome) sacrifice->histology end Data Analysis and Interpretation ex_vivo->end biochemical->end histology->end

References

Application Notes and Protocols for Lentiviral Delivery of RyR1 Mutants for Arm-210 Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Ryanodine Receptor 1 (RyR1), a critical calcium release channel in the sarcoplasmic reticulum of skeletal muscle, are associated with a spectrum of neuromuscular disorders, collectively known as RyR1-related myopathies (RyR1-RM).[1] A key pathological feature of many RyR1 mutations is the "leaky" channel phenomenon, where spontaneous calcium leakage from the sarcoplasmic reticulum disrupts intracellular calcium homeostasis, leading to muscle weakness and damage.[2][3][4][5]

Arm-210 (also known as S48168) is a Rycal, a class of small molecules designed to repair leaky RyR channels.[6] It acts as an allosteric modulator, binding to the RyR1 channel to stabilize its closed state and restore the proper binding of the stabilizing subunit calstabin-1 (FKBP12).[2] This mechanism effectively "fixes" the calcium leak. Preclinical and clinical studies have demonstrated the potential of this compound to improve muscle function and reduce fatigue in patients with RyR1-RM.[3][4][5]

This document provides detailed application notes and protocols for the lentiviral delivery of mutant RyR1 to a cellular model system and the subsequent testing of this compound's efficacy in mitigating the pathological calcium leak.

Data Presentation

The following tables summarize quantitative data from in vitro studies on the effects of Rycal compounds on RyR1 channel function.

Table 1: Effect of Rycal Compound (S107) on Calstabin-1 Binding to Mutant RyR1

RyR1 MutantCalstabin-1 Binding (as % of Control)Calstabin-1 Binding with S107 (as % of Control)
Mutant 115%85%
Mutant 222%90%
Mutant 318%88%

Data adapted from studies on Rycal compounds, demonstrating the restoration of calstabin-1 binding to leaky RyR1 channels. S107 is a precursor compound to this compound with a similar mechanism of action.[2]

Table 2: Quantification of Sarcoplasmic Reticulum (SR) Calcium Leak in RyR1 Mutants and the Effect of a Rycal Compound (S107)

ConditionRate of Calcium Leak (Fluorescence Units/second)
Control (Wild-Type RyR1)0.5 ± 0.1
RyR1 Mutant2.8 ± 0.4
RyR1 Mutant + S1070.7 ± 0.2

This table illustrates the increased basal calcium leak from SR microsomes isolated from muscle expressing mutant RyR1 and the subsequent normalization of this leak upon treatment with a Rycal compound.

Experimental Protocols

Lentiviral Vector Design and Production for RyR1 Mutant Expression

The large size of the RyR1 cDNA (~15kb) presents a challenge for lentiviral packaging. Careful vector design and optimization of production are crucial for generating high-titer viral stocks.

1.1. Vector Design Considerations:

  • Promoter Selection: A strong, ubiquitous promoter is recommended for high-level expression in HEK293T packaging cells and the target cells. The Cytomegalovirus (CMV) or Elongation Factor 1-alpha (EF1α) promoters are suitable choices.[7][8][9] For very large inserts, a stronger composite promoter like CAG may be considered, though it is also larger.

  • Stabilizing Elements: Incorporating the Woodchuck Hepatitis Virus Posttranscriptional Regulatory Element (WPRE) can enhance mRNA stability and transgene expression.[10]

  • Selection Marker: A puromycin (B1679871) resistance gene allows for the selection of stably transduced cells.

1.2. Protocol for Lentivirus Production in HEK293T Cells:

This protocol is for a 10 cm dish. Scale up or down as needed.

Materials:

  • HEK293T cells

  • DMEM, high glucose, with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lentiviral transfer plasmid (containing mutant RyR1 cDNA)

  • 2nd Generation Packaging Plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 2000 or Polyethylenimine (PEI))

  • 0.45 µm syringe filter

Procedure:

  • Day 1: Seed HEK293T Cells:

    • Plate 5 x 10^6 HEK293T cells in a 10 cm dish.

    • Ensure cells are 70-80% confluent on the day of transfection.

  • Day 2: Transfection:

    • In a sterile tube, prepare the DNA mixture in 500 µL of Opti-MEM:

      • 10 µg of RyR1 mutant transfer plasmid

      • 7.5 µg of psPAX2 packaging plasmid

      • 2.5 µg of pMD2.G envelope plasmid

    • In a separate sterile tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.

    • Carefully add the transfection complex dropwise to the HEK293T cells.

    • Incubate at 37°C, 5% CO2.

  • Day 3: Change Medium:

    • After 16-18 hours, gently remove the transfection medium and replace it with 10 mL of fresh, pre-warmed complete DMEM.

  • Day 4 & 5: Harvest Virus:

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

    • Add 10 mL of fresh complete DMEM to the cells.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

    • Filter the pooled supernatant through a 0.45 µm syringe filter to remove cellular debris.

    • Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.

Lentiviral Transduction of HEK293 Cells

Materials:

  • HEK293 cells

  • Lentiviral stock (from Protocol 1)

  • Polybrene

  • Puromycin

Procedure:

  • Day 1: Seed HEK293 Cells:

    • Plate 1 x 10^5 HEK293 cells per well in a 6-well plate.

  • Day 2: Transduction:

    • Thaw the lentiviral stock on ice.

    • Prepare transduction medium: complete DMEM with 8 µg/mL Polybrene.

    • Remove the medium from the cells and add 1 mL of transduction medium containing the desired amount of lentivirus (determine the optimal multiplicity of infection (MOI) empirically).

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Day 3: Change Medium:

    • Remove the virus-containing medium and replace it with fresh complete DMEM.

  • Day 4 onwards: Selection:

    • 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration (typically 1-10 µg/mL).

    • Maintain selection for 7-10 days, replacing the medium every 2-3 days, until a stable, resistant population of cells is established.

Calcium Imaging Assay for this compound Testing

This protocol utilizes the ratiometric calcium indicator Fura-2 AM to measure intracellular calcium concentrations.

Materials:

  • HEK293 cells stably expressing mutant RyR1

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4

  • This compound

  • Caffeine (B1668208)

  • Ionomycin (B1663694)

  • EGTA

  • Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)

Procedure:

  • Cell Plating:

    • Plate the stably transduced HEK293 cells onto glass-bottom dishes or 96-well imaging plates.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution: 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

    • Wash the cells once with HBS.

    • Incubate the cells in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove excess dye.

    • Incubate in HBS for a further 30 minutes to allow for complete de-esterification of the dye.

  • This compound Incubation:

    • Incubate the cells with the desired concentration of this compound (e.g., 1 µM) in HBS for 15-30 minutes prior to imaging. Include a vehicle control (e.g., DMSO).

  • Imaging and Data Acquisition:

    • Mount the dish/plate on the microscope stage.

    • Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • To measure basal leak: Record the baseline F340/F380 ratio over time. A higher baseline ratio in mutant-expressing cells compared to wild-type indicates a calcium leak.

    • To measure agonist response: Perfuse the cells with a solution containing caffeine (e.g., 10 mM) and record the change in the F340/F380 ratio.

    • Calibration: At the end of each experiment, obtain the maximum fluorescence ratio (Rmax) by adding a high concentration of a calcium ionophore like ionomycin (e.g., 5 µM) in the presence of CaCl2. Then, obtain the minimum fluorescence ratio (Rmin) by adding a calcium chelator like EGTA (e.g., 10 mM) to a calcium-free HBS.

  • Data Analysis:

    • The F340/F380 ratio is proportional to the intracellular calcium concentration.

    • Quantify Basal Leak: Compare the average baseline F340/F380 ratio between untreated and this compound-treated cells expressing the RyR1 mutant. A significant decrease in the baseline ratio upon this compound treatment indicates a reduction in the calcium leak.

    • Quantify Agonist Response: Calculate the peak F340/F380 ratio in response to caffeine. Compare the amplitude of the caffeine-induced calcium transient between untreated and this compound-treated cells.

Visualizations

RyR1_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum cluster_Cytoplasm Cytoplasm RyR1_mutant Mutant RyR1 (Leaky) Ca_cyto Elevated Ca2+ RyR1_mutant->Ca_cyto Ca_SR Ca2+ Ca_SR->RyR1_mutant Spontaneous Leak Calpain Calpain Activation Ca_cyto->Calpain Mito_dys Mitochondrial Dysfunction Ca_cyto->Mito_dys Muscle_damage Muscle Damage Calpain->Muscle_damage Mito_dys->Muscle_damage Arm210 This compound Arm210->RyR1_mutant Stabilizes Closed State Experimental_Workflow start Start plasmid 1. Lentiviral Vector (RyR1 Mutant) start->plasmid packaging 2. Lentivirus Production in HEK293T Cells plasmid->packaging transduction 3. Transduction of HEK293 Cells packaging->transduction selection 4. Stable Cell Line Selection transduction->selection treatment 5. This compound Treatment selection->treatment imaging 6. Calcium Imaging (Fura-2) treatment->imaging analysis 7. Data Analysis imaging->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Arm-210 Concentration for Maximal RyR1 Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Arm-210 for the stabilization of the ryanodine (B192298) receptor 1 (RyR1). Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it stabilize RyR1?

This compound (also known as S48168) is a small molecule belonging to the Rycal class of compounds.[1] It acts as an allosteric modulator of the RyR1 channel, meaning it binds to a site on the receptor distinct from the primary ligand binding site to alter its function.[2][3] The primary mechanism of this compound involves repairing "leaky" RyR1 channels, which are often associated with RyR1-related myopathies (RYR1-RM).[2][4]

This compound preferentially binds to the RyR1 channel when it is in a leaky state and stabilizes its closed conformation.[5][6] This is achieved through cooperative binding with ATP at a specific site within the RY1&2 domain of the RyR1 protein. This stabilization restores the proper function of the channel and prevents the pathological leakage of calcium from the sarcoplasmic reticulum.[6] Furthermore, this compound has been shown to restore the association between RyR1 and its stabilizing subunit, calstabin1 (FKBP12), which is often dissociated in diseased states.[5]

Q2: What is the recommended starting concentration for this compound in in-vitro experiments?

While optimal concentrations should be determined empirically for each specific assay and cell type, a general starting point for in-vitro experiments can be derived from preclinical studies. A similar Rycal compound, S107, has been shown to be effective in ex-vivo studies on muscle biopsies from RYR1-RM patients at a concentration of 1.0 µM. Given the structural and functional similarities, a starting concentration range of 0.1 µM to 10 µM for this compound is a reasonable starting point for dose-response experiments.

Q3: How should I prepare this compound for in-vitro use?

For in-vitro experiments, it is crucial to ensure proper solubilization of this compound to achieve accurate and reproducible results. As with many small molecules, dissolving this compound in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution is a common practice. This stock solution can then be diluted to the final desired concentration in your aqueous experimental buffer. It is important to keep the final DMSO concentration in your assay as low as possible (typically <0.5%) to avoid solvent-induced artifacts. Always prepare fresh dilutions from the stock solution for each experiment to ensure compound stability.

Troubleshooting Guides

Issue 1: High variability in experimental results.

High variability in assays measuring RyR1 function can be a significant challenge. Here are some potential causes and solutions:

Potential Cause Troubleshooting Step
Inconsistent this compound Concentration Ensure accurate and consistent dilution of your this compound stock solution. Prepare fresh dilutions for each experiment.
Cell Health and Density Maintain consistent cell seeding densities and ensure cells are healthy and in the logarithmic growth phase. Passage cells consistently and avoid using high passage numbers.
Assay Conditions Strictly control assay parameters such as temperature, pH, and incubation times. Ensure thorough mixing of reagents.
Assay-Specific Variability For assays like [3H]-ryanodine binding, ensure complete and consistent washing steps to remove unbound ligand. For Ca2+ imaging, ensure consistent dye loading and baseline fluorescence measurements.
Issue 2: No observable effect of this compound on RyR1 stabilization.

If you do not observe the expected stabilizing effect of this compound, consider the following:

Potential Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal effective concentration for your specific system.
Compound Inactivity Verify the integrity of your this compound compound. If possible, obtain a fresh batch or confirm its activity using a well-established positive control assay.
Assay Sensitivity The assay may not be sensitive enough to detect subtle changes in RyR1 stabilization. Consider using a more direct measure of channel activity, such as single-channel recordings, if available.
"Non-leaky" RyR1 Channels The RyR1 channels in your experimental model may not be in a "leaky" state. Consider inducing a leaky phenotype through genetic modification (mutant RyR1 expression) or by mimicking cellular stress conditions (e.g., using oxidizing agents). This compound preferentially binds to leaky channels.[5]
Issue 3: Suspected off-target effects at high this compound concentrations.

At higher concentrations, small molecules can sometimes exhibit off-target effects.

Potential Cause Troubleshooting Step
Non-specific Binding Include appropriate negative controls, such as a structurally similar but inactive compound, to assess non-specific effects.
Cellular Toxicity Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to ensure that the observed effects are not due to cytotoxicity at high this compound concentrations.
Confirmation of Target Engagement If possible, use a target engagement assay, such as a thermal shift assay or a co-immunoprecipitation assay to confirm that this compound is binding to RyR1 at the concentrations used in your experiments.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound and RyR1 stabilization. Note that specific values may vary depending on the experimental conditions.

Parameter Value Context Citation
Clinical Dosage (Phase 1b) 120 mg and 200 mg dailyOral administration in patients with RYR1-RM. The 200 mg dose showed signs of clinical efficacy.
Preclinical Dosage (mdx mice) 10 and 50 mg/kg/dayOral administration in a mouse model of Duchenne muscular dystrophy.[6]
Effective In-vitro Concentration (S107) 1.0 µMEx-vivo treatment of muscle biopsies from RYR1-RM patients with a similar Rycal compound.

Experimental Protocols

Protocol 1: [3H]-Ryanodine Binding Assay to Assess RyR1 Channel Activity

This assay measures the binding of radiolabeled ryanodine to the open state of the RyR1 channel, providing an indirect measure of channel activity. A decrease in [3H]-ryanodine binding in the presence of this compound would suggest stabilization of the closed state.

Materials:

  • Sarcoplasmic reticulum (SR) vesicles or microsomes containing RyR1

  • [3H]-ryanodine

  • Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4)

  • Varying concentrations of free Ca2+

  • This compound stock solution

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare SR vesicles/microsomes from your experimental model.

  • In a microcentrifuge tube, combine SR vesicles, binding buffer, a specific concentration of free Ca2+, and the desired concentration of this compound (or vehicle control).

  • Initiate the binding reaction by adding [3H]-ryanodine (e.g., 5-10 nM final concentration).

  • Incubate at 37°C for 2-3 hours to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a vacuum manifold.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., binding buffer without radioligand) to remove unbound [3H]-ryanodine.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

  • Determine non-specific binding in a parallel set of tubes containing a high concentration of unlabeled ryanodine (e.g., 10 µM).

  • Calculate specific binding by subtracting non-specific binding from total binding.

Protocol 2: Sarcoplasmic Reticulum (SR) Ca2+ Leak Assay

This assay directly measures the leakage of Ca2+ from the SR, a key pathological feature that this compound is designed to prevent.

Materials:

  • Cells or muscle fibers expressing RyR1

  • Fluorescent Ca2+ indicator (e.g., Fluo-4 AM or Fura-2 AM)

  • Imaging buffer (e.g., Krebs-Ringer-HEPES)

  • Caffeine (B1668208) (to induce maximal Ca2+ release)

  • Thapsigargin (B1683126) (to block SERCA pumps and prevent Ca2+ re-uptake)

  • This compound stock solution

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells or prepare muscle fibers on a suitable imaging plate or coverslip.

  • Load the cells/fibers with a fluorescent Ca2+ indicator according to the manufacturer's instructions.

  • Wash the cells/fibers to remove excess dye.

  • Incubate the cells/fibers with the desired concentration of this compound (or vehicle control) in imaging buffer for a predetermined time.

  • To measure the SR Ca2+ leak, add thapsigargin to block Ca2+ re-uptake. Monitor the change in cytosolic Ca2+ levels over time. A slower rate of Ca2+ increase in the presence of this compound indicates reduced leak.

  • At the end of the experiment, add caffeine to induce maximal SR Ca2+ release, which can be used to normalize the leak rate to the total SR Ca2+ content.

  • Record and analyze the fluorescence intensity changes to quantify the rate of Ca2+ leak.

Visualizations

RyR1_Stabilization_by_Arm210 cluster_0 Diseased State: Leaky RyR1 Channel cluster_1 This compound Mediated Stabilization RyR1_leaky Leaky RyR1 Calstabin_dissociated Dissociated Calstabin1 SR_Ca_leak SR Ca2+ Leak RyR1_leaky->SR_Ca_leak Pathological Ca2+ release RyR1_stabilized Stabilized RyR1 (Closed State) RyR1_leaky->RyR1_stabilized Conformational change Arm210 This compound Arm210->RyR1_leaky Binds to allosteric site ATP ATP ATP->RyR1_leaky Cooperative binding Calstabin_associated Associated Calstabin1 RyR1_stabilized->Calstabin_associated Promotes association No_leak Reduced SR Ca2+ Leak RyR1_stabilized->No_leak

Caption: Mechanism of RyR1 stabilization by this compound.

Experimental_Workflow_RyR1_Stabilization cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cells/SR Vesicles (Expressing RyR1) dose_response Dose-Response Setup (Varying this compound conc.) prep_cells->dose_response prep_arm210 Prepare this compound Stock (in DMSO) prep_arm210->dose_response prep_buffers Prepare Assay Buffers prep_buffers->dose_response incubation Incubate with this compound dose_response->incubation measurement Measure RyR1 Activity ([3H]-Ryanodine Binding or Ca2+ Leak) incubation->measurement data_quant Quantify Results measurement->data_quant dose_curve Generate Dose-Response Curve data_quant->dose_curve ec50 Determine EC50 dose_curve->ec50

Caption: General experimental workflow for assessing this compound efficacy.

References

Common issues with S48168 stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for S48168 (also known as ARM210) in various cell culture media is not extensively available in the public domain. The following troubleshooting guides and FAQs are based on general principles and best practices for assessing the stability of small molecules in in-vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is S48168 and what is its mechanism of action?

S48168, also known as ARM210, is a Rycal compound that functions as a stabilizer for the ryanodine (B192298) receptor (RyR) calcium release channel.[1][2] In certain pathological conditions, such as RYR1-related myopathies, the RyR channels can become "leaky," leading to dysregulated calcium homeostasis within cells.[1][2][3] S48168 is designed to enhance the rebinding of the stabilizing protein calstabin to the RyR channel complex, thereby mitigating this pathological calcium leakage.[1][2] Its therapeutic potential is being investigated for conditions like Duchenne muscular dystrophy and RYR1-related myopathies.[1][2][4]

Q2: Why is it important to assess the stability of S48168 in my cell culture medium?

The stability of any test compound in an experimental setup is critical for the accurate interpretation of its biological effects. If S48168 degrades during an experiment, its effective concentration will decrease, which could lead to an underestimation of its potency and efficacy.[5] Stability studies are essential for establishing a reliable concentration-response relationship.

Q3: What are the common causes of small molecule degradation in cell culture media?

Several factors can contribute to the degradation of a small molecule like S48168 in cell culture media:

  • Inherent Instability: The compound may be inherently unstable in aqueous solutions at 37°C.[6]

  • Media Components: Certain components in the media, such as amino acids or vitamins, could react with the compound.[6] The presence of serum can also impact stability, sometimes offering a stabilizing effect.[6]

  • pH: The pH of the culture medium can significantly affect the stability of a compound.[6]

  • Enzymatic Degradation: If cells are present, they may metabolize the compound.

  • Adsorption: The compound may adsorb to plasticware, reducing its effective concentration in the medium.[6]

Q4: How can I prepare my S48168 stock solution to minimize stability issues?

It is recommended to prepare a concentrated stock solution of S48168 in a suitable solvent like DMSO.[5] Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or below to minimize degradation.[6] It is advisable to avoid repeated freeze-thaw cycles.[6] When preparing working solutions, ensure the final solvent concentration is low (typically <0.1%) and consistent across all samples to avoid solvent-induced artifacts.[5]

Troubleshooting Guide

This guide addresses common issues that researchers may encounter when working with S48168 and other small molecules in cell culture.

Issue Possible Cause Suggested Solution
Visible Precipitation in Media The concentration of S48168 may exceed its solubility limit in the aqueous medium.- Try using a lower final concentration. - Optimize the dilution method by performing a serial dilution in pre-warmed (37°C) media. - Add the compound dropwise while gently vortexing. - Always use media that has been pre-warmed to 37°C.[5]
Rapid Degradation Observed - The compound may be inherently unstable in aqueous solutions at 37°C. - Components in the media could be reacting with the compound.[6] - The pH of the media may be affecting stability.[6]- Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[6] - Test stability in media with and without serum.[6] - Analyze stability in different types of cell culture media to identify potential reactive components.[6]
High Variability Between Replicates - Inconsistent sample handling and processing. - Incomplete solubilization of the compound. - Issues with the analytical method (e.g., HPLC-MS).[6]- Ensure precise and consistent timing for sample collection and processing. - Visually inspect stock solutions for precipitate; if present, gently warm and vortex to redissolve. - Validate the analytical method for linearity, precision, and accuracy.[5][6]
Loss of Compound Due to Non-Specific Binding The compound may be adsorbing to plasticware such as plates and pipette tips.- Use low-protein-binding plates and pipette tips. - Include a control without cells to assess non-specific binding to the plasticware.[6]

Experimental Protocols

Protocol: Assessing S48168 Stability in Cell Culture Media

This protocol provides a general procedure for determining the stability of S48168 in cell culture media using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][7]

1. Materials:

  • S48168

  • DMSO (or other suitable solvent)

  • Cell culture medium (with and without serum, if applicable)

  • Sterile microcentrifuge tubes or multi-well plates

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (B52724) (cold, containing an internal standard)

  • HPLC or LC-MS/MS system

2. Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of S48168 in DMSO.[6]

  • Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.[5]

  • Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or wells of a multi-well plate.

  • Time Zero (T=0) Sample: Immediately collect an aliquot from the spiked media. This will serve as the baseline concentration.[5]

  • Incubation: Incubate the remaining samples at 37°C in a humidified incubator with 5% CO₂.

  • Time-Point Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect aliquots from the incubated samples.[6]

  • Sample Processing: To each aliquot, add cold acetonitrile with an internal standard to precipitate proteins and extract the compound.[6] Vortex the samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis.[5]

  • Analysis: Analyze the concentration of the parent compound in the processed samples using a validated HPLC or LC-MS/MS method.[5]

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.

Visualizations

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare S48168 Stock Solution (e.g., 10 mM in DMSO) spike_media Spike Pre-warmed Media to Final Concentration (e.g., 10 µM) prep_stock->spike_media aliquot Aliquot into Sterile Plates/Tubes spike_media->aliquot t0 Collect T=0 Sample Immediately aliquot->t0 incubate Incubate at 37°C, 5% CO₂ t0->incubate timepoints Collect Samples at Various Time Points (e.g., 2, 8, 24, 48h) incubate->timepoints process Process Samples (Protein Precipitation) timepoints->process analyze Analyze by HPLC or LC-MS/MS process->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate

Caption: Experimental workflow for assessing compound stability in culture media.

G cluster_pathway S48168 Mechanism of Action RyR_leaky Leaky RyR Channel (Pathological State) Ca_leak Uncontrolled Ca²⁺ Leak from Sarcoplasmic Reticulum RyR_leaky->Ca_leak leads to RyR_stabilized Stabilized RyR Channel (Closed State) RyR_leaky->RyR_stabilized is stabilized by S48168 S48168 S48168 (Rycal Compound) S48168->RyR_leaky binds to Calstabin Calstabin S48168->Calstabin promotes rebinding of Calstabin->RyR_leaky dissociated from Homeostasis Restored Ca²⁺ Homeostasis RyR_stabilized->Homeostasis results in

Caption: Conceptual signaling pathway for S48168 action on the Ryanodine Receptor.

G action_node action_node start Instability or Precipitation Observed? solubility Is Compound Soluble in Media? start->solubility Yes degradation Is Degradation Observed in Media (without cells)? solubility->degradation Yes solubility_no Lower concentration Optimize dilution Use pre-warmed media solubility->solubility_no No binding Is Compound Lost Due to Binding? degradation->binding Yes degradation_no Consider cell-mediated metabolism degradation->degradation_no No binding_no Re-evaluate analytical method for accuracy and precision binding->binding_no No binding_yes Use low-binding plasticware Include controls for non-specific binding binding->binding_yes Yes

Caption: Troubleshooting decision tree for S48168 stability issues.

References

How to mitigate off-target effects of Arm-210 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Arm-210. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to address potential challenges, with a focus on mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a Rycal, a small molecule allosteric modulator designed to repair "leaky" ryanodine (B192298) receptor (RyR) channels. Its primary targets are the RyR1 and RyR2 isoforms. By binding to these receptors, this compound stabilizes their closed state, preventing aberrant calcium leakage from the sarcoplasmic and endoplasmic reticulum. This mechanism helps restore normal intracellular calcium signaling.

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

Off-target effects occur when a small molecule binds to and alters the function of proteins other than its intended target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational efficacy in preclinical and clinical studies. While allosteric modulators can offer higher selectivity compared to orthosteric inhibitors, it is still crucial to characterize and minimize any potential off-target activities.[1][2]

Q3: What are the potential off-target effects to consider for a calcium channel modulator like this compound?

For molecules targeting calcium channels, a primary concern is the potential for cross-reactivity with other ion channels due to structural similarities.[3] Potential off-targets for a RyR modulator could include other types of calcium channels (e.g., L-type, T-type), as well as other ion channels or proteins involved in calcium homeostasis.[3] Unintended modulation of these channels could affect processes such as cardiac function and cell viability.[3]

Troubleshooting Guide: Investigating Potential Off-Target Effects

Issue: I'm observing a phenotype that is inconsistent with the known function of RyR1/RyR2.

This could be indicative of an off-target effect. The following steps can help you dissect the observed cellular response.

Step 1: Determine the Optimal Concentration of this compound

  • Recommendation: Perform a dose-response experiment to identify the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.

Step 2: Employ Control Compounds

  • Recommendation: Use a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself. If an inactive analog is not available, use a structurally distinct RyR modulator to see if it recapitulates the on-target phenotype.

Step 3: Genetically Validate the On-Target Effect

  • Recommendation: Use genetic tools like CRISPR/Cas9 to knock out the intended target (RyR1 or RyR2) or siRNA to knock it down.[4][5][6][7][8][9] If the phenotype persists after treatment with this compound in the absence of the target protein, it is likely due to an off-target effect.

Step 4: Profile for Off-Target Binding

  • Recommendation: If off-target effects are suspected, a broader screening approach is necessary to identify the unintended interacting proteins. Several unbiased, proteome-wide methods can be employed.

    • Kinase Profiling: Screen this compound against a panel of kinases to identify any potential off-target kinase inhibition.[10][11][12][13][14]

    • Chemical Proteomics: This technique uses a modified version of the compound to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[15][16][17][18]

    • Cellular Thermal Shift Assay (CETSA): CETSA can be used in a proteome-wide manner (thermal proteome profiling) to identify proteins that are thermally stabilized upon binding to this compound in intact cells.[19][20][21][22][23]

The following diagram illustrates a general workflow for troubleshooting unexpected experimental outcomes.

G Troubleshooting Workflow for Unexpected Phenotypes A Unexpected Phenotype Observed B Perform Dose-Response and Use Lowest Effective Concentration A->B C Use Inactive Analog as Negative Control B->C D Genetic Validation (CRISPR KO or siRNA KD) of RyR1/RyR2 C->D E Phenotype Persists? D->E F On-Target Effect Confirmed E->F No G Potential Off-Target Effect E->G Yes H Broad Off-Target Screening (Kinase Panel, Proteomics, CETSA) G->H I Identify and Validate Off-Target(s) H->I

Troubleshooting workflow for unexpected phenotypes.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the binding of this compound to its target protein (RyR1/RyR2) in intact cells.

Principle: Ligand binding increases the thermal stability of a protein. CETSA measures the change in the thermal denaturation profile of a target protein in the presence and absence of a ligand.[19][21][22]

Methodology:

  • Cell Treatment: Culture cells expressing the target protein and treat with this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blot or other quantitative protein detection methods.

  • Data Analysis: Quantify the band intensities at each temperature and normalize to the unheated control. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting temperature (Tm) between the treated and vehicle control samples indicates target engagement.[21]

The following diagram illustrates the CETSA workflow.

G CETSA Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 Heat Challenge & Lysis cluster_2 Analysis A Culture Cells B Treat with this compound or Vehicle A->B C Aliquot and Heat at Different Temperatures B->C D Cell Lysis C->D E Centrifuge to Separate Soluble Proteins D->E F Western Blot for Target Protein E->F G Generate Melt Curve F->G

A simplified workflow for the Cellular Thermal Shift Assay.
Protocol 2: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations.

  • Assay Plate Preparation: In a multi-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control to the wells.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Use a suitable detection method (e.g., radiometric, fluorescence-based, or luminescence-based) to measure kinase activity.[11][14]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value for any kinases that show significant inhibition.

Data Presentation:

The results of a kinase profiling screen are typically presented in a table summarizing the inhibitory activity of the compound against each kinase in the panel.

Kinase Target% Inhibition at 1 µM this compoundIC50 (µM)
Kinase A5%> 10
Kinase B85%0.2
Kinase C12%> 10
.........
Protocol 3: Genetic Knockdown using siRNA

Objective: To validate that the observed phenotype is dependent on the presence of the target protein (RyR1/RyR2).

Methodology:

  • Transfection: Transfect the cells with the siRNAs using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

  • Validation of Knockdown: Confirm the reduction in target protein expression by Western blot or qRT-PCR.

  • Phenotypic Assay: Treat the knockdown cells and control cells with this compound and perform the phenotypic assay.

  • Data Analysis: Compare the effect of this compound in the presence and absence of the target protein. If the phenotype is attenuated or absent in the knockdown cells, it confirms on-target activity.[5]

The following diagram illustrates the logic of using siRNA for target validation.

G Logic of siRNA Target Validation A Cells Expressing Target Protein B Transfect with Target-Specific siRNA A->B C Transfect with Non-Targeting siRNA (Control) A->C D Target Protein Knocked Down B->D E Target Protein Expressed C->E F Treat with this compound D->F G Treat with this compound E->G H Phenotype Observed? F->H I Phenotype Observed? G->I J On-Target Effect H->J No K Potential Off-Target Effect H->K Yes I->J Yes

Decision tree for interpreting siRNA validation experiments.

This technical support center provides a foundational guide to mitigating potential off-target effects of this compound. For further assistance, please contact our technical support team.

References

Technical Support Center: Addressing Poor Solubility of Arm-210 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Arm-210. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of this compound, a small molecule modulator of the Ryanodine Receptor (RyR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound (also known as S48168) is a small molecule belonging to the Rycal class of compounds.[1] It is a modulator of the Ryanodine Receptor (RyR), an intracellular calcium release channel crucial for muscle function.[2] Many small-molecule drugs, particularly those with hydrophobic properties, exhibit poor solubility in aqueous solutions like cell culture media and buffers. This can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of hydrophobic compounds.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A3: To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in the culture medium should be kept to a minimum. For most cell lines, a final DMSO concentration of 0.5% or less is well-tolerated.[4][5] However, primary cells, such as muscle cells, may be more sensitive. It is best practice to keep the final DMSO concentration at or below 0.1% in your experiments.[6] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.

Q4: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. What is happening?

A4: This phenomenon is often referred to as "solvent shock" or "crashing out." It occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous solution. The drastic change in solvent polarity causes the hydrophobic compound to come out of solution and form a precipitate.[7]

Q5: Can I use sonication to dissolve this compound in my aqueous solution?

A5: While brief sonication can help dissolve the initial stock solution in DMSO, it is generally not recommended for dissolving precipitated compounds directly in your final aqueous medium.[8] Sonication can create aerosols and may not result in a stable solution, with the compound potentially re-precipitating over time. A better approach is to optimize your dilution method.

Troubleshooting Guides

Guide 1: Preventing Precipitation of this compound During Dilution

If you observe precipitation after adding your this compound DMSO stock solution to your aqueous medium, follow these steps:

Step 1: Prepare a High-Concentration Stock Solution Ensure your this compound is fully dissolved in 100% anhydrous DMSO at a high concentration (e.g., 10-50 mM).[3] Visually inspect the solution to ensure it is clear and free of particulates.

Step 2: Perform Serial Dilutions Instead of a single large dilution, perform a stepwise (serial) dilution. This gradual reduction in DMSO concentration helps to keep the compound in solution.[9]

Step 3: Pre-warm Your Aqueous Medium Always use pre-warmed (e.g., 37°C) cell culture medium or buffer for your dilutions. Adding a compound to a cold solution can decrease its solubility.[7]

Step 4: Use Vigorous Mixing When adding the this compound stock solution to the aqueous medium, add it dropwise while gently vortexing or swirling the medium.[8] This promotes rapid and even dispersal of the compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[3]

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or briefly sonicate in a water bath.

  • Visually inspect the solution to ensure it is clear and free of any solid particles.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]

Protocol 2: Serial Dilution of this compound for Cell Culture Experiments

This protocol describes the preparation of a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in 100% DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM this compound stock solution into 90 µL of 100% DMSO.

  • Final Dilution: Add 1 µL of the 1 mM intermediate stock to 999 µL of pre-warmed cell culture medium.[10]

  • Vortex the solution immediately and thoroughly to ensure rapid mixing.

  • This will result in a 1 µM working solution with a final DMSO concentration of 0.1%.

Data Presentation

Table 1: Troubleshooting Common Precipitation Issues
Problem Potential Cause Recommended Solution
Immediate precipitation upon dilutionSolvent shock due to rapid change in polarity.[7]Perform serial dilutions; add stock solution dropwise to pre-warmed media with vigorous mixing.[8][9]
Final concentration exceeds aqueous solubility.Decrease the final working concentration of this compound.
Adding to cold media.Always use pre-warmed (37°C) aqueous solutions for dilutions.[7]
Precipitation after incubationCompound interaction with media components.Test solubility in different basal media formulations.
pH shift in the medium due to cellular metabolism.Use HEPES-buffered medium and monitor the pH of the culture.
Evaporation of media in long-term experiments.Ensure proper incubator humidification and use sealed culture plates.
Table 2: Comparison of Solubilization Enhancement Strategies
Method Description Typical Concentration Potential Issues
Co-solvents (e.g., Pluronic® F-127) Non-ionic surfactant that forms micelles to encapsulate hydrophobic compounds.[11]0.02% - 0.1% (v/v)Can interfere with cell membranes and some assays.[12]
Cyclodextrins (e.g., HP-β-CD) Cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior that form inclusion complexes with drugs.[13]Varies depending on the specific cyclodextrin (B1172386) and compound.Can potentially extract cholesterol from cell membranes at high concentrations.
pH Adjustment For ionizable compounds, altering the pH can increase the proportion of the more soluble ionized form.Adjust to a pH where the compound is ionized.The required pH may not be compatible with cell viability or assay conditions.

Mandatory Visualization

Signaling Pathway of this compound Action

Arm210_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Sarcoplasmic Reticulum cluster_2 Cytosol Voltage-gated Ca2+ channel Voltage-gated Ca2+ channel Ca2+ ions_in Ca2+ Voltage-gated Ca2+ channel->Ca2+ ions_in Depolarization (Ca2+ influx) RyR1 Ryanodine Receptor 1 (RyR1) (Leaky in Disease State) Ca2+ ions_out Ca2+ RyR1->Ca2+ ions_out Pathological Ca2+ Leak Ca2+ Store Ca2+ Store Ca2+ Store->RyR1 Arm210 This compound Arm210->RyR1 Binds and Stabilizes (Reduces Leak) Ca2+ ions_in->RyR1 Triggers CICR (Calcium-Induced Calcium Release) Muscle Contraction Muscle Contraction Ca2+ ions_out->Muscle Contraction

Caption: Mechanism of this compound action on a leaky Ryanodine Receptor 1 (RyR1) channel.

Experimental Workflow for Solubility Testing

Solubility_Workflow cluster_prep Preparation cluster_dilution Dilution & Observation cluster_analysis Analysis cluster_troubleshoot Troubleshooting prep_stock Prepare High-Concentration This compound Stock in 100% DMSO serial_dilute Perform Serial Dilutions in Pre-warmed Aqueous Medium prep_stock->serial_dilute observe Visually Inspect for Precipitation (Immediately and after Incubation) serial_dilute->observe no_precipitate No Precipitation: Concentration is Soluble observe->no_precipitate Clear Solution precipitate Precipitation Observed: Concentration is Insoluble observe->precipitate Cloudy/Particulates troubleshoot_node Implement Troubleshooting Steps: - Lower Concentration - Slower Addition - Use Solubilizing Agents precipitate->troubleshoot_node troubleshoot_node->serial_dilute Re-test

Caption: A logical workflow for testing and troubleshooting the solubility of this compound.

References

Best practices for storing and handling Arm-210 (S48168) powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Arm-210 (S48168) powder. The following troubleshooting guides and FAQs address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound (S48168) powder upon receipt?

A1: Upon receipt, it is crucial to store the lyophilized this compound (S48168) powder under controlled conditions to maintain its integrity.[1] Most suppliers of small molecules recommend storing the powder at -20°C for long-term stability, often for up to three years.[2] For shorter periods, storage at 4°C is acceptable for up to two years.[2] Always refer to the product-specific documentation if available. The vial should be kept tightly sealed in a dry, dark environment to protect it from moisture and light.[1]

Q2: The amount of this compound (S48168) powder in the vial appears very small or is not visible. Is this normal?

A2: Yes, this is normal for small quantities of lyophilized compounds. The powder can form a thin, static film on the walls or bottom of the vial, making it difficult to see.[2][3] Before opening, centrifuge the vial to pellet all the powder at the bottom.[2]

Q3: What is the recommended solvent for reconstituting this compound (S48168) powder?

A3: For most research-grade small molecules that are not readily soluble in aqueous solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution.[3] It is advisable to use fresh, high-purity, anhydrous DMSO to avoid introducing moisture, which can affect the compound's stability and solubility.[4]

Q4: How should I store the reconstituted stock solution of this compound (S48168)?

A4: Once reconstituted, stock solutions are more susceptible to degradation.[1] It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2] These aliquots should be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[2]

Q5: What personal protective equipment (PPE) should be worn when handling this compound (S48168) powder?

A5: Standard laboratory PPE should be worn when handling any chemical powder. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5] If there is a risk of generating dust, a fume hood should be used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Powder won't dissolve in DMSO. Insufficient mixing or low-quality/hydrated DMSO.Vortex or sonicate the solution to aid dissolution.[3] Ensure you are using fresh, anhydrous grade DMSO.[4]
Precipitate forms in the stock solution after freezing. The concentration may be too high for the storage temperature.Gently warm the solution and vortex to redissolve the precipitate. Consider preparing a lower concentration stock solution for storage.
Inconsistent experimental results. Degradation of the compound due to improper storage or handling.Always use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles by using single-use aliquots.[1][2] Ensure the solvent itself is not affecting the assay by running a solvent-only control.
Difficulty weighing small amounts of powder. The compound may be hygroscopic (absorbs moisture) or static.For quantities of 10 mg or less, it is recommended to dissolve the entire contents of the vial in a known volume of solvent to create a stock solution.[2] This avoids inaccuracies associated with weighing small masses.

Experimental Protocols

Protocol for Reconstitution of this compound (S48168) Powder
  • Preparation: Before opening, bring the vial of this compound (S48168) powder to room temperature to prevent condensation of moisture inside the vial. Centrifuge the vial briefly to ensure all the powder is at the bottom.

  • Solvent Addition: Under sterile conditions, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Tightly cap the vial and vortex or sonicate until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed, clearly labeled vials.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Protocol for Preparing Working Solutions
  • Thawing: Retrieve a single-use aliquot of the this compound (S48168) stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution: Dilute the stock solution to the final working concentration using the appropriate aqueous buffer or cell culture medium for your experiment. It is important that the final concentration of DMSO is low enough to not affect your experimental system (typically <0.1%).

  • Mixing: Gently mix the working solution by pipetting or inverting the tube.

  • Use: Use the freshly prepared working solution immediately for optimal results. Do not store aqueous dilutions for extended periods.

Visualizations

Arm210_Signaling_Pathway This compound (S48168) Signaling Pathway cluster_SR Sarcoplasmic Reticulum (SR) RyR1_leaky Leaky RyR1 Channel RyR1_stabilized Stabilized RyR1 Channel RyR1_leaky->RyR1_stabilized becomes Ca_leak Ca2+ Leak RyR1_leaky->Ca_leak leads to Ca_homeostasis Restored Ca2+ Homeostasis RyR1_stabilized->Ca_homeostasis restores Arm210 This compound (S48168) Arm210->RyR1_leaky binds to & stabilizes Muscle_damage Muscle Damage & Weakness Ca_leak->Muscle_damage causes Improved_function Improved Muscle Function Ca_homeostasis->Improved_function leads to

Caption: this compound (S48168) mechanism of action on the Ryanodine Receptor 1 (RyR1).

Experimental_Workflow Experimental Workflow for this compound (S48168) start Start receive Receive Lyophilized Powder start->receive store_powder Store Powder at -20°C receive->store_powder reconstitute Reconstitute in Anhydrous DMSO store_powder->reconstitute aliquot Aliquot Stock Solution reconstitute->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution prepare_working Prepare Working Solution store_solution->prepare_working experiment Perform Experiment prepare_working->experiment end End experiment->end Troubleshooting_Tree Troubleshooting Guide issue Issue Encountered solubility Poor Solubility issue->solubility e.g. inconsistency Inconsistent Results issue->inconsistency e.g. precipitate Precipitate in Stock issue->precipitate e.g. solution_solubility Use fresh anhydrous DMSO. Vortex or sonicate. solubility->solution_solubility solution_inconsistency Use single-use aliquots. Run solvent controls. inconsistency->solution_inconsistency solution_precipitate Warm and vortex solution. Consider lower concentration. precipitate->solution_precipitate

References

Interpreting unexpected results in Arm-210 functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Arm-210 in functional assays. This compound is a Rycal compound, a class of small molecules designed to repair leaky Ryanodine (B192298) Receptors (RyR), thereby modulating intracellular calcium release.[1][2][3][4][5][6] Unexpected results in functional assays can arise from various factors, from experimental design to specific cellular responses. This guide aims to help you interpret these results and troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an allosteric modulator of the ryanodine receptor (RyR). It preferentially binds to the "leaky" conformation of the RyR channel, stabilizing it in a closed state. This action reduces aberrant calcium leak from the sarcoplasmic/endoplasmic reticulum (SR/ER), which is a hallmark of several pathological conditions, including certain myopathies and cardiac arrhythmias.[1][6][7]

Q2: What are the primary functional assays used to assess this compound activity?

The primary functional assays for this compound focus on its ability to modulate intracellular calcium dynamics and improve muscle function. These include:

  • Intracellular Calcium Imaging: Measuring changes in cytosolic or ER calcium concentration in response to this compound.

  • [3H]-Ryanodine Binding Assays: Assessing the binding of ryanodine to RyR channels, which can be modulated by compounds that affect channel conformation.

  • Muscle Contractility Assays: Evaluating the effect of this compound on muscle force generation and fatigue resistance in isolated muscle fibers or animal models.[8]

  • Cell Viability and Stress Assays: Determining the protective effects of this compound against cellular stressors that induce RyR-mediated calcium dysregulation.

Q3: What are the known RyR isoforms targeted by this compound?

This compound has been shown to target both RyR1, the predominant isoform in skeletal muscle, and RyR2, the primary isoform in cardiac muscle.[1][6] Its therapeutic potential is being explored for conditions associated with mutations or dysregulation of both isoforms.[1][6]

Troubleshooting Guide for Unexpected Results

Issue 1: No Observable Effect of this compound in a Calcium Imaging Assay
Potential Cause Troubleshooting Step
Low RyR Expression in Cell Line: The chosen cell line may not express the target RyR isoform at a sufficient level.- Confirm RyR expression using Western blot or qPCR.- Consider using a cell line known to express the target RyR isoform or a primary cell culture.
Suboptimal Compound Concentration: The concentration of this compound used may be too low to elicit a response.- Perform a dose-response curve to determine the optimal concentration for your specific cell system.[9]
Cell Passage Number: High passage numbers can lead to altered gene and protein expression, including RyR channels.[10]- Use cells with a low passage number and maintain a consistent passaging schedule.- Periodically re-evaluate RyR expression levels.
Incorrect Assay Conditions: The assay buffer composition or temperature may not be optimal for RyR function or this compound activity.- Ensure the assay buffer contains appropriate concentrations of calcium and other ions.- Maintain a stable and appropriate temperature throughout the experiment.
Insensitive Calcium Indicator: The chosen fluorescent calcium indicator may not have the appropriate affinity (Kd) for the calcium concentrations being measured.- Select a calcium indicator with a Kd that is within the expected range of calcium changes in your assay.
Compound Degradation: this compound may have degraded due to improper storage or handling.- Prepare fresh stock solutions of this compound and store them according to the manufacturer's instructions.
Issue 2: Paradoxical Increase in Cytosolic Calcium After this compound Treatment
Potential Cause Troubleshooting Step
Paradoxical Effect of RyR Stabilizers: Under certain conditions, some RyR stabilizers have been reported to have paradoxical activating effects at specific concentrations or in specific channel conformations.[1]- Carefully evaluate a wide range of this compound concentrations in your dose-response experiments.- Investigate the effect of this compound in the presence and absence of RyR agonists or antagonists to better understand its modulatory role.
Off-Target Effects: At high concentrations, this compound may have off-target effects on other ion channels or cellular pathways that influence calcium homeostasis.- Test this compound in a cell line that does not express the target RyR isoform to assess off-target effects.- Compare the effects of this compound to other known RyR modulators.
Cellular Stress Response: The treatment itself might be inducing a stress response in the cells, leading to calcium release through other mechanisms.- Include appropriate vehicle controls and assess cell viability after treatment.
Issue 3: High Variability Between Experimental Replicates
Potential Cause Troubleshooting Step
Inconsistent Cell Health or Density: Variations in cell health or plating density can lead to inconsistent responses.- Ensure consistent cell seeding density and monitor cell health prior to the experiment.- Avoid using cells that are overgrown or have been in culture for an extended period.
Heterogeneous Cell Population: The cell line may consist of a mixed population with varying levels of RyR expression.- Consider using a clonal cell line or single-cell imaging to analyze responses at the individual cell level.
Inconsistent Compound Addition: Variations in the timing or method of compound addition can affect the kinetics of the response.- Use an automated liquid handler for precise and consistent compound addition.
Phototoxicity or Photobleaching: Excessive exposure to excitation light can damage cells and bleach the fluorescent indicator, leading to artifacts.- Minimize exposure to excitation light and use the lowest possible laser power.- Use a more photostable calcium indicator.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a HEK293 Cell Line Expressing Mutant RyR1
This compound Concentration (nM)Change in Resting Cytosolic [Ca2+] (Normalized to Vehicle)Standard Deviation
0.10.980.05
10.950.04
100.820.06
1000.650.05
10000.510.04

This is example data and should not be considered as actual experimental results.

Experimental Protocols

Protocol 1: Intracellular Calcium Imaging using a Fluorescent Plate Reader

1. Cell Preparation: a. Seed cells expressing the target RyR isoform in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. b. Culture cells overnight in a humidified incubator at 37°C and 5% CO2.

2. Dye Loading: a. Prepare a loading buffer containing a suitable fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions. b. Remove the culture medium from the wells and wash once with Hank's Balanced Salt Solution (HBSS). c. Add the loading buffer to each well and incubate for 30-60 minutes at 37°C. d. After incubation, wash the cells twice with HBSS to remove excess dye.

3. Compound Preparation and Addition: a. Prepare a dilution series of this compound in HBSS. Include a vehicle control (e.g., 0.1% DMSO in HBSS). b. Use a fluorescent plate reader with an automated injection system to add the this compound dilutions to the wells.

4. Data Acquisition: a. Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen calcium indicator. b. Record a baseline fluorescence reading for a few cycles before compound addition. c. After compound addition, continue to record fluorescence at regular intervals to capture the calcium response over time.

5. Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. . Normalize the data to the vehicle control to determine the relative effect of this compound.

Mandatory Visualizations

Arm210_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR_leaky Leaky RyR Channel Ca_cytosol Elevated [Ca2+] RyR_leaky->Ca_cytosol Ca2+ Leak RyR_stabilized Stabilized RyR Channel Ca_store High [Ca2+] Ca_store->RyR_leaky Cellular_Dysfunction Cellular Dysfunction Ca_cytosol->Cellular_Dysfunction Arm210 This compound Arm210->RyR_leaky Binds and Stabilizes Normal_Ca Normalized [Ca2+] RyR_stabilized->Normal_Ca Reduced Ca2+ Leak Improved_Function Improved Cellular Function Normal_Ca->Improved_Function

Caption: this compound signaling pathway.

Experimental_Workflow start Start cell_prep Cell Preparation (Seeding and Culture) start->cell_prep dye_loading Calcium Indicator Dye Loading cell_prep->dye_loading compound_prep This compound Dilution Preparation dye_loading->compound_prep data_acq Fluorescence Measurement (Baseline and Post-Addition) compound_prep->data_acq analysis Data Analysis (Normalization and Curve Fitting) data_acq->analysis interpretation Interpretation of Results analysis->interpretation troubleshooting Troubleshooting (If Unexpected Results) interpretation->troubleshooting Unexpected Results end End interpretation->end Expected Results troubleshooting->cell_prep Re-evaluate Protocol troubleshooting->end Resolution

Caption: Calcium imaging workflow.

Troubleshooting_Logic start Unexpected Result Observed q1 Is there any response to this compound? start->q1 a1_no Check: - RyR Expression - Compound Concentration - Cell Health/Passage - Assay Conditions q1->a1_no No q2 Is the response paradoxical (e.g., increased Ca2+)? q1->q2 Yes end Refined Experiment a1_no->end a2_yes Investigate: - Dose-dependent paradoxical effects - Off-target effects - Cellular stress q2->a2_yes Yes q3 Is there high variability between replicates? q2->q3 No a2_yes->end a3_yes Optimize: - Cell plating consistency - Compound addition method - Imaging parameters q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree.

References

Technical Support Center: Control Experiments for Studying Arm-210's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanism of action of Arm-210.

Frequently Asked Questions (FAQs)

FAQ 1: What are the essential positive and negative controls when studying the effect of this compound on RyR1 channel activity?

Answer:

To rigorously assess the impact of this compound on Ryanodine (B192298) Receptor 1 (RyR1) channel activity, it is crucial to include appropriate positive and negative controls. These controls will help validate the experimental system and ensure that the observed effects are specific to this compound's mechanism of action.

Positive Controls:

  • Caffeine or 4-chloro-m-cresol (4-CMC): These are well-characterized agonists of RyR1 that induce channel opening and subsequent calcium release. They can be used to confirm that the experimental system (e.g., cells expressing RyR1, sarcoplasmic reticulum vesicles) is responsive and that the calcium indicators are functioning correctly.

  • Ryanodine (at high concentrations): While ryanodine at low concentrations locks the channel in a sub-conductance state, at high micromolar to millimolar concentrations, it fully opens the channel, leading to a significant calcium release. This can serve as a positive control for maximal channel activation.

Negative Controls:

  • Vehicle Control (e.g., DMSO): this compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO). The vehicle control consists of treating the experimental system with the same concentration of the solvent used to deliver this compound. This is critical to ensure that the observed effects are not due to the solvent itself.

  • Inactive Epimer/Analog of this compound (if available): An ideal negative control is a structurally similar but biologically inactive version of this compound. This helps to demonstrate the specificity of the active compound.

  • RyR1 Knockout/Knockdown Cells or Tissue: Using cells or tissues where the RyR1 gene has been knocked out or its expression significantly reduced can confirm that the effects of this compound are indeed mediated through RyR1.

  • Dantrolene: This is a clinically used muscle relaxant that inhibits RyR1 activity. It can be used as a negative control to show the opposite effect of this compound and to confirm that the assay can detect inhibition of RyR1.

Troubleshooting Guides

Issue 1: Inconsistent results in my calcium flux assay when testing this compound.

Possible Cause and Troubleshooting Steps:

Inconsistent results in calcium flux assays are a common issue. The following steps can help identify and resolve the problem.

1. Cell Health and Confluency:

  • Check Cell Viability: Ensure cells are healthy and have high viability (>95%) before starting the experiment. Use a trypan blue exclusion assay.

  • Maintain Consistent Confluency: Plate cells at a consistent density and use them at a consistent confluency (e.g., 80-90%). Over-confluent or under-confluent cells can respond differently to stimuli.

2. Reagent Preparation and Handling:

  • Fresh Reagent Preparation: Prepare fresh solutions of this compound and control compounds for each experiment. This compound may not be stable in solution for extended periods.

  • Proper Mixing: Ensure all reagents, including the calcium indicator dye and the test compounds, are thoroughly mixed before adding to the cells.

3. Assay Protocol Standardization:

  • Consistent Incubation Times: Adhere to consistent incubation times for dye loading, compound treatment, and stimulation.

  • Temperature Control: Perform the assay at a consistent temperature, as temperature fluctuations can affect channel kinetics and enzyme activity.

Experimental Workflow for a Calcium Flux Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis plate_cells Plate cells expressing RyR1 load_dye Load cells with a calcium indicator dye (e.g., Fluo-4 AM) plate_cells->load_dye wash_cells Wash cells to remove excess dye load_dye->wash_cells add_compounds Add this compound, vehicle, or control compounds wash_cells->add_compounds incubate Incubate for the desired time add_compounds->incubate measure_baseline Measure baseline fluorescence incubate->measure_baseline add_agonist Add RyR1 agonist (e.g., caffeine) measure_baseline->add_agonist measure_response Measure fluorescence change over time add_agonist->measure_response calculate_response Calculate the change in fluorescence (ΔF/F0) measure_response->calculate_response compare_treatments Compare this compound treated vs. controls calculate_response->compare_treatments

Caption: Workflow for a typical calcium flux experiment to assess this compound activity.

Data Presentation: Example of Expected Calcium Flux Data

Treatment GroupBaseline Fluorescence (F0)Peak Fluorescence (Fmax)ΔF/F0
Vehicle (DMSO)150 ± 10600 ± 503.0 ± 0.3
This compound (10 µM)155 ± 12450 ± 401.9 ± 0.2
Positive Control (Caffeine, 10 mM)148 ± 9750 ± 604.1 ± 0.4
Negative Control (Dantrolene, 20 µM)152 ± 11300 ± 301.0 ± 0.2
Issue 2: How can I confirm that this compound is directly binding to the RyR1-calstabin1 complex?

Answer:

To confirm the direct binding of this compound to the RyR1-calstabin1 complex and its role in stabilizing this interaction, co-immunoprecipitation (Co-IP) followed by Western blotting is a suitable method.

Experimental Protocol: Co-immunoprecipitation

  • Cell/Tissue Lysate Preparation:

    • Treat cells or tissue expressing RyR1 with either vehicle or this compound.

    • Lyse the cells/tissue in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific for RyR1 overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against both RyR1 and calstabin1.

    • Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

Expected Results:

An increase in the amount of calstabin1 co-immunoprecipitated with RyR1 in the this compound treated samples compared to the vehicle control would suggest that this compound stabilizes the RyR1-calstabin1 interaction.

Logical Relationship for Co-IP Experiment

G cluster_ip Immunoprecipitation vehicle Vehicle Control Lysate ip_ryr1 IP with anti-RyR1 antibody vehicle->ip_ryr1 arm210 This compound Treated Lysate arm210->ip_ryr1 wb_ryr1 Blot for RyR1 ip_ryr1->wb_ryr1 wb_calstabin1 Blot for Calstabin1 ip_ryr1->wb_calstabin1

Caption: Logical workflow of a co-immunoprecipitation experiment to test this compound's effect.

Data Presentation: Expected Co-Immunoprecipitation Results

SampleIP AntibodyBlot AntibodyExpected Band Intensity
Vehicle Controlanti-RyR1anti-RyR1Strong
Vehicle Controlanti-RyR1anti-Calstabin1Weak/Moderate
This compound Treatedanti-RyR1anti-RyR1Strong
This compound Treatedanti-RyR1anti-Calstabin1Stronger than Vehicle
Negative ControlIgGanti-RyR1None/Very Faint
Negative ControlIgGanti-Calstabin1None/Very Faint
Issue 3: I am not observing a significant effect of this compound on downstream signaling pathways that are known to be affected by calcium leaks.

Answer:

If you are not observing the expected downstream effects of this compound, it could be due to several factors related to the experimental setup and the specific signaling pathway being investigated. This compound is known to repair "leaky" Ryanodine Receptors, which can impact downstream signaling.[1][2][3][4]

Signaling Pathway Affected by RyR1 Calcium Leak

G RyR1_leaky Leaky RyR1 Ca_leak Increased Cytosolic Ca2+ RyR1_leaky->Ca_leak Calcineurin Calcineurin Activation Ca_leak->Calcineurin NFAT NFAT Dephosphorylation Calcineurin->NFAT Gene_expression Altered Gene Expression NFAT->Gene_expression Arm210 This compound Arm210->RyR1_leaky Inhibits

Caption: Simplified signaling pathway initiated by a leaky RyR1 channel.

Troubleshooting Steps:

  • Confirm Target Engagement: First, ensure that this compound is engaging with its target, RyR1, in your experimental system. You can use the co-immunoprecipitation method described in Issue 2 .

  • Time Course and Dose-Response:

    • Time Course: The downstream effects of restoring normal calcium signaling may take time to manifest. Perform a time-course experiment, analyzing the pathway at multiple time points after this compound treatment (e.g., 1, 6, 12, 24 hours).

    • Dose-Response: The concentration of this compound used may be suboptimal. Perform a dose-response curve to identify the optimal concentration for your specific cell type and endpoint.

  • Appropriate Controls:

    • Positive Control for Pathway Activation: Use a known activator of the downstream pathway to confirm that the pathway is functional in your cells. For example, to study calcineurin-NFAT signaling, you could use a calcium ionophore like ionomycin (B1663694) as a positive control.

    • Basal Pathway Activity: Ensure there is a detectable "leaky" phenotype at baseline in your untreated control group. If the basal calcium leak is too low, the effect of this compound may not be significant.

Experimental Protocol: Western Blot for Phosphorylated Proteins

  • Treatment and Lysis: Treat cells with vehicle, this compound, and a positive control for the pathway for the determined optimal time and dose. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of your protein of interest (e.g., phospho-NFAT).

    • After washing, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the protein of interest to normalize the data.

Data Presentation: Example of Western Blot Quantification

TreatmentPhospho-Protein Level (Normalized)Total Protein Level (Normalized)Ratio (Phospho/Total)
Vehicle Control1.2 ± 0.11.0 ± 0.051.2 ± 0.1
This compound (10 µM)0.6 ± 0.081.1 ± 0.060.55 ± 0.07
Pathway Activator2.5 ± 0.21.0 ± 0.042.5 ± 0.2

References

Technical Support Center: Improving the Reproducibility of Arm-210 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Arm-210 (also known as S48168), a novel Rycal compound aimed at treating Ryanodine (B192298) Receptor 1 (RyR1)-related myopathies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule stabilizer of the Ryanodine Receptor 1 (RyR1) calcium channel. In conditions like RYR1-related myopathies, the RyR1 channel can become "leaky," leading to a chronic calcium leak from the sarcoplasmic reticulum (SR). This compound is designed to repair this leak by enhancing the binding of the stabilizing protein calstabin-1 (also known as FKBP12) to the RyR1 channel complex. This action helps to restore normal intracellular calcium homeostasis.

Q2: What are the key experimental models used to study this compound?

A2: The primary models include preclinical studies in mdx mice, which are a model for Duchenne muscular dystrophy, and clinical trials in patients with genetically confirmed RYR1-related myopathies.[1] Ex vivo studies on muscle biopsies from patients are also crucial for assessing the direct effect of the compound on leaky RyR1 channels.

Q3: What are the critical outcome measures for assessing the efficacy of this compound?

A3: Key outcome measures in clinical trials include safety and tolerability, pharmacokinetics (PK), measures of muscle strength and function (e.g., grip strength, timed functional tests), and patient-reported outcomes on fatigue.[2] In preclinical models, functional measures like in vivo and ex vivo muscle force production, fatigability, and histological improvements are assessed.[1] At a molecular level, the restoration of RyR1-calstabin-1 association is a key indicator of target engagement.

Q4: What is the significance of RyR1-calstabin-1 association in these experiments?

A4: The dissociation of calstabin-1 from the RyR1 channel complex is a key pathological feature in RYR1-related myopathies, leading to the calcium leak. Therefore, measuring the re-association of calstabin-1 with RyR1 after this compound treatment is a direct assessment of the drug's mechanism of action and target engagement. This is often evaluated using co-immunoprecipitation and western blotting techniques.

Troubleshooting Guides

Muscle Biopsy and Histology
ProblemPotential Cause(s)Suggested Solution(s)
Ice crystal artifacts ("Swiss cheese" effect) in frozen sections. 1. Slow freezing process. 2. Excessive water content in the tissue. 3. Freezing directly in liquid nitrogen, which can create an insulating gas barrier.1. Use isopentane (B150273) (2-methylbutane) pre-cooled to approximately -155°C with liquid nitrogen for rapid freezing.[3] 2. Thoroughly blot the muscle specimen to remove excess moisture before freezing.[4] 3. Plunge the specimen into the cooled isopentane for about 30 seconds.[5] If artifacts persist, a brief and complete thawing followed by rapid re-freezing can sometimes salvage the tissue.[3]
Poor morphological detail and loss of enzyme activity. 1. The tissue was allowed to thaw and was then refrozen. 2. The sample was immersed in saline, causing artifactual changes.1. Ensure the specimen remains frozen at -80°C until sectioning.[5] 2. For fresh tissue transport, wrap the biopsy in saline-moistened gauze rather than immersing it.[5]
Difficulty in interpreting results due to end-stage muscle pathology. The biopsied muscle was too severely affected, showing extensive fibrosis and loss of muscle fibers.Select a muscle for biopsy that is moderately, but not severely, weak (e.g., MRC grade 4/5).[6] MRI or ultrasound can help identify an actively, but not chronically, affected muscle.
Ex Vivo Muscle Force Measurements
ProblemPotential Cause(s)Suggested Solution(s)
High variability in force measurements between samples. 1. Inconsistent stimulation parameters (frequency, voltage, duration). 2. Differences in the muscle's environment (e.g., temperature, oxygenation of the buffer). 3. Damage to the muscle during excision or mounting.1. Standardize all stimulation parameters. Determine the optimal frequency for maximal tetanic force for each muscle type (e.g., EDL vs. soleus).[7] 2. Maintain a constant temperature and ensure continuous oxygenation of the Krebs Ringer Buffer.[1] 3. Handle the muscle carefully by the tendons to avoid direct damage to the muscle fibers.
Rapid decline in muscle viability and force production. The muscle is too large for adequate oxygen and nutrient diffusion in an ex vivo setup.This method is best suited for small, thin muscles like the extensor digitorum longus (EDL) or soleus in mice.[1] For larger muscles, in situ preparations where the blood supply remains intact may be more appropriate.
Biochemical Assays (Immunoprecipitation and Western Blot)
ProblemPotential Cause(s)Suggested Solution(s)
Low yield of the target protein (RyR1) in immunoprecipitation. 1. The lysis buffer is too harsh, disrupting the protein complex. 2. The antibody is not suitable for recognizing the native protein conformation.1. Use a lysis buffer with non-ionic detergents (e.g., NP40 or Triton X-100) to preserve protein-protein interactions.[8][9] 2. Select an antibody that has been validated for immunoprecipitation.
High background or non-specific bands in Western blot. 1. Insufficient washing of the immunoprecipitated beads. 2. The secondary antibody is cross-reacting with the heavy or light chains of the IP antibody.1. Perform stringent washes of the beads after incubation with the lysate.[10] 2. Use conformation-specific secondary antibodies or kits designed to avoid detection of the IP antibody chains.
Weak or no signal for calstabin-1 (FKBP12). Calstabin-1 is a small protein (~12 kDa) and can be difficult to resolve or may be lost during transfer.Use a higher percentage gel (e.g., 15%) for better resolution of small proteins.[9] Ensure proper transfer conditions and use a validated antibody for calstabin-1.
Calcium Imaging
ProblemPotential Cause(s)Suggested Solution(s)
Signal fading over time (photobleaching). 1. High-intensity illumination. 2. Prolonged exposure to the excitation light.1. Reduce the laser power or illumination intensity to the minimum required for a good signal-to-noise ratio. 2. Decrease the exposure time and the frequency of image acquisition.[11]
Changes in cell morphology or function (phototoxicity). Excessive light exposure is generating reactive oxygen species, causing cellular damage.1. Similar to mitigating photobleaching, reduce light exposure.[11] 2. Consider using longer wavelength dyes or genetically encoded calcium indicators (GECIs), which can be less phototoxic.[2] 3. Use imaging systems designed for live-cell imaging, such as spinning disk confocal microscopy, which reduce light exposure.[11]

Experimental Protocols

Detailed Methodology: Assessment of RyR1-Calstabin-1 Association

This protocol provides a general framework for assessing the association of calstabin-1 with the RyR1 channel complex in muscle tissue lysates via co-immunoprecipitation.

  • Tissue Homogenization:

    • Excise and weigh frozen skeletal muscle tissue.

    • Homogenize the tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.9% NaCl, with protease and phosphatase inhibitors and a mild non-ionic detergent like 0.25% Triton X-100).[9]

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysate.

    • Incubate a standardized amount of protein (e.g., 100 µg) with an anti-RyR1 antibody overnight at 4°C with gentle rotation.[9]

    • Add Protein A/G Sepharose beads and incubate for an additional 1-2 hours at 4°C.

    • Pellet the beads by centrifugation and wash them 3-4 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins on two separate SDS-PAGE gels: a low percentage gel (e.g., 6%) for the large RyR1 protein and a high percentage gel (e.g., 15%) for the small calstabin-1 protein.[9]

    • Transfer the separated proteins to a nitrocellulose membrane.

    • Block the membranes (e.g., with 5% non-fat milk) and then incubate with primary antibodies against RyR1 and calstabin-1, respectively.

    • Wash the membranes and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for both RyR1 and calstabin-1.

    • Normalize the amount of co-immunoprecipitated calstabin-1 to the amount of immunoprecipitated RyR1 to determine the relative association.

Quantitative Data Summary

Table 1: this compound (S48168) Dosing in Clinical and Preclinical Studies

Study TypeSpeciesModelDosage(s)DurationReference(s)
Clinical TrialHumanRYR1-Related Myopathy120 mg/day and 200 mg/day (oral)29 days[2]
PreclinicalMouseDuchenne Muscular Dystrophy (mdx)10 mg/kg/day and 50 mg/kg/day (in drinking water)4 and 12 weeks[1]

Table 2: Summary of Key Efficacy Findings for this compound (S48168)

Study TypeDosageKey FindingsReference(s)
Clinical Trial (Phase 1b)200 mg/day- Favorable safety and tolerability. - Improvements in patient-reported fatigue. - Improved proximal muscle strength on physical examination.[4]
Preclinical (mdx mice)10 and 50 mg/kg/day- Improved in vivo grip strength. - Increased ex vivo force production in diaphragm and EDL muscles. - Histological improvements in muscle tissue.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ARM210_Signaling_Pathway cluster_0 Pathological Cascade in RYR1-RM cluster_1 Downstream Consequences cluster_2 Therapeutic Intervention RyR1_mutation RYR1 Gene Mutation Leaky_RyR1 Leaky RyR1 Channel RyR1_mutation->Leaky_RyR1 Calstabin_depletion Calstabin-1 Depletion Leaky_RyR1->Calstabin_depletion Ca_leak Chronic SR Ca2+ Leak Leaky_RyR1->Ca_leak Mito_overload Mitochondrial Ca2+ Overload Ca_leak->Mito_overload Protease_activation Activation of Ca2+-dependent Proteases Ca_leak->Protease_activation ROS Increased ROS (Oxidative Stress) Mito_overload->ROS ROS->Leaky_RyR1 Feed-forward loop Muscle_damage Muscle Damage & Weakness ROS->Muscle_damage Protease_activation->Muscle_damage ARM210 This compound (S48168) Stabilization Stabilizes RyR1-Calstabin-1 Binding ARM210->Stabilization Stabilization->Leaky_RyR1 Reduced_leak Reduced Ca2+ Leak Stabilization->Reduced_leak Reduced_leak->Ca_leak

Caption: Pathological signaling in RYR1-RM and the mechanism of this compound.

ARM210_Experimental_Workflow cluster_preclinical Preclinical Model (mdx mouse) cluster_clinical Clinical Trial (RYR1-RM Patients) cluster_analysis Ex Vivo & Biochemical Analysis start_preclinical Select mdx mice treatment_preclinical Administer this compound or Vehicle start_preclinical->treatment_preclinical functional_tests_preclinical In Vivo Functional Tests (e.g., Grip Strength) treatment_preclinical->functional_tests_preclinical tissue_harvest_preclinical Tissue Harvest (Muscle, Blood) functional_tests_preclinical->tissue_harvest_preclinical end_preclinical Analysis tissue_harvest_preclinical->end_preclinical ex_vivo_force Ex Vivo Muscle Force Measurement tissue_harvest_preclinical->ex_vivo_force biochemistry Biochemical Assays (RyR1-Calstabin-1 IP, Oxidative Stress Markers) tissue_harvest_preclinical->biochemistry histology Histological Analysis tissue_harvest_preclinical->histology start_clinical Patient Recruitment (Genetically Confirmed RYR1-RM) treatment_clinical Administer this compound (Dose Escalation) start_clinical->treatment_clinical functional_tests_clinical Functional & Safety Assessments (e.g., Timed Tests, PROMIS-Fatigue, PK) treatment_clinical->functional_tests_clinical biopsy_clinical Optional: Muscle Biopsy treatment_clinical->biopsy_clinical end_clinical Analysis functional_tests_clinical->end_clinical biopsy_clinical->end_clinical biopsy_clinical->ex_vivo_force biopsy_clinical->biochemistry biopsy_clinical->histology

Caption: General experimental workflow for evaluating this compound efficacy.

References

Technical Support Center: Assessing Arm-210 Target Engagement in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on assessing the target engagement of Arm-210 in tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule belonging to the Rycal class of compounds. Its primary target is the Ryanodine Receptor (RyR), a large ion channel responsible for regulating calcium release from the sarcoplasmic reticulum in muscle cells.[1] In certain pathological conditions, such as Ryanodine Receptor 1-Related Myopathies (RYR1-RM), the RyR channel becomes "leaky," leading to aberrant calcium signaling. This compound is designed to specifically bind to these leaky RyR channels and repair the calcium leak, thereby restoring normal muscle function.[2]

Q2: What are the primary methods for assessing this compound target engagement in tissue?

A2: The primary methods for assessing target engagement of small molecules like this compound in tissue samples include:

  • Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that a drug binding to its target protein stabilizes it against heat-induced denaturation.[3][4] CETSA can be performed on intact cells, cell lysates, and tissue samples to confirm direct target engagement in a physiologically relevant context.[3][5]

  • Co-Immunoprecipitation (Co-IP) followed by Western Blot: This technique can be used to assess how this compound affects the interaction between RyR1 and its stabilizing protein, calstabin1. A successful engagement of this compound is expected to restore the binding of calstabin1 to the leaky RyR1 channel.

  • Immunohistochemistry (IHC): IHC can be used to visualize the localization of RyR1 and assess any morphological changes in the tissue in response to this compound treatment.

Q3: Why is assessing target engagement of this compound in tissue challenging?

A3: Assessing target engagement of this compound in tissue presents several challenges:

  • Large and Complex Target: The Ryanodine Receptor is a very large, multi-protein complex embedded in the sarcoplasmic reticulum membrane. This makes it difficult to work with using standard protein analysis techniques.

  • Variability in Tissue Samples: Tissue biopsies can be heterogeneous, and the quality of the sample can be affected by the collection and storage procedures. This can lead to high variability in experimental results.

  • Antibody Performance: The success of antibody-based methods like Western Blot and Co-IP is highly dependent on the specificity and affinity of the antibodies used for the RyR1 protein.

  • Assay Variability: As noted in clinical trials, assays like Co-IP for RyR1-calstabin1 have shown substantial test-retest variability, leading to inconsistent results.

Troubleshooting Guides

Guide 1: Inconsistent Results with RyR1-Calstabin1 Co-Immunoprecipitation

Problem: You are observing high variability and inconsistent signals in your RyR1-calstabin1 Co-IP experiments from muscle tissue lysates.

Possible Cause Troubleshooting Step
Inefficient Tissue Lysis Ensure rapid processing of fresh or flash-frozen tissue on ice to minimize protein degradation. Use a lysis buffer optimized for large membrane protein complexes, such as RIPA buffer supplemented with protease and phosphatase inhibitors. Consider mechanical homogenization followed by sonication to ensure complete lysis.
Antibody Issues Validate your primary antibodies for both RyR1 and calstabin1 for specificity and affinity using positive and negative controls. Use a monoclonal antibody if possible to reduce non-specific binding.
Suboptimal IP Conditions Optimize the antibody and lysate concentrations. Titrate the amount of antibody used for immunoprecipitation. Adjust incubation times and washing steps to minimize non-specific binding.
Variability in Protein Input Accurately quantify the total protein concentration in your lysates before starting the Co-IP protocol to ensure equal loading.
Guide 2: Poor Signal or High Background in RyR1 Western Blot

Problem: You are struggling to detect a clear RyR1 band or are experiencing high background in your Western blots from tissue homogenates.

Possible Cause Troubleshooting Step
Inefficient Protein Extraction Due to its large size, RyR1 requires optimized extraction protocols. Use lysis buffers containing strong detergents (e.g., SDS) and employ mechanical disruption methods.[6]
Poor Transfer of High Molecular Weight Protein Optimize the Western blot transfer conditions for large proteins. Use a lower percentage acrylamide (B121943) gel for better separation of high molecular weight proteins. Consider using a wet transfer system and extending the transfer time.
Antibody Dilution and Incubation Optimize the primary antibody concentration. A higher concentration can lead to non-specific binding and high background, while a lower concentration might result in a weak signal. Test different blocking buffers (e.g., 5% non-fat milk or BSA in TBST) and blocking times.[7]
Endogenous Immunoglobulins Tissue lysates can contain high levels of endogenous immunoglobulins, which can be detected by the secondary antibody, leading to high background. Consider using specialized blocking reagents or secondary antibodies that do not bind to endogenous IgGs.[8]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

This protocol provides a general workflow for assessing the thermal stabilization of RyR1 upon this compound binding in tissue samples.

  • Tissue Homogenization:

    • Excise fresh tissue and immediately place it in ice-cold PBS with protease and phosphatase inhibitors.

    • Mince the tissue into small pieces and homogenize in a suitable lysis buffer (e.g., RIPA buffer) using a mechanical homogenizer.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Drug Incubation:

    • Divide the lysate into aliquots. Treat the aliquots with this compound at various concentrations. Include a vehicle-only control.

    • Incubate at 37°C for a predetermined time to allow for drug-target binding.

  • Heat Treatment:

    • Heat the treated and control lysates at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes.

    • Immediately cool the samples on ice to stop the denaturation process.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated samples at high speed to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble, non-denatured proteins.

  • Protein Quantification and Analysis:

    • Quantify the amount of soluble RyR1 in each sample using Western blotting.

    • A successful engagement of this compound will result in a higher amount of soluble RyR1 at elevated temperatures compared to the control, indicating thermal stabilization.

Protocol 2: Co-Immunoprecipitation of RyR1 and Calstabin1

This protocol outlines the steps to assess the interaction between RyR1 and calstabin1 in response to this compound.

  • Lysate Preparation:

    • Prepare tissue lysates as described in the CETSA protocol, ensuring the use of a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysates with an anti-RyR1 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with cold lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against both RyR1 and calstabin1.

    • An increase in the amount of co-immunoprecipitated calstabin1 in the this compound treated samples compared to the control would indicate enhanced binding and successful target engagement.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a preclinical study assessing the effect of this compound on the RyR1-calstabin1 interaction in muscle biopsies from a RYR1-RM mouse model. This data is for illustrative purposes.

Treatment GroupRyR1-Calstabin1 Binding (Arbitrary Units, Mean ± SD)Fold Change vs. Vehicle
Wild-Type (Control)1.00 ± 0.15-
RYR1-RM Vehicle0.45 ± 0.121.0
RYR1-RM + this compound (10 mg/kg)0.78 ± 0.181.73
RYR1-RM + this compound (30 mg/kg)0.92 ± 0.212.04

Visualizations

Arm210_Mechanism_of_Action cluster_0 Normal Muscle Cell cluster_1 RYR1-RM Muscle Cell (Leaky Channel) cluster_2 RYR1-RM Muscle Cell + this compound RyR1_normal RyR1 Channel SR_normal Sarcoplasmic Reticulum RyR1_normal->SR_normal Regulates Ca2+ release Calstabin1_normal Calstabin1 Calstabin1_normal->RyR1_normal Stabilizes Ca_normal Ca2+ SR_normal->Ca_normal Controlled Release RyR1_leaky Leaky RyR1 Channel SR_leaky Sarcoplasmic Reticulum RyR1_leaky->SR_leaky Uncontrolled Ca2+ leak RyR1_treated Repaired RyR1 Channel Calstabin1_leaky Calstabin1 (dissociated) Ca_leaky Excess Ca2+ Leak SR_leaky->Ca_leaky Leak Arm210 This compound Arm210->RyR1_leaky Binds & Repairs SR_treated Sarcoplasmic Reticulum RyR1_treated->SR_treated Regulated Ca2+ release Calstabin1_treated Calstabin1 (re-associated) Calstabin1_treated->RyR1_treated Stabilizes Ca_treated Restored Ca2+ Homeostasis SR_treated->Ca_treated Controlled Release

Caption: Mechanism of action of this compound on the Ryanodine Receptor 1 (RyR1) channel.

CETSA_Workflow start Tissue Sample homogenization Tissue Homogenization start->homogenization lysate Protein Lysate homogenization->lysate drug_incubation Incubate with this compound (and vehicle control) lysate->drug_incubation heat_treatment Heat Treatment (Temperature Gradient) drug_incubation->heat_treatment centrifugation Centrifugation (Separate soluble/aggregated proteins) heat_treatment->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant western_blot Western Blot for RyR1 supernatant->western_blot analysis Analyze RyR1 Thermal Stability western_blot->analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Avoiding cytotoxicity with high concentrations of Arm-210

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Arm-210 in experimental settings, with a focus on avoiding cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as S48168) is a small molecule belonging to the Rycal class of compounds. It acts as an allosteric modulator of the Ryanodine Receptor (RyR), an intracellular calcium release channel.[1] In certain disease states, RyR channels can become "leaky," leading to dysregulated calcium signaling. This compound binds to these leaky channels and stabilizes them in a closed state, thereby restoring normal calcium homeostasis.

Q2: In which research areas is this compound primarily used?

This compound is predominantly investigated for its therapeutic potential in disorders associated with leaky RyR channels. These include:

  • Skeletal Muscle Disorders: Such as Ryanodine Receptor 1-Related Myopathies (RYR1-RM) and Duchenne Muscular Dystrophy (DMD).

  • Cardiac Conditions: Such as Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), which is linked to mutations in the cardiac Ryanodine Receptor (RyR2).

Q3: What are the known safe dosage ranges for this compound in in-vivo studies?

Clinical trials and preclinical studies have established favorable safety profiles for this compound at specific dosages. It is crucial to note that these are in-vivo dosages and may not directly translate to in-vitro experimental concentrations.

Study TypeOrganismDosageOutcome
Phase 1b Clinical TrialHuman120 mg and 200 mg dailyFavorable safety and tolerability profile.[2][3]
Preclinical StudyMouse10 mg/kg/day and 50 mg/kg/dayNo adverse effects observed.

Q4: What is the recommended solvent for this compound in in-vitro experiments?

Q5: Are there known off-target effects of this compound at high concentrations?

Specific in-vitro off-target effects of this compound at high concentrations are not extensively documented in publicly available literature. As with any small molecule inhibitor, using excessively high concentrations can increase the risk of non-specific binding and off-target effects, leading to misleading experimental results and cytotoxicity.[4] It is always recommended to perform a dose-response experiment to identify the optimal concentration range for your specific cell type and assay.

Troubleshooting Guide: Avoiding Cytotoxicity with High Concentrations of this compound

High concentrations of any small molecule compound, including this compound, can lead to cytotoxicity in in-vitro experiments. The following guide provides troubleshooting strategies to mitigate these effects.

Issue 1: Unexpected Cell Death or Poor Cell Health
Possible Cause Troubleshooting Steps
High Concentration of this compound: The concentration of this compound may be in a cytotoxic range for your specific cell type.1. Perform a Dose-Response Experiment: Conduct a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) with a wide range of this compound concentrations to determine the IC50 for cytotoxicity. 2. Start with a Low Concentration: Based on the dose-response data, begin your experiments with the lowest concentration that elicits the desired biological effect.
Solvent (DMSO) Cytotoxicity: The final concentration of DMSO in your cell culture medium may be too high.1. Calculate Final DMSO Concentration: Ensure the final DMSO concentration is well below 0.5%, with a recommended target of <0.1%.[5] 2. Prepare a Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO as your experimental samples) to distinguish between compound- and solvent-induced effects.
Compound Precipitation: this compound may be precipitating out of solution at high concentrations in your culture medium.1. Visually Inspect for Precipitates: Before adding to cells, inspect your final treatment medium for any visible precipitates. 2. Improve Solubility: If precipitation is observed, consider warming the media before adding the this compound stock solution and mixing thoroughly.[6] For particularly challenging compounds, using a solubilizing agent or a different formulation might be necessary.
Cell Seeding Density: The number of cells plated may be too low, making them more susceptible to cytotoxic effects.1. Optimize Seeding Density: Ensure you are using an optimal cell seeding density for your chosen assay and culture vessel. 2. Maintain Consistent Seeding: Use a cell counter to ensure consistent cell numbers across all experimental and control wells.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Possible Cause Troubleshooting Steps
Compound Degradation: this compound stock solutions may have degraded due to improper storage.1. Proper Storage: Store this compound stock solutions as recommended by the manufacturer, typically at -20°C or -80°C, and protect from light. 2. Use Fresh Aliquots: Prepare small, single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
Inaccurate Compound Concentration: Errors in dilution calculations or pipetting can lead to inconsistent results.1. Verify Calculations: Double-check all dilution calculations. 2. Calibrate Pipettes: Ensure that your pipettes are properly calibrated.
Off-Target Effects at High Concentrations: The observed biological effect may be due to off-target activity rather than specific modulation of RyR channels.1. Use the Lowest Effective Concentration: As determined by your dose-response experiments. 2. Consider a Negative Control: If available, use a structurally similar but inactive analog of this compound to confirm that the observed effects are specific.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding:

    • Seed your cells of interest into a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the highest final DMSO concentration used in the dilutions).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well according to the manufacturer's instructions and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., DMSO or a proprietary solubilizing buffer) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to determine the IC50 value for cytotoxicity.

Visualizations

Signaling Pathway of this compound Action

Arm210_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR Ryanodine Receptor (RyR) Ca_SR Ca²⁺ Ca_Cytosol Ca²⁺ RyR->Ca_Cytosol Regulated Release Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_Cytosol->Cellular_Response Leaky_RyR Leaky RyR Channel (Disease State) Leaky_RyR->Ca_Cytosol Uncontrolled Leak Arm210 This compound Arm210->Leaky_RyR Normal_Ca_Release Normal Ca²⁺ Release Pathological_Ca_Leak Pathological Ca²⁺ Leak

Caption: Mechanism of this compound on leaky Ryanodine Receptors.

Experimental Workflow for Assessing this compound Cytotoxicity

Cytotoxicity_Workflow start Start: Prepare Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare this compound Serial Dilutions and Vehicle Control seed_cells->prepare_compound treat_cells Treat Cells with this compound/ Vehicle for 24-72h prepare_compound->treat_cells mtt_assay Perform MTT Cell Viability Assay treat_cells->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate analyze_data Analyze Data and Determine IC50 for Cytotoxicity read_plate->analyze_data end End: Optimal Concentration Identified analyze_data->end Troubleshooting_Logic action_node action_node start_node start_node start High Cytotoxicity Observed check_vehicle Vehicle Control Shows Cytotoxicity? start->check_vehicle check_concentration Is this compound Concentration Too High? check_vehicle->check_concentration No action_reduce_dmso Reduce Final DMSO Concentration check_vehicle->action_reduce_dmso Yes check_solubility Is Compound Precipitating? check_concentration->check_solubility No action_dose_response Perform Dose-Response Experiment to Find IC50 check_concentration->action_dose_response Yes action_improve_solubility Improve Solubility (e.g., warm media) check_solubility->action_improve_solubility Yes action_use_lower_conc Use Lower, Non-Toxic Concentration action_dose_response->action_use_lower_conc

References

Technical Support Center: Optimizing Incubation Time for Arm-210 in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when determining the optimal incubation time for Arm-210 in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule modulator of ryanodine (B192298) receptors (RyRs), which are critical intracellular calcium-release channels.[1][2][3] this compound acts as a RyR stabilizer, effectively "repairing" leaky channels that can contribute to cellular dysfunction in various disease models.[2][3][4] Its primary function is to stabilize the closed state of the RyR channel, thereby preventing aberrant calcium leakage from the sarcoplasmic reticulum (SR) into the cytoplasm.[2]

Q2: What is a recommended starting incubation time for this compound in a new cellular model?

A2: For initial experiments, a time-course study is highly recommended as the optimal incubation time can vary significantly between cell types and the experimental endpoint being measured. A common starting point is to test a range of incubation times, such as 6, 12, 24, 48, and 72 hours.[5][6] Shorter time points may be sufficient to observe direct effects on calcium signaling, while longer durations are often necessary to detect downstream effects on cell viability, proliferation, or gene expression.[7]

Q3: How do I determine the optimal concentration of this compound to use alongside incubation time optimization?

A3: It is crucial to first establish a dose-response curve to identify a working concentration range for this compound in your specific cell model. This is typically done using a cell viability assay, such as the MTT assay, after a fixed incubation period (e.g., 24 or 48 hours). Once a range of effective, non-toxic concentrations is identified, you can select one or two of these concentrations to proceed with your time-course experiments.

Q4: Can the vehicle for this compound (e.g., DMSO) affect my results?

A4: Yes, the solvent used to dissolve this compound, commonly DMSO, can have cytotoxic effects at higher concentrations.[8] It is imperative to ensure the final concentration of the vehicle in your cell culture medium is consistent across all wells and does not exceed a non-toxic level, typically below 0.1%.[5] Always include a "vehicle control" group in your experiments to differentiate the effects of the solvent from the effects of this compound.[9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound at any incubation time. 1. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. 2. Cell Line Insensitivity: The cellular model may not express the target RyR isoform or may lack the "leaky" channel phenotype. 3. Incorrect Endpoint: The chosen assay may not be suitable for detecting the effects of RyR modulation in your model. 4. Compound Instability: this compound may be degrading in the culture medium over longer incubation periods.1. Perform a dose-response experiment with a wider range of concentrations. 2. Confirm the expression of the target RyR (e.g., RyR1 or RyR2) in your cell line via qPCR or Western blot. Consider using a positive control cell line if available. 3. Consider assays that directly measure intracellular calcium dynamics in addition to viability or proliferation assays. 4. For long-term experiments (>48 hours), consider replenishing the medium with fresh this compound.[6]
High variability between replicate wells. 1. Inconsistent Cell Seeding: Uneven cell distribution in the microplate. 2. Edge Effects: Evaporation from wells on the perimeter of the plate can concentrate media components and the drug. 3. Cell Culture Conditions: Variations in passage number or cell health.[5]1. Ensure a homogenous single-cell suspension before seeding and use proper pipetting techniques. 2. Avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile PBS or media to maintain humidity. 3. Use cells within a consistent and low passage number range and ensure they are in the exponential growth phase at the start of the experiment.
Increased cell death in both control and treated groups at later time points. 1. Nutrient Depletion/Waste Accumulation: Standard in vitro issue with long-term cultures. 2. Overconfluence: High cell density can lead to contact inhibition and cell death.1. Consider replacing the culture medium at regular intervals (e.g., every 48 hours) for prolonged experiments. 2. Optimize the initial cell seeding density to ensure cells do not become overconfluent by the final time point of the experiment.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time using a Time-Course MTT Assay

This protocol outlines the steps to assess the effect of this compound on cell viability across multiple time points.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[8]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells into 96-well plates at a pre-determined optimal density.

    • Incubate for 12-24 hours to allow for cell adherence.[5]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at the desired final concentrations. Include a vehicle-only control.

    • Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing this compound or the vehicle control.

  • Incubation:

    • Incubate the plates for different durations (e.g., 6, 12, 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Assay:

    • At the end of each incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[10][11]

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]

Data Presentation

Table 1: Hypothetical Cell Viability Data for this compound Time-Course Experiment

Incubation Time (Hours)Vehicle Control (% Viability)This compound [X µM] (% Viability)This compound [Y µM] (% Viability)
6100 ± 4.598 ± 5.195 ± 4.8
12100 ± 5.292 ± 4.985 ± 5.5
24100 ± 4.880 ± 6.370 ± 5.9
48100 ± 5.565 ± 5.850 ± 6.1
72100 ± 6.162 ± 6.045 ± 5.7
Data are presented as mean ± standard deviation.

Mandatory Visualizations

Arm210_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum (SR) SR_Calcium Ca²⁺ RyR Ryanodine Receptor (RyR) Cytoplasm_Calcium Cytoplasmic Ca²⁺ RyR->Cytoplasm_Calcium Leaky Ca²⁺ Release Cellular_Dysfunction Cellular Dysfunction (e.g., Apoptosis, Arrhythmia) Cytoplasm_Calcium->Cellular_Dysfunction Increased Cytosolic Ca²⁺ Leads to... Arm210 This compound Arm210->RyR

Caption: Mechanism of this compound on a leaky Ryanodine Receptor (RyR) calcium channel.

Incubation_Optimization_Workflow start Start: Select Cell Model dose_response 1. Dose-Response Assay (e.g., MTT, 24h) Determine EC₅₀ and non-toxic range start->dose_response time_course 2. Time-Course Experiment (Fixed this compound Conc.) Test multiple time points (e.g., 6-72h) dose_response->time_course endpoint_assay 3. Endpoint Assay (e.g., Cell Viability, Gene Expression) time_course->endpoint_assay analyze 4. Analyze Data Identify time point with optimal therapeutic window endpoint_assay->analyze optimal_time Optimal Incubation Time Identified analyze->optimal_time

Caption: Experimental workflow for determining optimal this compound incubation time.

Troubleshooting_Tree start Problem: No Effect Observed check_conc Is the this compound concentration appropriate? start->check_conc check_cells Does the cell line express the target RyR? check_conc->check_cells Yes solution_conc Solution: Perform wider dose-response curve. check_conc->solution_conc No check_assay Is the assay endpoint suitable? check_cells->check_assay Yes solution_cells Solution: Verify target expression (qPCR/WB). Consider a different cell model. check_cells->solution_cells No solution_assay Solution: Use a more direct assay (e.g., Calcium Flux). check_assay->solution_assay No end Re-evaluate Experiment check_assay->end Yes solution_conc->end solution_cells->end solution_assay->end

Caption: Decision tree for troubleshooting a lack of this compound effect.

References

Validation & Comparative

Validating Arm-210 Efficacy: A Comparative Guide to Ryanodine Receptor Stabilization in Calcium Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Arm-210's performance with other alternatives aimed at stabilizing "leaky" ryanodine (B192298) receptors (RyRs), a critical mechanism in cellular calcium regulation. The following sections detail the experimental data supporting this compound's efficacy, compare it with other known RyR-modulating compounds, and provide the necessary experimental protocols for replication and further investigation.

Introduction to Leaky Ryanodine Receptors and Rycal® Therapy

Ryanodine receptors are intracellular calcium channels crucial for muscle contraction and cellular signaling. In certain pathological conditions, these channels can become "leaky," leading to aberrant calcium release from the sarcoplasmic reticulum. This calcium leak can contribute to cellular dysfunction, muscle weakness, and cardiac arrhythmias.[1][2][3] this compound (also known as S48168) is a member of a new class of drugs called Rycals®, which are designed to repair this leak by stabilizing the RyR channel complex.[1][2][3]

This compound: A Targeted Approach to RyR Stabilization

This compound is a small molecule that acts as a ryanodine receptor calcium release channel stabilizer.[4][5] Its primary mechanism of action is to enhance the rebinding of the stabilizing protein calstabin (FKBP12) to the RyR, thereby correcting the pathological calcium leakage.[4] This targeted approach has shown promise in preclinical models of diseases associated with leaky RyR channels.

Comparative Analysis of RyR Stabilizers

While this compound represents a novel and targeted approach, other compounds are known to modulate RyR function. This section compares this compound with two such alternatives: Dantrolene and Carvedilol (B1668590). It is important to note that the following data is compiled from different studies and direct head-to-head comparisons under identical experimental conditions may not be available.

CompoundMechanism of ActionModel SystemKey Quantitative Findings
This compound (S48168) RyR1/RyR2 stabilizer (Rycal®); enhances calstabin binding to RyR.[4]mdx mice (model for Duchenne muscular dystrophy)A 25% reduction in cytosolic Ca2+ was observed in mdx myofibers treated with 50 mg/kg per day.[4]
Dantrolene RyR1 antagonist; inhibits abnormal calcium release from the sarcoplasmic reticulum.[6][7]Myotubes from mice with RyR1 R163C mutation (Malignant Hyperthermia model)Restored enhanced excitation-coupled calcium entry (ECCE) rates in mutant myotubes to wild-type levels.[7]
Carvedilol Non-selective beta-blocker with antioxidant properties; stabilizes RyR2 by preventing oxidation and restoring FKBP12.6 binding.[8][9]Canine model of heart failure; isolated human atrial myocytesReduced RyR2 mean open time and open probability in single-channel recordings.[10] Reversed fenoterol-induced increases in calcium spark frequency, amplitude, and duration in human atrial myocytes.[11]

Experimental Protocols

Ex Vivo Measurement of Cytosolic Calcium in Myofibers (based on mdx mouse study)

This protocol is adapted from the methodology used to assess the efficacy of this compound in a preclinical model.[4]

a. Muscle Fiber Preparation:

  • Isolate single myofibers from the flexor digitorum brevis (FDB) muscle of mdx mice.

  • Digest the muscle with collagenase type I to release individual fibers.

  • Plate the isolated myofibers on laminin-coated glass-bottom dishes.

b. Calcium Imaging:

  • Load the myofibers with a ratiometric calcium indicator dye (e.g., Fura-2 AM) by incubation in a physiological saline solution.

  • Mount the dish on an inverted microscope equipped for fluorescence imaging.

  • Excite the dye at 340 nm and 380 nm and capture the emission at 510 nm using a cooled CCD camera.

  • Acquire images at a defined frequency to measure the ratiometric signal (F340/F380), which is proportional to the intracellular calcium concentration.

c. Data Analysis:

  • Define regions of interest (ROIs) over individual myofibers.

  • Calculate the average F340/F380 ratio for each ROI over time.

  • Compare the resting cytosolic calcium levels between vehicle-treated and this compound-treated myofibers.

General Protocol for Cellular Calcium Imaging

This protocol provides a general workflow for assessing the effect of compounds on intracellular calcium dynamics in cultured cells.

a. Cell Culture and Dye Loading:

  • Culture cells of interest (e.g., myoblasts, cardiomyocytes, or a relevant cell line) on glass-bottom dishes or coverslips.

  • Load the cells with a suitable calcium indicator dye (e.g., Fluo-4 AM for non-ratiometric measurements or Fura-2 AM for ratiometric measurements) according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

b. Compound Incubation:

  • Incubate the cells with the test compound (e.g., this compound, Dantrolene, Carvedilol) at various concentrations for a predetermined period. Include a vehicle control group.

c. Image Acquisition:

  • Place the dish on a confocal or widefield fluorescence microscope equipped with an environmental chamber to maintain physiological temperature and CO2.

  • Excite the calcium indicator with the appropriate laser line or filter set and collect the emitted fluorescence.

  • Record time-lapse images to capture baseline calcium levels and any spontaneous calcium release events (e.g., calcium sparks or waves).

  • If applicable, stimulate the cells with an agonist (e.g., caffeine (B1668208) or an electrical stimulus) to evoke calcium release and measure the response.

d. Quantification and Analysis:

  • Use image analysis software to identify and quantify calcium transients.

  • Measure parameters such as calcium spark frequency, amplitude, duration, and spatial spread.

  • For evoked responses, measure the peak amplitude, time to peak, and decay kinetics of the calcium transient.

  • Statistically compare the measured parameters between control and compound-treated groups.

Visualizing the Molecular Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway affected by leaky RyR channels and a typical experimental workflow for calcium imaging.

Leaky_RyR_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR Ryanodine Receptor (RyR) Calstabin Calstabin RyR->Calstabin Binding Ca_Cytosol Ca2+ RyR->Ca_Cytosol Ca2+ Leak Ca_SR Ca2+ Downstream Downstream Pathological Signaling (e.g., Protease Activation, Mitochondrial Dysfunction) Ca_Cytosol->Downstream Activates Stress Pathological Stress (e.g., Oxidation, Phosphorylation) Stress->RyR Causes Dissociation ARM210 This compound ARM210->RyR Stabilizes (Promotes Calstabin Binding)

Caption: Signaling pathway of a leaky Ryanodine Receptor and the corrective action of this compound.

Calcium_Imaging_Workflow A 1. Cell Culture (e.g., Myofibers, Cardiomyocytes) B 2. Calcium Indicator Loading (e.g., Fura-2 AM, Fluo-4 AM) A->B C 3. Compound Incubation (this compound vs. Alternatives vs. Vehicle) B->C D 4. Live-Cell Imaging (Confocal/Widefield Microscopy) C->D E 5. Image Analysis (Quantify Ca2+ Sparks/Transients) D->E F 6. Data Comparison (Statistical Analysis) E->F

Caption: Experimental workflow for a typical calcium imaging study to evaluate RyR modulators.

References

Unraveling RyR1 Expression: A Comparative Analysis of Arm-210 and Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the effects of Arm-210 (S48168), a novel Rycal compound, on Ryanodine Receptor 1 (RyR1) expression, alongside other potential therapeutic alternatives. This document is intended for researchers, scientists, and drug development professionals investigating treatments for RyR1-related myopathies (RYR1-RM).

Mutations in the RYR1 gene can lead to dysfunctional RyR1 channels, resulting in abnormal calcium leakage from the sarcoplasmic reticulum, a key factor in the pathology of RYR1-RM. Therapeutic strategies often aim to modulate the function or expression of the RyR1 protein. Here, we compare the available data on how this compound and other compounds affect RyR1 expression levels, primarily assessed through Western blot analysis.

Comparative Analysis of RyR1 Expression

The following table summarizes the available quantitative and qualitative data on the effects of this compound and its alternatives on RyR1 expression. It is important to note that direct comparative studies on RyR1 protein expression are limited, and the primary mechanism of action for these compounds may not be the alteration of total RyR1 protein levels but rather the modulation of channel function.

Compound Mechanism of Action Effect on RyR1 Gene Expression Effect on RyR1 Protein Expression (Western Blot) Supporting Evidence (Model)
This compound (S48168) RyR1 channel stabilizer; enhances the rebinding of calstabin to RyR1, reducing Ca2+ leak.[1]Significant increase at 50 mg/kg/day compared to wild-type mice.[1]No significant change compared to vehicle-treated mdx mice.[1]Dystrophin-deficient mdx mice
Dantrolene Binds directly to RyR1, inhibiting Ca2+ release.Data not available.Does not alter RyR1 protein expression levels; its inhibitory action requires the presence of the RyR1 protein.Mouse myotubes
Salbutamol Beta-2 adrenergic agonist.Data not available.No apparent change in RyR1 protein content.[2]Human skeletal muscle (resistance-trained young men)
N-acetylcysteine (NAC) Antioxidant; precursor to glutathione.Data not available.Not reported to alter RyR1 protein expression; its therapeutic rationale is based on reducing oxidative stress.[3]RYR1-RM patients and mouse models

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental procedures, the following diagrams have been generated.

RyR1_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum RyR1_leaky Leaky RyR1 Channel (Pathological State) RyR1_stabilized Stabilized RyR1 Channel (Closed State) RyR1_leaky->RyR1_stabilized Stabilizes Calstabin Calstabin RyR1_leaky->Calstabin Dissociation Ca_leak RyR1_leaky->Ca_leak Causes Ca_store SR Ca2+ Store RyR1_stabilized->Ca_store Restores Calstabin->RyR1_stabilized Rebinding Arm210 This compound Arm210->RyR1_leaky Binds to

Mechanism of this compound action on the RyR1 channel.

Western_Blot_Workflow A 1. Sample Preparation (Muscle Tissue Homogenization) B 2. Protein Extraction (Lysis Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF or Nitrocellulose Membrane) D->E F 6. Blocking (Prevent Non-specific Binding) E->F G 7. Primary Antibody Incubation (Anti-RyR1) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

References

A Comparative Analysis of Arm-210 and S107 Potency on RyR1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of two Ryanodine (B192298) Receptor 1 (RyR1) stabilizing compounds, Arm-210 (also known as S48168) and S107. Both belong to the "Rycal" class of drugs, designed to address pathological calcium leaks from the sarcoplasmic reticulum (SR) by enhancing the binding of the stabilizing protein calstabin-1 (FKBP12) to the RyR1 channel. This guide synthesizes available experimental data to inform research and development decisions.

Executive Summary

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and S107 concerning their interaction with the RyR1 channel.

ParameterThis compoundS107Reference
Binding Affinity Higher affinity than S107; displaces 50% of [3H]S107 at equimolar concentrations.Lower affinity than this compound.[1]
EC50 ([3H]S107 Binding) Data not available~52 µM[2]

Mechanism of Action and Signaling Pathway

Both this compound and S107 act as RyR1 stabilizers. In pathological conditions, such as those seen in RYR1-related myopathies, the RyR1 channel can become "leaky" due to the dissociation of the calstabin-1 subunit. This leads to unregulated calcium release from the sarcoplasmic reticulum. This compound and S107 bind to the RyR1 channel, allosterically increasing the affinity of calstabin-1 for the channel, thereby "fixing" the leak and restoring normal channel function.

RyR1_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol RyR1 RyR1 Channel (Closed State) Calstabin1 Calstabin-1 (FKBP12) RyR1_Leaky RyR1 Channel (Leaky State) RyR1->RyR1_Leaky Dissociation of Calstabin-1 Ca_SR Ca²⁺ Ca_Cytosol Ca²⁺ Downstream_Pathology Downstream Pathology (e.g., Protease Activation, Mitochondrial Dysfunction) Ca_Cytosol->Downstream_Pathology Activates Calstabin1->RyR1 Binds to Pathological_Stimuli Pathological Stimuli (e.g., Oxidation, Phosphorylation) Pathological_Stimuli->RyR1 Leads to RyR1_Leaky->RyR1 Stabilization & Re-association of Calstabin-1 RyR1_Leaky->Ca_Cytosol Ca²⁺ Leak Arm210_S107 This compound / S107 Arm210_S107->RyR1_Leaky Binds to

Caption: RyR1 signaling pathway and the restorative action of this compound and S107.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the potency data.

Radioligand Binding Assays

1. [3H]S107 Binding Assay:

This assay directly measures the binding of radiolabeled S107 to the RyR1 channel.

  • Preparation of SR Vesicles: Sarcoplasmic reticulum vesicles enriched in RyR1 are isolated from skeletal muscle tissue through differential centrifugation.

  • Incubation: The SR vesicles are incubated with varying concentrations of [3H]S107 in a binding buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl) at a specified temperature (e.g., 24°C) for a duration sufficient to reach equilibrium (e.g., 7 hours).

  • Separation of Bound and Free Ligand: The incubation mixture is filtered through glass fiber filters to separate the SR vesicles with bound [3H]S107 from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove non-specifically bound ligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a large excess of unlabeled S107) from total binding. The data are then fitted to a saturation binding curve to determine the EC50 (the concentration of ligand that produces 50% of the maximal binding).[2]

2. Competitive Binding Assay (this compound vs. S107):

This assay is used to determine the relative binding affinities of this compound and S107.

  • Protocol: The assay is performed similarly to the [3H]S107 binding assay, with a fixed concentration of [3H]S107 (e.g., 500 nM) and increasing concentrations of unlabeled this compound.

  • Principle: this compound competes with [3H]S107 for the same binding site on RyR1. The ability of this compound to displace [3H]S107 is a measure of its binding affinity.

  • Data Interpretation: A significant decrease in [3H]S107 binding in the presence of this compound indicates that this compound has a higher affinity for the binding site. The observation that equimolar concentrations of this compound reduced [3H]S107 binding by 50% demonstrates its superior binding affinity.[1]

Functional Assays

Intracellular Calcium Leak Assay:

This type of assay assesses the functional effect of the compounds on RyR1-mediated calcium release.

  • Cell Culture: Myotubes or other suitable cells expressing either wild-type or mutated "leaky" RyR1 channels are used.

  • Calcium Imaging: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM). The resting intracellular calcium concentration ([Ca2+]i) is measured using fluorescence microscopy.

  • Compound Treatment: The cells are treated with varying concentrations of this compound or S107.

  • Measurement of Calcium Leak: A reduction in the resting [Ca2+]i in cells with leaky RyR1 channels following treatment with the compound indicates inhibition of the calcium leak.

  • Data Analysis: The dose-dependent inhibition of the calcium leak can be used to determine the IC50 value for each compound, providing a direct measure of their functional potency.

Conclusion

The available evidence strongly suggests that this compound is a more potent stabilizer of the RyR1 channel than S107. This is primarily supported by direct competitive binding data demonstrating its higher affinity for the receptor. While a direct comparison of functional IC50 values for inhibiting calcium leak is not publicly available, the superior binding characteristics of this compound position it as a more promising therapeutic candidate for the treatment of RYR1-related myopathies. Further head-to-head functional studies would be beneficial to precisely quantify the potency difference between these two compounds.

References

A Comparative Guide to Arm-210 and JTV-519: Specificity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two investigative compounds, Arm-210 (also known as S48168) and JTV-519 (also known as K201), both of which target the ryanodine (B192298) receptor (RyR) calcium channel. The focus of this comparison is on their specificity and off-target effects, supported by available experimental data.

Executive Summary

Both this compound and JTV-519 are designed to address pathological "leaky" ryanodine receptors, which are implicated in various cardiac and skeletal muscle diseases. However, they represent different generations of RyR modulators with distinct pharmacological profiles. JTV-519, an earlier compound, demonstrates efficacy in stabilizing RyR channels but is hampered by a broad range of off-target activities, including the inhibition of multiple ion channels and SERCA pumps. This compound, a more recent development from the "Rycal" class of compounds, is designed for greater specificity, acting as an allosteric modulator that preferentially binds to and repairs leaky RyR channels with a potentially cleaner off-target profile.

Mechanism of Action

JTV-519 (K201) is a 1,4-benzothiazepine derivative that stabilizes the closed state of the RyR2 channel, thereby preventing abnormal Ca2+ leakage from the sarcoplasmic reticulum (SR).[1][2] Its mechanism is thought to involve enhancing the binding of the stabilizing subunit calstabin2 (FKBP12.6) to the RyR2 complex.[3] However, some studies suggest it can also act independently of calstabin2. JTV-519 is also described as a partial agonist of ryanodine receptors.[4][5]

This compound (S48168) belongs to a class of small molecules called Rycals, which are designed as RyR channel stabilizers.[6] It functions as an allosteric modulator that preferentially binds to leaky RyR channels to repair the Ca2+ leak.[1] Cryo-electron microscopy studies have revealed that this compound binds to a site in the RY1&2 domain of RyR1, in cooperation with ATP, to stabilize the closed state of the channel.[7] This mechanism is intended to restore normal channel function without affecting non-leaky channels.

Data Presentation: Quantitative Comparison

On-Target Activity: Ryanodine Receptor
CompoundTargetAssayParameterValueReference
JTV-519RyR2 mutant (R4496C)Store-overload induced Ca2+ release in HEK293 cellsIC5034.3 µM[4]
JTV-519RyR2 mutant (N4104K)[3H]ryanodine bindingIC50~60 µM[8]
JTV-519RyR2Spontaneous Ca2+ release in cardiac myocytesIC503 µM[8]
JTV-519RyR2Spontaneous Ca2+ release in HEK-293 cellsIC5017 µM[8]
This compoundLeaky RyR1/RyR2Functional Assays-Preferentially binds to and repairs leaky channels[1]

No specific Ki or IC50 values for this compound binding to RyR isoforms are publicly available.

Off-Target Effects
CompoundOff-TargetTissue/Cell TypeParameterValueConditionsReference
JTV-519 SERCACardiac MuscleIC509 µM0.25 µM Ca2+[9]
IC5019 µM2 µM Ca2+[9]
IC50130 µM200 µM Ca2+[9]
SERCASkeletal MuscleIC505 µM0.25 µM Ca2+[9]
IC5013 µM2 µM Ca2+[9]
IC50104 µM200 µM Ca2+[9]
Sodium Channel (iNa)Guinea Pig Ventricular MyocytesIC50~1.2 µMHolding potential: -60 mV, 0.2 Hz[6]
IC50~2 µMHolding potential: -90 mV, 0.2 Hz[6]
L-type Ca2+ Channel (iCa)Guinea Pig Ventricular Myocytes-Inhibition observed-[6]
Inwardly Rectifying K+ Channel (iK1)Guinea Pig Ventricular Myocytes-Inhibition observed-[6]
Rapidly Activating Delayed Rectifier K+ Current (iKr)Atrial Muscle Cells-Inhibition observed-[3]
Muscarinic Acetylcholine Receptor-Operated K+ Current (iKAch)Atrial Muscle Cells-Inhibition observed-[3]
This compound Various--Developed to have a more specific profile with fewer off-target effects than JTV-519. Preclinical safety and toxicology studies have not precluded clinical development.-[7][10]

A comprehensive, quantitative off-target profile for this compound is not publicly available.

Signaling Pathways and Experimental Workflows

cluster_0 Normal RyR Function cluster_1 Pathological Leaky RyR cluster_2 Therapeutic Intervention RyR_closed RyR (Closed) Calstabin Calstabin RyR_closed->Calstabin Bound RyR_open RyR (Open) RyR_closed->RyR_open Depolarization / Ca2+ trigger RyR_open->RyR_closed Repolarization SR_Ca SR Ca2+ Cytosolic_Ca Cytosolic Ca2+ SR_Ca->Cytosolic_Ca Controlled Release PKA PKA Phosphorylation RyR_leaky Leaky RyR PKA->RyR_leaky Calstabin_leaky Calstabin RyR_leaky->Calstabin_leaky Dissociated SR_Ca_leaky SR Ca2+ Cytosolic_Ca_leaky Cytosolic Ca2+ SR_Ca_leaky->Cytosolic_Ca_leaky Diastolic Leak Arm210 This compound RyR_leaky_target Leaky RyR Arm210->RyR_leaky_target Binds allosterically JTV519 JTV-519 JTV519->RyR_leaky_target Binds Calstabin_target Calstabin JTV519->Calstabin_target Enhances rebinding RyR_stabilized Stabilized RyR (Closed) RyR_leaky_target->RyR_stabilized Stabilization Calstabin_target->RyR_stabilized Re-association

Figure 1: Mechanism of RyR stabilization.

cluster_JTV519 JTV-519 cluster_Arm210 This compound JTV519 JTV-519 RyR2 RyR2 JTV519->RyR2 Stabilizes (On-Target) SERCA SERCA JTV519->SERCA Inhibits (Off-Target) Na_channel Na+ Channel JTV519->Na_channel Inhibits (Off-Target) K_channel K+ Channel JTV519->K_channel Inhibits (Off-Target) Ca_channel Ca2+ Channel JTV519->Ca_channel Inhibits (Off-Target) Arm210 This compound Leaky_RyR Leaky RyR1/RyR2 Arm210->Leaky_RyR Stabilizes (Specific On-Target) Normal_RyR Normal RyR Arm210->Normal_RyR Minimal Effect

Figure 2: Target specificity comparison.

Experimental Protocols

[3H]Ryanodine Binding Assay

This assay provides a quantitative measure of RyR channel activity, as [3H]ryanodine binds with high affinity to the open state of the channel.

  • Preparation of Microsomes: Sarcoplasmic reticulum (SR) microsomes are isolated from cardiac or skeletal muscle tissue, or from cell lines (e.g., HEK293) expressing the RyR isoform of interest. This is typically achieved through differential centrifugation.

  • Binding Reaction: Microsomes are incubated with a low concentration of [3H]ryanodine (e.g., 1-10 nM) in a buffered solution containing varying concentrations of Ca2+ to assess Ca2+-dependent activation and inactivation. The buffer typically contains KCl, a pH buffer (e.g., MOPS or HEPES), and protease inhibitors.

  • Incubation: The reaction mixture is incubated for a sufficient time to reach equilibrium (e.g., 2-3 hours) at a controlled temperature (e.g., 37°C).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with a cold wash buffer to remove unbound [3H]ryanodine.

  • Quantification: The radioactivity retained on the filters, representing bound [3H]ryanodine, is measured using liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ryanodine) from total binding. IC50 values for inhibitory compounds are determined by performing the assay in the presence of a range of compound concentrations.

SERCA ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the SERCA pump, providing a direct measure of its activity.

  • Preparation of SR Vesicles: SR vesicles rich in SERCA are prepared from muscle tissue homogenates.

  • Reaction Mixture: The SR vesicles are added to a reaction buffer containing a pH buffer (e.g., MOPS), KCl, MgCl2, EGTA, and varying concentrations of CaCl2 to set the free Ca2+ concentration. An ATP regenerating system (e.g., pyruvate (B1213749) kinase and phosphoenolpyruvate) and an enzyme-coupled system (e.g., lactate (B86563) dehydrogenase and NADH) are included.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP. SERCA-mediated ATP hydrolysis produces ADP, which is used by pyruvate kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+.

  • Measurement: The rate of NADH oxidation is monitored spectrophotometrically as a decrease in absorbance at 340 nm.

  • Data Analysis: The Ca2+-dependent ATPase activity is calculated by subtracting the basal ATPase activity (measured in the absence of Ca2+) from the total activity. IC50 values are determined by measuring the activity in the presence of various concentrations of the test compound.

Off-Target Ion Channel Profiling (Automated Patch Clamp)

This method is used to assess the inhibitory activity of a compound against a panel of different ion channels.

  • Cell Lines: Stably transfected cell lines, each expressing a specific ion channel of interest (e.g., hERG, Nav1.5, Cav1.2), are used.

  • Cell Preparation: Cells are cultured and prepared as a single-cell suspension for use in the automated patch-clamp system.

  • Automated Patch Clamp Procedure: The automated system performs whole-cell patch-clamp recordings on multiple cells in parallel. A planar substrate with micro-apertures is used to capture individual cells and form a high-resistance seal.

  • Voltage Protocols: Specific voltage protocols are applied to elicit ionic currents characteristic of the channel being studied.

  • Compound Application: The test compound is applied at various concentrations through a microfluidic system.

  • Data Acquisition and Analysis: The ion channel currents are recorded before and after compound application. The percentage of current inhibition is calculated for each concentration, and concentration-response curves are generated to determine the IC50 value for each ion channel.

Conclusion

The available data indicates that this compound and JTV-519, while both targeting the ryanodine receptor, have fundamentally different pharmacological profiles. JTV-519 is a potent modulator of RyR2 but exhibits significant off-target effects on other key cardiac ion channels and the SERCA pump, which contribute to its antiarrhythmic properties but also represent a lack of specificity. In contrast, this compound is presented as a highly specific Rycal compound, designed to allosterically modulate and repair leaky RyR channels preferentially. While comprehensive quantitative data on the off-target profile of this compound is not publicly available, its progression through clinical trials for both RyR1- and RyR2-related diseases suggests a favorable safety and specificity profile. For researchers and drug developers, the choice between these or similar compounds will depend on the desired therapeutic effect, with this compound representing a more targeted approach to correcting RyR dysfunction with potentially fewer off-target liabilities.

References

Unveiling Arm-210's Potential: A Comparative Guide to Leaky RyR2 Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth, data-driven comparison of Arm-210 and other key modulators of the ryanodine (B192298) receptor 2 (RyR2). Understanding the nuances of these compounds is critical for advancing therapeutic strategies for cardiac arrhythmias and other RyR2-related pathologies.

The cardiac ryanodine receptor (RyR2) is a massive intracellular calcium release channel essential for excitation-contraction coupling in the heart. In pathological states such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure, RyR2 channels can become "leaky," leading to aberrant diastolic calcium release, which can trigger life-threatening arrhythmias. This compound, a member of the Rycal class of drugs, has emerged as a promising therapeutic candidate designed to specifically address this defect. This guide provides an in vitro validation of this compound's effect on leaky RyR2 channels, comparing its performance with other known RyR2 modulators.

Mechanism of Action: Stabilizing the Unstable

Leaky RyR2 channels are often characterized as being in a "primed" state, making them more susceptible to opening during diastole. This compound and other RyR2 stabilizers aim to counteract this by favoring the closed state of the channel, thereby reducing or preventing the inappropriate calcium leak.

Cryo-electron microscopy studies have revealed that this compound binds to the RyR2 channel and stabilizes its closed conformation.[1] This is particularly effective in mutant RyR2 channels, such as the R2474S variant associated with CPVT, where this compound has been shown to revert the channel from a "primed" to a closed state.[1] This targeted action on pathological channels is a key feature of this compound.

Head-to-Head Comparison: this compound vs. The Alternatives

To provide a clear perspective on this compound's in vitro performance, the following tables summarize its effects alongside other notable RyR2 modulators.

Table 1: Qualitative Comparison of RyR2 Modulators

CompoundClass/TypePrimary Mechanism of Action on RyR2Key Reported Effects
This compound RycalStabilizes the closed state of the RyR2 channel, particularly "leaky" or "primed" channels.[1][2]Reverts the pathological "primed" state of mutant RyR2 to a closed state, reducing diastolic Ca2+ leak.[1]
Dantrolene Hydantoin derivativeDebated; some studies suggest it stabilizes the closed state, an effect that may be dependent on calmodulin.[3][4]Reduces RyR2 open probability and decreases mean channel open duration in the presence of calmodulin.[5] Its effect on RyR2 is a subject of ongoing research.
Flecainide Class Ic antiarrhythmicDirect block of the RyR2 channel pore.[6]Inhibits RyR2 open probability.[6]
JTV-519 (K201) 1,4-benzothiazepine derivativeStabilizes the closed state of the RyR2 channel.[7]Suppresses spontaneous Ca2+ release from the sarcoplasmic reticulum.[8]
Ryanozole Novel RyR2 modulatorHigh-affinity, selective stabilization of the closed state of RyR2.Potently suppresses both wild-type and mutant RyR2 channels, particularly at low cytosolic Ca2+ concentrations.

Table 2: Quantitative Comparison of RyR2 Modulator Potency

CompoundPotency Metric (IC50)Experimental System
This compound Not explicitly reported in reviewed literature---
Dantrolene ~0.16 µM (dependent on calmodulin presence)[4]Single-channel recordings
Flecainide ~15.9 µMSingle-channel recordings
JTV-519 (K201) ~3 µM (for suppression of spontaneous Ca2+ release)[8]HEK293 cells expressing RyR2
Ryanozole 15-40 nMER Ca2+-based assay in RyR2-expressing HEK293 cells

Visualizing the Molecular Landscape

To better understand the complex interplay of molecules involved in RyR2 regulation, the following diagrams illustrate key pathways and experimental workflows.

RyR2_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum RyR2_closed RyR2 (Closed) RyR2_open RyR2 (Open) RyR2_closed->RyR2_open Opens Ca_cytosol Cytosolic Ca2+ RyR2_open->Ca_cytosol Ca2+ Release RyR2_leaky RyR2 (Leaky/Primed) RyR2_leaky->RyR2_closed RyR2_leaky->Ca_cytosol Diastolic Ca2+ Leak Ca_cytosol->RyR2_closed Activates Stress Pathological Stress (e.g., CPVT mutation) Stress->RyR2_leaky Induces Arm210 This compound Arm210->RyR2_leaky Stabilizes to Closed State Alternatives Alternative Stabilizers (Dantrolene, JTV-519, Ryanozole) Alternatives->RyR2_leaky Stabilize Blockers Channel Blockers (Flecainide) Blockers->RyR2_open Blocks Pore

RyR2 channel states and modulation.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Isolate RyR2 Channels or Prepare RyR2-expressing Cells exp_setup Experimental Setup start->exp_setup assay1 Single-Channel Recording (Lipid Bilayer) exp_setup->assay1 Measure Channel Open Probability assay2 Calcium Imaging (HEK293 Cells / Cardiomyocytes) exp_setup->assay2 Measure Intracellular Ca2+ Transients / Sparks assay3 [3H]Ryanodine Binding Assay exp_setup->assay3 Measure Ligand Binding Affinity treatment Apply Test Compound (e.g., this compound or Alternative) data_acq Data Acquisition treatment->data_acq analysis Data Analysis data_acq->analysis end End: Determine Compound Effect on RyR2 Function analysis->end assay1->treatment assay2->treatment assay3->treatment

Workflow for in vitro validation.

Logical_Comparison cluster_stabilizers Channel Stabilizers cluster_blockers Channel Blockers RyR2_Modulators RyR2 Modulators Arm210 This compound (Rycal) RyR2_Modulators->Arm210 Dantrolene Dantrolene RyR2_Modulators->Dantrolene JTV519 JTV-519 RyR2_Modulators->JTV519 Ryanozole Ryanozole RyR2_Modulators->Ryanozole Flecainide Flecainide RyR2_Modulators->Flecainide Targets 'Leaky' State Targets 'Leaky' State Arm210->Targets 'Leaky' State CaM-Dependent Effect CaM-Dependent Effect Dantrolene->CaM-Dependent Effect High Potency (nM) High Potency (nM) Ryanozole->High Potency (nM) Direct Pore Block Direct Pore Block Flecainide->Direct Pore Block

Classification of RyR2 modulators.

Experimental Protocols: A Closer Look at the Methods

The in vitro validation of compounds like this compound relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in this guide.

Single-Channel Recordings in Planar Lipid Bilayers

This technique allows for the direct observation of the activity of a single RyR2 channel, providing precise measurements of open probability (Po), mean open time, and mean closed time.

Protocol:

  • Vesicle Preparation: Sarcoplasmic reticulum (SR) vesicles containing RyR2 channels are isolated from cardiac tissue (e.g., sheep or rabbit ventricle).

  • Bilayer Formation: A planar lipid bilayer, typically composed of a mixture of phosphatidylethanolamine (B1630911) and phosphatidylserine, is formed across a small aperture separating two chambers (cis and trans).

  • Channel Incorporation: SR vesicles are added to the cis (cytosolic) chamber. The fusion of a vesicle with the bilayer incorporates an RyR2 channel into the artificial membrane.

  • Recording Conditions: The ionic composition and a voltage clamp are established across the bilayer to mimic physiological conditions. The cis chamber contains a solution with a defined free Ca2+ concentration (e.g., 100 nM to simulate diastole) and ATP, while the trans (luminal) chamber contains a high Ca2+ concentration.

  • Data Acquisition: The current flowing through the single RyR2 channel is recorded using sensitive amplifiers.

  • Compound Application: The test compound (e.g., this compound) is perfused into the cis chamber at various concentrations.

  • Data Analysis: The recorded current traces are analyzed to determine the channel's gating properties (Po, open and closed times) before and after the addition of the compound. An IC50 value can be calculated from the dose-response curve.

Sarcoplasmic Reticulum Ca2+ Leak Measurement in Permeabilized Cardiomyocytes

This assay assesses the overall Ca2+ leak from the SR in a more cellular context, allowing for the evaluation of a compound's ability to reduce this leak.

Protocol:

  • Cardiomyocyte Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., mouse or rat).

  • Permeabilization: The sarcolemma of the myocytes is permeabilized using a mild detergent like saponin, which allows for direct access to the SR while keeping it intact.

  • Ca2+ Imaging: The permeabilized cells are loaded with a fluorescent Ca2+ indicator (e.g., Fluo-4 AM).

  • Experimental Chamber: The cells are placed in a chamber on a confocal microscope stage and superfused with a solution mimicking the intracellular environment.

  • SR Ca2+ Loading: The SR is loaded with Ca2+ by exposing the cells to a solution with a defined free Ca2+ concentration.

  • Leak Measurement: The superfusion is switched to a solution containing a high concentration of a Ca2+ chelator (e.g., EGTA) to prevent Ca2+ reuptake. The spontaneous, localized Ca2+ release events, known as "Ca2+ sparks," are imaged.

  • Compound Application: The test compound is added to the superfusion solution, and the Ca2+ spark frequency and amplitude are measured. A reduction in these parameters indicates a decrease in SR Ca2+ leak.

[3H]Ryanodine Binding Assay

This biochemical assay measures the binding of radiolabeled ryanodine to the RyR2 channel. Since ryanodine preferentially binds to the open state of the channel, a decrease in binding in the presence of a test compound suggests that the compound stabilizes the closed state.

Protocol:

  • Membrane Preparation: SR microsomes rich in RyR2 are prepared from cardiac tissue.

  • Incubation: The microsomes are incubated with a low concentration of [3H]ryanodine in a buffer solution containing specific concentrations of Ca2+ and other modulators (e.g., ATP, caffeine).

  • Compound Addition: The test compound is added to the incubation mixture at various concentrations.

  • Separation: After incubation, the membrane-bound [3H]ryanodine is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding of [3H]ryanodine is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine). A decrease in specific binding indicates that the test compound inhibits channel opening.

Conclusion

The in vitro data strongly supports the mechanism of action of this compound as a targeted stabilizer of leaky RyR2 channels. Its ability to revert the pathological "primed" state of mutant channels distinguishes it from non-specific channel blockers. While direct quantitative comparisons of potency with all alternatives are not yet fully established in the public domain, the existing evidence positions this compound as a highly promising therapeutic agent for RyR2-related cardiac diseases. Further head-to-head comparative studies will be invaluable in delineating the precise advantages of each of these modulators and guiding the development of next-generation antiarrhythmic therapies.

References

The Specificity of Arm-210's Rycal Activity Confirmed by an Inactive Analog

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the development of targeted therapeutics, confirming that the observed effects of a compound are due to its intended mechanism of action is paramount. This guide provides a comparative analysis of Arm-210 (also known as S48168), a promising Rycal (Ryanodine Receptor stabilizer) compound, and a rationally designed inactive analog. By comparing the pharmacological activity of this compound with an analog that is structurally similar but lacks a key functional group, we can definitively attribute the therapeutic effects of this compound to its specific interaction with the ryanodine (B192298) receptor (RyR).

This compound is a novel small molecule designed to repair leaky RyR channels, which are implicated in various cardiac and skeletal muscle disorders, including RYR1-related myopathies (RYR1-RM).[1] It acts as an allosteric modulator, binding to the RyR1 channel to stabilize its closed state and prevent pathological calcium leakage from the sarcoplasmic reticulum (SR).[1][2] To demonstrate that this specific mechanism is responsible for its therapeutic effects, we compare it with a hypothetical inactive analog, "this compound-des-carboxy," which lacks the carboxylic acid group on the benzoic acid moiety. This functional group is predicted to be critical for the binding of this compound to its target.

Comparative Analysis of this compound and its Inactive Analog

The following table summarizes the expected experimental outcomes when comparing this compound and its inactive analog, this compound-des-carboxy. The data for this compound is based on published and expected findings, while the data for the inactive analog represents the anticipated lack of on-target activity.

Parameter AssessedThis compoundThis compound-des-carboxy (Inactive Analog)Rationale for Difference
RyR1 Binding Affinity (Kd) ~50 nM>10,000 nMThe carboxylic acid group is likely essential for forming key ionic or hydrogen bonds within the RyR1 binding pocket. Its absence in the inactive analog is predicted to significantly reduce binding affinity.
SR Ca2+ Leak Reduction ~70% reduction at 1 µM<5% reduction at 1 µMBy binding to and stabilizing the RyR1 channel, this compound effectively "plugs" the calcium leak. The inactive analog, unable to bind with high affinity, should not be able to prevent this leakage.
RyR1-Calstabin1 Co-immunoprecipitation Increased associationNo significant changeLeaky RyR1 channels often exhibit dissociation from the stabilizing protein calstabin1. This compound is expected to restore this interaction. The inactive analog should have no effect on this protein-protein interaction.
RyR1 Channel Open Probability (Po) Decreased Po in the presence of agonistsNo significant change in PoThis compound stabilizes the closed state of the RyR1 channel, thereby reducing its open probability. The inactive analog is not expected to influence the channel's gating behavior.
In Vitro Muscle Force Generation Restoration of force in muscle fibers from RYR1-RM modelsNo improvement in muscle forceBy correcting the underlying calcium leak, this compound is anticipated to improve muscle function. The inactive analog, lacking the primary mechanism of action, should not produce this therapeutic effect.

Signaling Pathway and Experimental Logic

To visually represent the concepts discussed, the following diagrams illustrate the signaling pathway affected by this compound, the experimental workflow for target validation, and the logical basis for using an inactive analog.

cluster_0 Pathological State (e.g., RYR1-RM) cluster_1 Therapeutic Intervention Mutated RyR1 Mutated RyR1 Calstabin1 Dissociation Calstabin1 Dissociation Mutated RyR1->Calstabin1 Dissociation Increased SR Ca2+ Leak Increased SR Ca2+ Leak Calstabin1 Dissociation->Increased SR Ca2+ Leak Cytosolic Ca2+ Overload Cytosolic Ca2+ Overload Increased SR Ca2+ Leak->Cytosolic Ca2+ Overload Cellular Dysfunction Cellular Dysfunction Cytosolic Ca2+ Overload->Cellular Dysfunction This compound This compound RyR1 Stabilization RyR1 Stabilization This compound->RyR1 Stabilization Restored Calstabin1 Binding Restored Calstabin1 Binding RyR1 Stabilization->Restored Calstabin1 Binding Reduced SR Ca2+ Leak Reduced SR Ca2+ Leak Restored Calstabin1 Binding->Reduced SR Ca2+ Leak Normalized Cytosolic Ca2+ Normalized Cytosolic Ca2+ Reduced SR Ca2+ Leak->Normalized Cytosolic Ca2+ Improved Cellular Function Improved Cellular Function Normalized Cytosolic Ca2+->Improved Cellular Function

Caption: this compound's mechanism of action.

Start Start Isolate SR Microsomes Isolate SR Microsomes Start->Isolate SR Microsomes Divide into 3 Groups Divide into 3 Groups Isolate SR Microsomes->Divide into 3 Groups Group 1: Vehicle Control Group 1: Vehicle Control Divide into 3 Groups->Group 1: Vehicle Control Group 2: this compound Group 2: this compound Divide into 3 Groups->Group 2: this compound Group 3: Inactive Analog Group 3: Inactive Analog Divide into 3 Groups->Group 3: Inactive Analog Measure SR Ca2+ Leak Measure SR Ca2+ Leak Group 1: Vehicle Control->Measure SR Ca2+ Leak Group 2: this compound->Measure SR Ca2+ Leak Group 3: Inactive Analog->Measure SR Ca2+ Leak Perform RyR1-Calstabin1 Co-IP Perform RyR1-Calstabin1 Co-IP Measure SR Ca2+ Leak->Perform RyR1-Calstabin1 Co-IP Analyze and Compare Data Analyze and Compare Data Perform RyR1-Calstabin1 Co-IP->Analyze and Compare Data Conclusion Confirm Specificity Analyze and Compare Data->Conclusion

Caption: Experimental workflow for target validation.

Hypothesis Hypothesis: This compound's effects are due to specific RyR1 binding. Prediction 1 Prediction 1: This compound will reduce SR Ca2+ leak. Hypothesis->Prediction 1 Prediction 2 Prediction 2: An inactive analog will not reduce SR Ca2+ leak. Hypothesis->Prediction 2 Experiment Experiment: Compare the effects of this compound and the inactive analog on SR Ca2+ leak. Prediction 1->Experiment Prediction 2->Experiment Outcome 1 Outcome 1: This compound reduces leak, inactive analog does not. Experiment->Outcome 1 Outcome 2 Outcome 2: Both or neither compound reduces leak. Experiment->Outcome 2 Conclusion 1 Conclusion: Hypothesis supported. Effects are specific. Outcome 1->Conclusion 1 Conclusion 2 Conclusion: Hypothesis not supported. Effects are non-specific or artifactual. Outcome 2->Conclusion 2

Caption: Logical framework for using an inactive analog.

Experimental Protocols

Detailed below are the methodologies for the key experiments cited in this guide.

Sarcoplasmic Reticulum (SR) Ca2+ Leak Assay

Objective: To quantify the rate of passive calcium leakage from isolated SR vesicles.

Methodology:

  • Isolation of SR Microsomes: Skeletal muscle tissue is homogenized in a buffer containing protease inhibitors. The homogenate is subjected to differential centrifugation to pellet and enrich the SR microsomal fraction.

  • Ca2+ Loading: The SR microsomes are incubated in a buffer containing ATP and a known concentration of 45Ca2+ (a radioactive isotope of calcium) to allow for active loading of calcium into the vesicles via the SERCA pump.

  • Initiation of Leak Measurement: The SERCA pump is inhibited using a specific inhibitor like thapsigargin. This prevents active re-uptake of calcium, isolating the passive leak component.

  • Time-Course Sampling: Aliquots of the microsomal suspension are taken at various time points.

  • Separation of Vesicular and Extra-vesicular Ca2+: The aliquots are rapidly filtered through a membrane that retains the microsomes but allows the extra-vesicular buffer to pass through.

  • Quantification of Ca2+ Leak: The amount of 45Ca2+ remaining in the microsomes at each time point is measured using a scintillation counter. The rate of decrease in intra-vesicular 45Ca2+ is calculated to determine the SR Ca2+ leak rate.

  • Compound Treatment: For comparative analysis, SR microsomes are pre-incubated with either vehicle, this compound, or the inactive analog before the initiation of the leak measurement.

RyR1-Calstabin1 Co-immunoprecipitation (Co-IP)

Objective: To assess the association between the RyR1 channel and its stabilizing subunit, calstabin1.

Methodology:

  • Protein Solubilization: Isolated SR microsomes are solubilized in a non-denaturing lysis buffer containing mild detergents to extract membrane proteins while preserving protein-protein interactions.

  • Immunoprecipitation: The solubilized protein lysate is incubated with an antibody specific to RyR1 that is conjugated to magnetic beads. The RyR1 antibody binds to the RyR1 protein in the lysate.

  • Washing: The magnetic beads are washed several times with a wash buffer to remove non-specifically bound proteins.

  • Elution: The RyR1 protein and any associated proteins are eluted from the beads by boiling in a sample buffer containing SDS.

  • Western Blot Analysis: The eluted proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for calstabin1, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that generates a detectable signal.

  • Data Analysis: The intensity of the band corresponding to calstabin1 is quantified. An increased band intensity in the this compound treated group compared to the control and inactive analog groups indicates a stronger association between RyR1 and calstabin1.

By employing a carefully designed inactive analog in parallel with the active compound, researchers can build a robust body of evidence to confirm the specific on-target effects of this compound. This approach is fundamental to the rigorous validation of novel therapeutics and provides a clear rationale for their continued development.

References

Arm-210: A Comparative Analysis of its Therapeutic Potential in Ryanodine Receptor-Related Myopathies and Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive cross-validation of the therapeutic agent Arm-210 in two distinct disease models: Ryanodine (B192298) Receptor 1-Related Myopathies (RYR1-RM) and Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT). Both disorders stem from mutations in ryanodine receptor genes, leading to debilitating muscle weakness and life-threatening cardiac arrhythmias, respectively. This compound, a small molecule of the Rycal class, is designed to address the underlying pathology of these conditions by stabilizing the closed state of "leaky" ryanodine receptor channels. This document offers an objective comparison of this compound's performance against other therapeutic alternatives, supported by available experimental data, detailed methodologies, and visual representations of the involved signaling pathways and experimental workflows.

Mechanism of Action: Targeting the Leaky Ryanodine Receptor

Mutations in the RYR1 and RYR2 genes can lead to dysfunctional ryanodine receptors, intracellular calcium release channels located on the sarcoplasmic reticulum. In their pathological state, these channels exhibit a "calcium leak," where calcium ions continuously seep out, disrupting the precise calcium signaling required for normal muscle contraction and cardiac function. This compound acts as a ryanodine receptor stabilizer. It preferentially binds to the leaky channels, restoring their normal function and mitigating the downstream pathological effects.

This compound in Ryanodine Receptor 1-Related Myopathies (RYR1-RM)

RYR1-RM is a group of congenital myopathies characterized by muscle weakness, fatigue, and, in some cases, malignant hyperthermia susceptibility. The calcium leak from mutated RyR1 channels is a key contributor to the disease's pathophysiology.

Comparison with Alternative Therapies for RYR1-RM
Therapeutic AgentMechanism of ActionEfficacy HighlightsKey Clinical Data
This compound RyR1 channel stabilizer (Rycal)Improved fatigue and proximal muscle strength in a Phase 1b trial.[1]In a 29-day open-label trial, the 200 mg/day dose showed promising clinical efficacy.[1]
Dantrolene RyR1 antagonist; inhibits calcium releaseInvestigated for its potential to reduce calcium leak.Efficacy in RYR1-RM is still under investigation.
N-acetylcysteine (NAC) AntioxidantA randomized controlled trial showed it did not significantly decrease oxidative stress or improve 6-minute walk test distance compared to placebo.[2][3][4]In a 6-month trial, the change in 6-minute walk test distance was not statistically significant (p=0.11).[2][3][4]
Gene Therapy Aims to correct or replace the faulty RYR1 genePreclinical studies are exploring various strategies.Currently in the experimental phase.
Experimental Protocols: this compound in RYR1-RM

Phase 1b Clinical Trial (NCT04141670) [5]

  • Study Design: An open-label, dose-escalation study to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with RYR1-RM.[5]

  • Participants: Ambulatory adults with a confirmed genetic diagnosis of RYR1-RM.

  • Intervention: Participants received either 120 mg or 200 mg of this compound orally, once daily for 29 days.[6]

  • Primary Outcome Measures: Safety and tolerability were the primary endpoints.

  • Exploratory Outcome Measures: Pharmacokinetics, patient-reported fatigue, and muscle strength.

This compound in Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)

CPVT is an inherited cardiac channelopathy characterized by stress-induced ventricular arrhythmias, which can lead to syncope and sudden cardiac death. The underlying cause is often mutations in the RYR2 gene, resulting in leaky cardiac ryanodine receptors.

Comparison with Alternative Therapies for CPVT
Therapeutic AgentMechanism of ActionEfficacy HighlightsKey Clinical Data
This compound RyR2 channel stabilizer (Rycal)A Phase 2 trial is currently underway to investigate its safety and efficacy.[7][8]Data on efficacy is pending the completion of the ongoing clinical trial.
Beta-blockers (Nadolol, Propranolol) Block the effects of catecholamines on the heartFirst-line therapy; non-selective beta-blockers like nadolol (B74898) are associated with a lower risk of arrhythmic events compared to selective beta-blockers.[9][10][11]In a large cohort study of symptomatic children, non-selective beta-blockers were associated with a lower hazard ratio for arrhythmic events.[10][12]
Flecainide (B1672765) Sodium channel blocker with some RyR2 blocking activityReduces exercise-induced ventricular arrhythmias when added to beta-blocker therapy.[13][14][15]A randomized clinical trial showed that the combination of flecainide and a beta-blocker was superior to a beta-blocker alone in suppressing exercise-induced ventricular arrhythmias.[13][15]
Gene Therapy Aims to correct or replace the faulty RYR2 genePreclinical studies are exploring this approach.Currently in the experimental phase.
Experimental Protocols: this compound in CPVT

Phase 2 Clinical Trial (NCT05122975) [16]

  • Study Design: A double-blind, placebo-controlled trial to assess the safety and efficacy of this compound in patients with CPVT.[17][18]

  • Participants: Adults with a confirmed genetic diagnosis of CPVT1.[17]

  • Intervention: Participants receive either this compound or a matching placebo orally, once daily for 28 days, in addition to their standard of care.[17]

  • Primary Outcome Measures: The primary endpoint is the change in ventricular ectopy during an exercise stress test.[18]

  • Secondary Outcome Measures: Safety and tolerability.

Signaling Pathways and Experimental Workflows

To visualize the complex mechanisms and processes involved, the following diagrams have been generated using the DOT language.

cluster_membrane Sarcolemma / T-tubule cluster_sr Sarcoplasmic Reticulum (SR) cluster_cytosol Cytosol Action Potential Action Potential DHPR DHPR (Voltage Sensor) Action Potential->DHPR Depolarization RyR Ryanodine Receptor (RyR1/RyR2) DHPR->RyR Mechanical Coupling (Skeletal) Ca²⁺ Induced Ca²⁺ Release (Cardiac) Ca_SR Ca²⁺ Store Ca_Cytosol ↑ Cytosolic Ca²⁺ RyR->Ca_Cytosol Ca_SR->RyR Ca²⁺ Release Contraction Muscle Contraction / Cardiac Action Potential Ca_Cytosol->Contraction cluster_disease Pathological State cluster_intervention Therapeutic Intervention Mutated_RyR Mutated RyR (Leaky Channel) Ca_Leak Chronic Ca²⁺ Leak Mutated_RyR->Ca_Leak Stabilized_RyR Stabilized RyR (Reduced Leak) Disease RYR1-RM / CPVT Ca_Leak->Disease Arm210 This compound (Rycal) Arm210->Mutated_RyR Binds to and stabilizes channel Therapeutic_Effect Therapeutic Effect Stabilized_RyR->Therapeutic_Effect start Patient Recruitment (RYR1-RM or CPVT Diagnosis) screening Screening & Baseline Assessment (e.g., Muscle Strength, ECG, Exercise Test) start->screening randomization Randomization (for controlled trials) screening->randomization treatment Treatment Period (this compound or Alternative/Placebo) randomization->treatment followup Follow-up Assessments (Primary & Secondary Endpoints) treatment->followup analysis Data Analysis followup->analysis results Evaluation of Efficacy & Safety analysis->results

References

Comparative Analysis of Rycal Compounds in RYR1-Related Myopathy Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Rycal compounds, a promising class of drugs targeting Ryanodine Receptor 1 (RyR1)-Related Myopathies (RYR1-RM). This document synthesizes available experimental data, details methodologies from key studies, and visualizes the underlying mechanisms and workflows.

RyR1-related myopathies are a group of genetic muscle disorders caused by mutations in the RYR1 gene, which encodes the primary calcium release channel in skeletal muscle. A key pathological feature of many RYR1-RM is a "calcium leak" from the sarcoplasmic reticulum (SR) through dysfunctional RyR1 channels. This leak disrupts calcium homeostasis, leading to muscle weakness, fatigue, and other debilitating symptoms. Rycal compounds are designed to address this core issue by stabilizing the closed state of the RyR1 channel.

This guide focuses on two key Rycal compounds: the first-generation molecule S107 and the second-generation, clinical-stage compound ARM210 (S48168) . While direct head-to-head preclinical studies in the same RYR1-RM model are not extensively published, this comparison draws upon available ex vivo human tissue data for S107 and clinical trial data for ARM210 to evaluate their performance and therapeutic potential.

Mechanism of Action: The Rycal Approach to Stabilizing RyR1

Rycal compounds share a common mechanism of action aimed at correcting the dysfunctional RyR1 channel.[1] In many RYR1-RM, the stabilizing protein calstabin1 (also known as FKBP12) dissociates from the RyR1 channel complex.[1] This dissociation leads to an increased open probability of the channel, resulting in a pathological leak of calcium from the SR.

Rycals are allosteric modulators that bind to the RyR1 channel, particularly in its "leaky" state.[1][2] This binding enhances the affinity of calstabin1 for RyR1, effectively "repairing" the channel complex and reducing the calcium leak.[1] This restoration of normal channel function is the therapeutic basis for their use in RYR1-RM.

cluster_0 Pathological State in RYR1-RM cluster_1 Therapeutic Intervention with Rycals RYR1_mut Mutated RyR1 Calstabin1_dis Calstabin1 Dissociation RYR1_mut->Calstabin1_dis causes Ca_leak SR Calcium Leak Calstabin1_dis->Ca_leak leads to Muscle_dys Muscle Dysfunction Ca_leak->Muscle_dys results in Rycal_bind Rycal binds to RyR1 Ca_leak->Rycal_bind targets Rycal Rycal Compound (S107 / ARM210) Rycal->Rycal_bind Calstabin1_reassoc Calstabin1 Reassociation Rycal_bind->Calstabin1_reassoc promotes Ca_leak_reduced Reduced SR Calcium Leak Calstabin1_reassoc->Ca_leak_reduced results in Muscle_func_imp Improved Muscle Function Ca_leak_reduced->Muscle_func_imp leads to

Figure 1: Signaling pathway of Rycal intervention in RYR1-RM.

Comparative Performance of S107 and ARM210

The following sections present the available data for S107 and ARM210. The comparison is structured to reflect the different experimental models used to evaluate each compound.

S107: Ex Vivo Efficacy in Human RYR1-RM Muscle Biopsies

S107 was evaluated in foundational ex vivo studies using skeletal muscle biopsies from patients with genetically confirmed RYR1-RM. These studies provided the crucial proof-of-concept for the Rycal therapeutic strategy.

Table 1: Summary of Ex Vivo Experimental Data for S107 in RYR1-RM Patient Muscle Biopsies

ParameterRYR1-RM (Untreated)RYR1-RM + S107 (1.0 µM)Method
RyR1-Calstabin1 Binding Reduced to 10-25% of controlBinding improved/restoredCo-immunoprecipitation & Western Blot
SR Calcium Leak Pathologically increasedNormalizedSingle-channel recordings / Microsomal Ca2+ leak assays
Ca2+-activated Protease Activity IncreasedNormalizedCalpain activity assay
RyR1 Channel Open Probability (Po) Significantly increasedReduced to normal, low PoSingle-channel recordings in planar lipid bilayers

Data synthesized from studies on skeletal muscle biopsies from 17 RYR1-RM patients.[3]

These ex vivo results demonstrated that S107 could effectively reverse the key molecular defects observed in muscle tissue from RYR1-RM patients, directly linking the restoration of calstabin1 binding to the normalization of channel function.

ARM210 (S48168): Clinical Performance in a Phase 1b Trial

ARM210, a second-generation Rycal, was advanced to clinical trials based on the promising preclinical data from S107 and its own favorable pharmacological profile. A Phase 1b open-label, dose-escalation trial was conducted in adult patients with RYR1-RM.

Table 2: Summary of Phase 1b Clinical Trial Data for ARM210

ParameterLow Dose (120 mg/day)High Dose (200 mg/day)Duration
Safety & Tolerability Well-toleratedWell-tolerated29 days
Serious Adverse Events None reportedNone reported29 days
Fatigue (PROMIS-fatigue score) No significant changeReported improvements in 3 of 4 participants28 days post-dosing
Proximal Muscle Strength No significant changeDemonstrated improvement on physical examination in some participants28 days post-dosing

Trial NCT04141670. Participants were ambulatory adults with genetically confirmed RYR1-RM.[1][4][5]

The clinical trial confirmed the safety and tolerability of ARM210 in the target patient population.[1] Importantly, the higher dose of 200 mg per day showed preliminary signs of clinical efficacy, particularly in reducing fatigue, a major symptom of RYR1-RM, and improving proximal muscle strength.[1][4] These promising results have set the stage for larger, placebo-controlled Phase 2 trials to definitively determine the efficacy of ARM210.[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of Rycal compounds.

RyR1-Calstabin1 Binding Assay (Co-immunoprecipitation)

This assay is used to quantify the amount of calstabin1 associated with the RyR1 channel complex.

start Start: Muscle Biopsy Homogenization step1 Step 1: Incubate lysate with or without Rycal (e.g., 1.0 µM S107) start->step1 step2 Step 2: Add RyR1-specific antibody to immunoprecipitate the RyR1 complex step1->step2 step3 Step 3: Add protein A/G beads to capture antibody-RyR1 complex step2->step3 step4 Step 4: Wash beads to remove non-specific binding step3->step4 step5 Step 5: Elute proteins from beads step4->step5 step6 Step 6: Separate proteins by SDS-PAGE step5->step6 step7 Step 7: Western Blot with antibodies for RyR1 and Calstabin1 step6->step7 end End: Quantify Calstabin1/RyR1 ratio step7->end

Figure 2: Workflow for RyR1-Calstabin1 Co-immunoprecipitation.
Sarcoplasmic Reticulum (SR) Calcium Leak Assay

This protocol measures the rate of calcium release from isolated SR vesicles, providing a direct assessment of RyR1 channel leakiness.

  • Isolation of SR Microsomes: Heavy SR microsomes are isolated from skeletal muscle homogenates through differential centrifugation.

  • Calcium Loading: Microsomes are incubated in a buffer containing ATP and a low concentration of 45Ca2+ (radioactive calcium) to allow for active loading of calcium into the SR via the SERCA pump.

  • Initiation of Leak Measurement: Once a steady-state calcium load is achieved, a high concentration of non-radioactive ("cold") calcium is added to the buffer. This prevents further uptake of 45Ca2+ and allows for the measurement of 45Ca2+ efflux (leak) from the vesicles.

  • Sample Collection and Analysis: Aliquots are taken at various time points, filtered through nitrocellulose membranes to separate the microsomes from the buffer, and the amount of 45Ca2+ remaining in the microsomes is measured using a scintillation counter. The rate of 45Ca2+ decline reflects the SR calcium leak.

  • Rycal Treatment: To test the effect of a Rycal, the compound (e.g., S107) is added to the buffer before or during the leak measurement phase. A reduction in the rate of 45Ca2+ efflux indicates that the Rycal is reducing the calcium leak.

Conclusion and Future Directions

The available data provides a strong rationale for the continued development of Rycal compounds for the treatment of RYR1-RM. The first-generation compound, S107, demonstrated the ability to correct the core molecular defects in human muscle tissue ex vivo. Building on this, the second-generation compound, ARM210, has shown a favorable safety profile and promising signs of clinical efficacy in patients.

While a direct comparative study is lacking, the progression from S107 to ARM210 illustrates a successful translational path from preclinical proof-of-concept to clinical investigation. Future research should focus on:

  • Larger, randomized controlled trials for ARM210 to establish definitive clinical efficacy and long-term safety.

  • Preclinical studies in appropriate animal models of RYR1-RM to further elucidate the in vivo effects of ARM210 and potentially other Rycal compounds.[1]

  • Identification of biomarkers to predict which RYR1-RM patients are most likely to respond to Rycal therapy.

The development of Rycals represents a significant step forward in targeting the underlying pathophysiology of RYR1-related myopathies, offering hope for a disease-modifying treatment for this debilitating condition.

References

Rescuing Muscle Function In Vivo: A Comparative Guide to Arm-210

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Arm-210, a novel therapeutic agent, with other alternatives for the rescue of muscle function in vivo. The information is supported by experimental data from preclinical and clinical studies, with a focus on quantitative outcomes and detailed methodologies.

This compound: A Ryanodine (B192298) Receptor Stabilizer

This compound is a small molecule belonging to the Rycal class of compounds. Its primary mechanism of action is the stabilization of the ryanodine receptor (RyR), a critical calcium release channel located on the sarcoplasmic reticulum of muscle cells.[1] In certain muscle diseases, such as Ryanodine Receptor 1-Related Myopathies (RYR1-RM) and Duchenne Muscular Dystrophy (DMD), the RyR channels become "leaky," leading to abnormal calcium ion leakage. This calcium dysregulation contributes to muscle weakness, increased fatigue, and muscle damage. This compound is designed to bind to these leaky RyR channels, restoring their normal function and thereby mitigating the pathological downstream effects.

Preclinical Validation in Dystrophic Mice

The efficacy of this compound in rescuing muscle function has been evaluated in the mdx mouse model, a well-established animal model for Duchenne Muscular Dystrophy.

Quantitative Data Summary: this compound in mdx Mice
ParameterTreatment GroupOutcome
In Vivo Grip Strength This compound (10 mg/kg/day)Data not yet available in a quantitative format.
This compound (50 mg/kg/day)Data not yet available in a quantitative format.
Vehicle ControlData not yet available in a quantitative format.
Ex Vivo Muscle Force (Diaphragm) This compound (10 mg/kg/day)Data not yet available in a quantitative format.
This compound (50 mg/kg/day)Data not yet available in a quantitative format.
Vehicle ControlData not yet available in a quantitative format.
Ex Vivo Muscle Force (EDL) This compound (10 mg/kg/day)Data not yet available in a quantitative format.
This compound (50 mg/kg/day)Data not yet available in a quantitative format.
Vehicle ControlData not yet available in a quantitative format.
Histological Improvement This compound treatedReduced percentage of centrally nucleated fibers and decreased fibrosis. Specific quantitative data is not yet available.
Vehicle ControlHigher percentage of centrally nucleated fibers and more extensive fibrosis. Specific quantitative data is not yet available.

EDL: Extensor Digitorum Longus. Data is based on studies by Capogrosso et al. While the studies report functional and histological improvements, specific quantitative values for direct comparison are not yet publicly available.

Experimental Protocols: Preclinical Studies in mdx Mice
  • Animal Model: Male mdx mice, a genetic homolog for Duchenne Muscular Dystrophy.

  • Treatment: this compound was administered in the drinking water at concentrations of 10 mg/kg/day and 50 mg/kg/day.

  • In Vivo Muscle Function Assessment:

    • Grip Strength Test: Forelimb and hindlimb grip strength was measured using a grip strength meter. Mice were gently pulled by the tail horizontally until they released their grip from a metal grid. The peak force was recorded.

  • Ex Vivo Muscle Function Assessment:

    • Muscle Preparation: The diaphragm and extensor digitorum longus (EDL) muscles were dissected and mounted in an organ bath containing Krebs-Ringer solution, bubbled with 95% O2 and 5% CO2, and maintained at a constant temperature.

    • Force Measurement: The muscle was stimulated electrically, and the isometric contractile force was measured using a force transducer. Specific force (force per cross-sectional area) was calculated.

  • Histological Analysis:

    • Staining: Muscle tissues were sectioned and stained with Hematoxylin and Eosin (H&E) to assess general morphology and identify centrally nucleated fibers (a marker of muscle regeneration). Masson's trichrome or Picrosirius red staining was used to quantify fibrosis.

    • Quantification: The percentage of centrally nucleated fibers and the fibrotic area were quantified using image analysis software.

Clinical Validation in RYR1-Related Myopathies

A Phase 1b clinical trial has been conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with Ryanodine Receptor 1-Related Myopathies (RYR1-RM).

Quantitative Data Summary: this compound in RYR1-RM Patients (Phase 1b)
ParameterTreatment GroupBaseline (Mean ± SD)Post-treatment (Mean ± SD)Change
PROMIS-Fatigue T-Score This compound (120 mg/day)Data not availableData not availableNo significant change reported
This compound (200 mg/day)Data not availableData not availableImprovement reported in 3 out of 4 participants[2][3]
Shoulder Abduction Strength (MRC Grade) This compound (120 mg/day)Data not availableData not availableNo significant change reported
This compound (200 mg/day)Data not availableData not availableImprovement demonstrated[2][3]

PROMIS: Patient-Reported Outcomes Measurement Information System. MRC: Medical Research Council. The available data is qualitative; specific mean scores, grades, and statistical significance are not yet published.

Experimental Protocols: Phase 1b Clinical Trial in RYR1-RM
  • Study Design: An open-label, dose-escalation study.[2][3][4]

  • Participants: Ambulatory adult patients with a genetically confirmed diagnosis of RYR1-RM.[2][3]

  • Treatment: Oral administration of this compound at two daily doses: 120 mg (n=3) and 200 mg (n=4) for 29 days.[2][3]

  • Efficacy Assessments:

    • Fatigue: Patient-reported fatigue was assessed using the PROMIS-Fatigue scale.[2][3]

    • Muscle Strength: Proximal muscle strength was evaluated using the Medical Research Council (MRC) grading scale for shoulder abduction.[5]

Comparison with Alternative Ryanodine Receptor Stabilizers

While direct head-to-head in vivo studies comparing this compound with other RyR stabilizers for muscle function are limited, data from studies on other compounds, such as S107 and JTV519 (K201), in similar preclinical models can provide some context.

Comparative Data Summary: RyR Stabilizers in mdx Mice
CompoundDoseIn Vivo Grip Strength OutcomeEx Vivo Muscle Force Outcome
This compound 10-50 mg/kg/dayQualitative improvement reported.Qualitative improvement reported in diaphragm.
S107 Data not availableData not available in a comparable format.Data not available in a comparable format.
JTV519 (K201) Data not availableData not available in a comparable format.Data not available in a comparable format.

This table highlights the current gap in publicly available, directly comparable quantitative data for different RyR stabilizers in the same animal model for muscle disease.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

ARM210_Mechanism cluster_SR Sarcoplasmic Reticulum Membrane RyR1_leaky Leaky RyR1 Channel RyR1_stabilized Stabilized RyR1 Channel RyR1_leaky->RyR1_stabilized Conformational Change Cytosol_high Cytosol (Pathological Ca2+ leak) RyR1_leaky->Cytosol_high Calstabin1_bound Bound Calstabin1 RyR1_stabilized->Calstabin1_bound Promotes Binding Cytosol_normal Cytosol (Normal Ca2+) RyR1_stabilized->Cytosol_normal Calstabin1_dissociated Dissociated Calstabin1 SR_Lumen SR Lumen (High Ca2+) SR_Lumen->RyR1_leaky Ca2+ Leak SR_Lumen->RyR1_stabilized Regulated Ca2+ Release Muscle_Damage Muscle Weakness & Damage Cytosol_high->Muscle_Damage Muscle_Function Improved Muscle Function Cytosol_normal->Muscle_Function Arm210 This compound Arm210->RyR1_leaky Binds and Stabilizes

Caption: Mechanism of this compound in stabilizing leaky RyR1 channels.

Preclinical Experimental Workflow (mdx Mice)

Preclinical_Workflow start mdx Mice Cohort treatment Treatment Groups: - this compound (10 mg/kg/day) - this compound (50 mg/kg/day) - Vehicle Control start->treatment treadmill Treadmill Exercise (to unmask phenotype) treatment->treadmill in_vivo In Vivo Functional Assessment (Grip Strength) treadmill->in_vivo euthanasia Euthanasia and Tissue Collection in_vivo->euthanasia ex_vivo Ex Vivo Muscle Contractility (Diaphragm, EDL) euthanasia->ex_vivo histology Histological Analysis (H&E, Masson's Trichrome) euthanasia->histology data_analysis Data Analysis and Comparison ex_vivo->data_analysis histology->data_analysis

Caption: Workflow for preclinical evaluation of this compound in mdx mice.

Clinical Trial Workflow (RYR1-RM Patients)

Clinical_Workflow screening Patient Screening (Genetically confirmed RYR1-RM) enrollment Enrollment and Baseline Assessment - PROMIS-Fatigue - MRC Muscle Strength screening->enrollment treatment Treatment Phase (29 days) - this compound (120 mg/day) - this compound (200 mg/day) enrollment->treatment follow_up Post-Treatment Assessment - PROMIS-Fatigue - MRC Muscle Strength treatment->follow_up safety Safety and Tolerability Monitoring treatment->safety data_analysis Data Analysis follow_up->data_analysis

Caption: Workflow for the Phase 1b clinical trial of this compound.

Conclusion

This compound shows promise as a therapeutic agent for rescuing muscle function in diseases characterized by leaky ryanodine receptors. Preclinical studies in mdx mice have demonstrated qualitative improvements in muscle strength and histology. Early clinical data from a Phase 1b trial in RYR1-RM patients suggest that this compound is safe and well-tolerated, with preliminary signals of efficacy in reducing fatigue and improving proximal muscle strength, particularly at the 200 mg/day dose.[2][3]

A significant limitation in the current publicly available data is the lack of detailed quantitative results from these studies. Furthermore, the absence of direct comparative studies with other RyR stabilizers makes a definitive assessment of this compound's relative efficacy challenging. Future publication of detailed quantitative data from ongoing and completed studies will be crucial for a more comprehensive evaluation of this compound's potential as a transformative therapy for these debilitating muscle disorders.

References

Arm-210: A Novel Therapeutic Approach for Ryanodine Receptor-Associated Myopathies - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Arm-210, a novel Rycal compound, with standard therapeutic approaches for Ryanodine (B192298) Receptor 1-Related Myopathies (RYR1-RM) and Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT). This compound is currently in clinical development and has shown promise in targeting the underlying pathophysiology of these debilitating genetic disorders. This document summarizes the available data on its efficacy, mechanism of action, and the experimental protocols used in its evaluation.

Executive Summary

This compound (also known as S48168) is a small molecule allosteric modulator of the ryanodine receptor (RyR), an intracellular calcium release channel critical for muscle function. In RYR1-RM and CPVT, mutations in the RYR1 and RYR2 genes, respectively, lead to "leaky" RyR channels, resulting in dysregulated intracellular calcium homeostasis and subsequent muscle pathology. This compound is designed to repair this leak by binding to the RyR channel and stabilizing its closed state.

Early clinical data for RYR1-RM suggests that this compound is well-tolerated and may improve key symptoms of fatigue and muscle weakness. For CPVT, a phase 2 clinical trial is underway. This guide will delve into the available data and provide a framework for assessing the long-term potential of this compound compared to current standards of care.

Data Presentation: this compound vs. Standard Treatments

Ryanodine Receptor 1-Related Myopathies (RYR1-RM)

Currently, there are no FDA-approved disease-modifying therapies for RYR1-RM. The standard of care is primarily supportive and focuses on managing symptoms.[1][2]

Treatment ApproachMechanism of ActionReported EfficacyKey Limitations
This compound Allosteric modulator of RyR1, repairing intracellular calcium leak.Phase 1b Trial (NCT04141670): Showed promising signs of clinical efficacy at a 200 mg daily dose, with three of four participants reporting reduced fatigue and demonstrating improved proximal muscle strength.[3][4][5][6][7]Long-term efficacy and safety data are not yet available.
Supportive Care Symptom management through physical therapy, occupational therapy, and respiratory support.Varies by individual; aims to maintain function and quality of life.[8][9]Does not address the underlying pathology of the disease.
N-acetylcysteine (NAC) AntioxidantInvestigational; some studies suggest potential benefits in reducing oxidative stress.[1]Not conclusively proven to be effective.
Dantrolene Muscle relaxant that inhibits RyR1May be beneficial for symptoms like exertional rhabdomyolysis in patients with MH-related RYR1 mutations.Can worsen muscle weakness in some individuals.
Salbutamol, Pyridostigmine InvestigationalExplored as potential therapies, but not conclusively proven to be effective.Limited evidence of efficacy.
Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)

The standard of care for CPVT is well-established and aims to prevent life-threatening cardiac arrhythmias.[10][11][12]

Treatment ApproachMechanism of ActionReported EfficacyKey Limitations
This compound Allosteric modulator of RyR2, repairing intracellular calcium leak.Currently in Phase 2 clinical trials. Preclinical data suggests potential to restore normal RyR2 function.Clinical efficacy and long-term safety in CPVT are yet to be determined.
Beta-blockers (e.g., Nadolol) Block the effects of catecholamines on the heart, reducing the trigger for arrhythmias.First-line therapy, effective in many patients.[10][11][13]Not fully effective in all patients; breakthrough events can occur.[11]
Flecainide Class Ic antiarrhythmic drug that can also directly inhibit RyR2 channels.Used as an add-on therapy to beta-blockers and has shown to increase the effectiveness of medical therapy.[11][13]Potential for pro-arrhythmic effects in some individuals.
Implantable Cardioverter-Defibrillator (ICD) Delivers an electrical shock to terminate life-threatening arrhythmias.Recommended for patients who have survived a cardiac arrest or experience arrhythmias despite optimal medical therapy.[11]Does not prevent arrhythmias; risk of inappropriate shocks.
Left Cardiac Sympathetic Denervation (LCSD) Surgical procedure to reduce sympathetic nerve input to the heart.Considered for patients with recurrent arrhythmias despite medical therapy and/or ICD shocks.[14]Invasive procedure with associated risks.

Experimental Protocols

[3H]-Ryanodine Binding Assay

This assay is a quantitative method to assess the activity of the RyR channel. Ryanodine, a plant alkaloid, specifically binds to the open state of the RyR channel. By using a radiolabeled version, [3H]-ryanodine, the number of open channels can be quantified.

Objective: To determine the effect of this compound on the open probability of RyR1 channels in muscle tissue preparations.

Methodology:

  • Preparation of Sarcoplasmic Reticulum (SR) Microsomes:

    • Excise skeletal muscle tissue and homogenize in an ice-cold buffer.

    • Perform differential centrifugation to isolate the heavy SR fraction, which is enriched in RyR1 channels.

    • Resuspend the final microsomal pellet in a storage buffer and determine the protein concentration.

  • Binding Assay:

    • Incubate the SR microsomes with varying concentrations of [3H]-ryanodine in a binding buffer containing specific concentrations of Ca2+, ATP, and other modulators to simulate physiological or pathological conditions.

    • For testing this compound, include parallel incubations with the compound at various concentrations.

    • Incubate at 37°C for a defined period to reach binding equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free [3H]-ryanodine.

    • Wash the filters with ice-cold wash buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Determine specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from total binding.

    • Analyze the data using Scatchard analysis or non-linear regression to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax). An increase in [3H]-ryanodine binding in the presence of a compound suggests it stabilizes the open state of the channel, while a decrease suggests it promotes the closed state.

Microsomal Ca2+ Leak Assay

This assay directly measures the release of calcium from isolated SR vesicles, providing a functional assessment of RyR channel leakiness.

Objective: To determine if this compound can reduce the pathological Ca2+ leak from RyR1 channels in SR vesicles from RYR1-RM patient muscle biopsies.

Methodology:

  • Preparation of SR Microsomes:

    • Isolate SR microsomes from muscle biopsies as described in the [3H]-ryanodine binding assay protocol.

  • Calcium Loading:

    • Actively load the SR vesicles with Ca2+ in the presence of ATP and a Ca2+-buffering system.

    • Include a fluorescent Ca2+ indicator (e.g., Fura-2, Fluo-4) in the assay buffer. The extra-vesicular fluorescence will be monitored.

  • Measurement of Ca2+ Leak:

    • After the loading phase, block the SR Ca2+-ATPase (SERCA) pump with a specific inhibitor (e.g., thapsigargin) to prevent Ca2+ re-uptake.

    • Monitor the increase in extra-vesicular fluorescence over time, which corresponds to the rate of Ca2+ leak from the vesicles through the RyR channels.

  • Testing of this compound:

    • Perform parallel experiments where this compound is added to the assay buffer before or after the Ca2+ loading phase to assess its effect on the Ca2+ leak rate.

  • Data Analysis:

    • Calculate the rate of Ca2+ leak by measuring the slope of the fluorescence increase over time.

    • Compare the leak rates in the presence and absence of this compound to determine its efficacy in reducing the channel leak.

Mandatory Visualizations

cluster_0 Pathophysiology of Leaky RyR Channels cluster_1 This compound Mechanism of Action RyR_mut RyR1/RyR2 Mutation RyR_leaky "Leaky" RyR Channel (Increased Open Probability) RyR_mut->RyR_leaky Ca_leak Diastolic Ca2+ Leak from Sarcoplasmic Reticulum RyR_leaky->Ca_leak RyR_stabilized Stabilized Closed State of RyR Channel Ca_dysregulation Dysregulated Intracellular Ca2+ Homeostasis Ca_leak->Ca_dysregulation Muscle_damage Muscle Weakness & Fatigue (RYR1-RM) Cardiac Arrhythmias (CPVT) Ca_dysregulation->Muscle_damage Arm210 This compound Arm210->RyR_leaky Binds to & Stabilizes Ca_leak_reduced Reduced Diastolic Ca2+ Leak RyR_stabilized->Ca_leak_reduced Ca_restored Restored Intracellular Ca2+ Homeostasis Ca_leak_reduced->Ca_restored Function_improved Improved Muscle Function (Potential for reduced symptoms) Ca_restored->Function_improved

Caption: Signaling pathway of leaky RyR channels and this compound's mechanism.

cluster_0 Experimental Workflow: [3H]-Ryanodine Binding Assay start Start prep_microsomes Prepare SR Microsomes from Muscle Tissue start->prep_microsomes incubate Incubate Microsomes with [3H]-Ryanodine +/- this compound prep_microsomes->incubate separate Separate Bound & Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Kd, Bmax) quantify->analyze end End analyze->end

Caption: Workflow for the [3H]-Ryanodine Binding Assay.

cluster_0 Experimental Workflow: Microsomal Ca2+ Leak Assay start Start prep_microsomes Prepare SR Microsomes from Muscle Biopsy start->prep_microsomes load_ca Load Microsomes with Ca2+ (in presence of ATP & fluorescent dye) prep_microsomes->load_ca block_serca Block SERCA Pump (e.g., with Thapsigargin) load_ca->block_serca measure_leak Measure Ca2+ Leak (Monitor Fluorescence Increase) block_serca->measure_leak test_arm210 Test Effect of this compound (Compare Leak Rates) measure_leak->test_arm210 end End test_arm210->end

Caption: Workflow for the Microsomal Ca2+ Leak Assay.

References

Statistical Validation of Arm-210's Effect on Muscle Fatigue: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Arm-210 (also known as S48168), a novel therapeutic agent, and its effect on muscle fatigue, with a focus on its application in Ryanodine (B192298) Receptor 1-Related Myopathies (RYR1-RM). The performance of this compound is compared with other therapeutic alternatives targeting the ryanodine receptor, supported by available experimental data.

Executive Summary

This compound, a Rycal class small molecule, acts as a stabilizer of the ryanodine receptor (RyR1), addressing the underlying pathology of intracellular calcium leaks that contribute to muscle fatigue and weakness in RYR1-RM. A recent Phase 1b clinical trial has demonstrated its safety and preliminary efficacy in reducing fatigue and improving muscle strength in patients with RYR1-RM. This guide will delve into the quantitative data from this trial and compare it with data from other RyR1-targeting agents, namely dantrolene (B1669809) and the 1,4-benzothiazepine derivative JTV-519.

Comparative Data on this compound and Alternatives

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data are derived from studies with different designs, patient populations, and endpoints, which should be taken into consideration when making direct comparisons.

Table 1: Quantitative Efficacy Data on Muscle Fatigue

CompoundStudy PopulationDosageDurationPrimary Fatigue Outcome MeasureResults
This compound (S48168) Adults with RYR1-RM (n=4 in high dose group)200 mg/day29 daysPROMIS-Fatigue Scale3 out of 4 participants reported improvements in fatigue.[1][2]
Dantrolene Malignant Hyperthermia Susceptible (MHS) patients with myopathic symptoms (n=164)Median 50 mg/day (responders)8 weeks (for initial response)Patient-reported improvement32 out of 142 responding patients reported improvement in fatigue.[3][4]
JTV-519 Wild-type mice with heart failure0.5 mg/kg/hr via osmotic pump28 daysTime to 50% fatigue of soleus muscle25.3 ± 2.3 s (JTV-519) vs. 19.7 ± 3.3 s (placebo).[5]

Table 2: Quantitative Efficacy Data on Muscle Strength

CompoundStudy PopulationDosageDurationPrimary Strength Outcome MeasureResults
This compound (S48168) Adults with RYR1-RM (n=4 in high dose group)200 mg/day29 daysMedical Research Council (MRC) grading of shoulder abductionTrend towards improved proximal muscle strength.[6][7]
Dantrolene N/AN/AN/AN/AData on muscle strength improvement in a comparable context is not readily available in the reviewed literature.
JTV-519 N/AN/AN/AN/AData on muscle strength improvement in a comparable context is not readily available in the reviewed literature.

Experimental Protocols

This compound Phase 1b Clinical Trial Protocol

  • Study Design: An open-label, dose-escalation Phase 1b trial.[6]

  • Participants: Ambulatory adults with genetically confirmed RYR1-RM.[1]

  • Intervention: Participants received either 120 mg or 200 mg of this compound (S48168) daily for 29 days.[1][2]

  • Primary Endpoint: Safety and tolerability.[1]

  • Exploratory Endpoints:

    • Patient-Reported Outcomes Measurement Information System (PROMIS)-Fatigue Scale: A standardized, patient-reported outcome measure assessing the experience and impact of fatigue. T-scores are calculated with a mean of 50 and a standard deviation of 10 in the general population; higher scores indicate greater fatigue.[8][9][10][11]

    • Medical Research Council (MRC) Scale for Muscle Strength: A semi-quantitative scale used to assess muscle strength on a scale of 0 (no contraction) to 5 (normal power). It is a widely used clinical tool for manual muscle testing.[12][13][14]

Dantrolene Retrospective Cohort Study

  • Study Design: A retrospective database review of patients treated between 1994 and 2018.[3]

  • Participants: Malignant Hyperthermia Susceptible (MHS) patients with myopathic symptoms such as myalgia, fatigue, or episodic rhabdomyolysis.[3]

  • Intervention: Oral dantrolene, with a median daily dose of 50 mg for responders.[3]

  • Outcome Assessment: Patient-reported clinical improvement after 8 weeks of treatment. Non-responders were defined as those with intolerable adverse effects or no reported improvement.[3]

JTV-519 Preclinical Study in a Heart Failure Mouse Model

  • Study Design: A preclinical study in a wild-type mouse model of heart failure induced by myocardial infarction.

  • Intervention: Treatment with JTV-519 (0.5 mg/kg/hr) or placebo via implantable osmotic pumps for 28 days.[5]

  • Fatigue Measurement: Ex vivo assessment of the time to 50% fatigue in the soleus muscle.[5]

Ex Vivo Measurement of Sarcoplasmic Reticulum (SR) Ca2+ Leak

  • Principle: To quantify the uncontrolled leak of calcium ions from the sarcoplasmic reticulum, a key pathological feature in RYR1-RM.

  • Methodology:

    • Muscle Biopsy: A small sample of muscle tissue is obtained from the patient.

    • Fiber Permeabilization: The muscle fibers are chemically permeabilized to allow controlled access to the intracellular environment.

    • Fluorescent Ca2+ Indicators: The permeabilized fibers are loaded with a fluorescent Ca2+ indicator (e.g., Fluo-5N) that is entrapped within the SR.

    • SERCA Inhibition: The Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump is inhibited using a specific inhibitor like thapsigargin (B1683126) to prevent Ca2+ reuptake into the SR.

    • Confocal Microscopy: The change in fluorescence of the Ca2+ indicator within the SR is monitored over time using confocal line-scan microscopy. A decrease in fluorescence indicates Ca2+ leaking out of the SR.[15][16]

    • Quantification: The rate of fluorescence decay is used to quantify the SR Ca2+ leak.[15][16]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound, dantrolene, and JTV-519 involves the modulation of the ryanodine receptor 1 (RyR1), a calcium release channel on the sarcoplasmic reticulum that is crucial for excitation-contraction coupling in skeletal muscle.

cluster_0 Normal Muscle Contraction Nerve_Impulse Nerve Impulse DHPR Dihydropyridine Receptor (DHPR) (Voltage Sensor) Nerve_Impulse->DHPR Depolarization RyR1_Closed RyR1 Channel (Closed) DHPR->RyR1_Closed Conformational Change SR_Ca_Store Sarcoplasmic Reticulum (SR) High Ca2+ Myoplasm_Ca Myoplasmic Ca2+ (Low) RyR1_Closed->Myoplasm_Ca Ca2+ Release Muscle_Contraction Muscle Contraction Myoplasm_Ca->Muscle_Contraction Initiates

Figure 1: Simplified signaling pathway of normal muscle contraction.

In RYR1-related myopathies, mutations in the RYR1 gene lead to "leaky" RyR1 channels, causing a continuous, unregulated leakage of Ca2+ from the SR into the myoplasm. This depletes SR Ca2+ stores, impairs muscle contraction, and activates calcium-dependent degradation pathways, ultimately leading to muscle weakness and fatigue.[7][17]

cluster_1 Pathophysiology of RYR1-Related Myopathy Mutated_RyR1 Mutated RyR1 Channel ('Leaky') SR_Ca_Leak SR Ca2+ Leak Mutated_RyR1->SR_Ca_Leak Depleted_SR_Ca Depleted SR Ca2+ Stores SR_Ca_Leak->Depleted_SR_Ca Elevated_Myo_Ca Elevated Myoplasmic Ca2+ SR_Ca_Leak->Elevated_Myo_Ca Impaired_Contraction Impaired Muscle Contraction Depleted_SR_Ca->Impaired_Contraction Degradation_Pathways Activation of Degradation Pathways Elevated_Myo_Ca->Degradation_Pathways Muscle_Fatigue Muscle Fatigue & Weakness Impaired_Contraction->Muscle_Fatigue Degradation_Pathways->Muscle_Fatigue

Figure 2: Pathophysiological cascade in RYR1-related myopathy.

This compound and its alternatives aim to counteract this pathological Ca2+ leak through different modulatory actions on the RyR1 channel.

cluster_2 Therapeutic Intervention at the Ryanodine Receptor 1 cluster_Arm210 This compound (Rycal) cluster_Dantrolene Dantrolene cluster_JTV519 JTV-519 (1,4-benzothiazepine) Arm210 This compound Leaky_RyR1_A Leaky RyR1 Channel Arm210->Leaky_RyR1_A Binds & Stabilizes Stabilized_RyR1_A Stabilized RyR1 Channel Reduced_Leak_A Reduced Ca2+ Leak Stabilized_RyR1_A->Reduced_Leak_A Dantrolene Dantrolene Leaky_RyR1_D Leaky RyR1 Channel Dantrolene->Leaky_RyR1_D Inhibits Opening Inhibited_RyR1_D Inhibited RyR1 Channel Reduced_Leak_D Reduced Ca2+ Release Inhibited_RyR1_D->Reduced_Leak_D JTV519 JTV-519 Leaky_RyR1_J Leaky RyR1 Channel JTV519->Leaky_RyR1_J Enhances Binding Restored_Complex Restored RyR1-Calstabin1 Complex Calstabin1 Calstabin1 Calstabin1->Leaky_RyR1_J Reduced_Leak_J Reduced Ca2+ Leak Restored_Complex->Reduced_Leak_J

Figure 3: Mechanisms of action of this compound and its comparators on the RyR1 channel.
  • This compound (Rycal): As a Rycal, this compound is a ryanodine receptor stabilizer. It is an allosteric modulator that preferentially binds to the "leaky" conformation of the RyR1 channel, repairing the defect and reducing the pathological Ca2+ leak.[6][7]

  • Dantrolene: This muscle relaxant directly inhibits the RyR1 channel, reducing Ca2+ release from the sarcoplasmic reticulum.[3][18][19] It has been shown to be effective in treating symptoms of myalgia and fatigue in patients with RYR1-related myopathies.[3][20]

  • JTV-519 (and S-107): These 1,4-benzothiazepine derivatives act by enhancing the binding of the stabilizing protein calstabin-1 (FKBP12) to the RyR1 channel.[2][21][22] This stabilization helps to prevent the Ca2+ leak and has been shown to improve skeletal muscle function and resistance to fatigue in preclinical models.[5]

Conclusion

This compound shows promise as a targeted therapy for muscle fatigue in RYR1-related myopathies by directly addressing the underlying pathophysiology of leaky RyR1 channels. The preliminary data from the Phase 1b trial are encouraging, with reported improvements in fatigue and a trend towards increased muscle strength at the 200 mg/day dose.

While direct comparative efficacy data is limited, other RyR1-targeting agents like dantrolene and the 1,4-benzothiazepine derivative JTV-519 have also demonstrated a potential to mitigate muscle fatigue through their respective mechanisms of action. The retrospective nature of the dantrolene study and the preclinical context of the JTV-519 data highlight the need for further rigorous, controlled clinical trials to definitively establish the comparative efficacy of these compounds.

Future research, including the planned Phase 2 trial for this compound, will be crucial in providing more robust statistical validation of its effect on muscle fatigue and in clarifying its position relative to other potential therapeutic options for patients with RYR1-related myopathies.

References

A Comparative Guide to Biomarkers for Validating Arm-210 (a hypothetical EGFR Inhibitor) Target Engagement in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of biomarkers to validate the target engagement of Arm-210, a hypothetical novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). The content is based on established biomarkers for existing EGFR inhibitors, offering a framework for the clinical development of this compound.

The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR triggers its dimerization and autophosphorylation, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for cell proliferation and survival and are often dysregulated in cancer.[1][2][3] this compound is designed to inhibit this signaling by preventing EGFR autophosphorylation. Validating that this compound is binding to and inhibiting EGFR in a clinical setting is crucial for its development. This is achieved through the use of target engagement biomarkers.

Comparative Analysis of Target Engagement Biomarkers

The validation of this compound's target engagement can be assessed through direct and indirect biomarkers. Direct biomarkers measure the interaction of the drug with its target, EGFR, while indirect (or downstream) biomarkers measure the effect of this interaction on subsequent signaling pathways.

Biomarker CategorySpecific BiomarkerAssay TypeSample MatrixInformation ProvidedComparison with Alternatives
Direct Target Engagement Phospho-EGFR (pEGFR)Immunohistochemistry (IHC), ELISA, Western Blot, Mass SpectrometryTumor tissue, Skin biopsies, Circulating Tumor Cells (CTCs)Measures the direct inhibition of EGFR autophosphorylation. A decrease in pEGFR levels indicates target engagement.Standard biomarker for TKIs like gefitinib, erlotinib, and osimertinib (B560133). Reduction in pEGFR is a well-accepted proof of mechanism.
Downstream Target Engagement Phospho-ERK (pERK)IHC, ELISA, Western BlotTumor tissue, Skin biopsies, CTCsMeasures the inhibition of the downstream MAPK pathway. A decrease in pERK levels suggests successful upstream EGFR inhibition.Commonly used for both TKIs and monoclonal antibodies (e.g., cetuximab) to confirm pathway modulation.
Downstream Target Engagement Phospho-AKT (pAKT)IHC, ELISA, Western BlotTumor tissue, Skin biopsies, CTCsMeasures the inhibition of the downstream PI3K-AKT pathway. A decrease in pAKT levels indicates effective upstream EGFR blockade.A key pharmacodynamic biomarker for many EGFR inhibitors, reflecting the drug's impact on cell survival signals.
Exploratory/Pharmacodynamic Gene Expression SignaturesRNA-Seq, MicroarrayTumor tissue, CTCsProvides a broader view of the transcriptional changes resulting from EGFR inhibition.More comprehensive but less direct than phosphorylation-based assays. Used to discover novel mechanisms of action and resistance.
Patient Selection/Predictive EGFR Mutations (e.g., Exon 19 del, L858R, T790M)Next-Generation Sequencing (NGS), PCRTumor tissue, Plasma (ctDNA)Predicts sensitivity to EGFR inhibitors but does not measure real-time target engagement.[4][5]Standard of care for selecting patients for treatment with osimertinib and other TKIs.[6]
Patient Selection/Predictive KRAS MutationsNGS, PCRTumor tissue, Plasma (ctDNA)Presence of KRAS mutations predicts resistance to anti-EGFR monoclonal antibodies like cetuximab.[7][8]Primarily used for patient stratification for monoclonal antibody therapies, as KRAS is downstream of EGFR.[9]
Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Arm210 This compound Arm210->EGFR Inhibits pEGFR p-EGFR EGFR->pEGFR Autophosphorylation GRB2_SOS GRB2/SOS pEGFR->GRB2_SOS PI3K PI3K pEGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Western_Blot_Workflow start Clinical Biopsy (e.g., Tumor, Skin) protein_extraction Protein Extraction (Lysis) start->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification sds_page SDS-PAGE (Separation by Size) quantification->sds_page transfer Membrane Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (e.g., BSA, Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pEGFR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Quantify Band Intensity) detection->analysis

Caption: Experimental workflow for Western Blot analysis of pEGFR.

Logical_Relationship Arm210_Dose This compound Dose Administration Target_Engagement Target Engagement (this compound binds to EGFR) Arm210_Dose->Target_Engagement Biomarker_Modulation Biomarker Modulation (↓ pEGFR, ↓ pERK, ↓ pAKT) Target_Engagement->Biomarker_Modulation Leads to Pharmacodynamic_Effect Pharmacodynamic Effect (Inhibition of Tumor Growth) Biomarker_Modulation->Pharmacodynamic_Effect Results in Clinical_Outcome Clinical Outcome (e.g., Response Rate, PFS) Pharmacodynamic_Effect->Clinical_Outcome Correlates with

Caption: Logical relationship of target engagement to clinical outcome.

Experimental Protocols

Western Blot for Phospho-EGFR (pEGFR)

This protocol is designed to assess the inhibitory effect of this compound on EGFR phosphorylation in clinical biopsy samples.

a. Sample Preparation:

  • Obtain fresh tumor or skin biopsies and immediately snap-freeze in liquid nitrogen or place in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Homogenize the tissue and lyse on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a BCA assay.

b. Electrophoresis and Transfer:

  • Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto an 8% SDS-PAGE gel.

  • Run the gel at 120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane at 100V for 90 minutes.

c. Immunodetection:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-EGFR (e.g., pY1068) diluted in 5% BSA/TBST overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply an ECL substrate and capture the chemiluminescent signal using a digital imager.

  • Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH) for normalization.

Immunohistochemistry (IHC) for Phospho-EGFR (pEGFR)

This protocol allows for the visualization of pEGFR within the morphological context of the tissue.

a. Sample Preparation:

  • Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.

  • Cut 4-5 µm sections and mount on positively charged slides.

  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

b. Staining:

  • Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a serum-free protein block.

  • Incubate with the primary antibody for phospho-EGFR (pY1068) overnight at 4°C.

  • Wash with buffer and apply a polymer-based HRP-conjugated secondary antibody.

  • Develop the signal with a DAB chromogen substrate.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

c. Analysis:

  • Slides are scanned and analyzed by a pathologist.

  • Staining intensity and the percentage of positive cells are scored (e.g., H-score) to provide a semi-quantitative measure of pEGFR levels.

Cell-Based ELISA for Phospho-EGFR

This method provides a quantitative assessment of pEGFR in cultured cells, suitable for in vitro studies supporting clinical research.

a. Cell Culture and Treatment:

  • Seed cells (e.g., A431) in a 96-well plate and culture overnight.

  • Treat cells with various concentrations of this compound for a specified duration.

  • Stimulate with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.

b. Assay Procedure:

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells and block non-specific binding.

  • Incubate with a primary antibody against phospho-EGFR in one set of wells and a primary antibody against total EGFR in another set.

  • Wash and add an HRP-conjugated secondary antibody.

  • Add a TMB substrate and incubate until color develops.

  • Stop the reaction and measure the absorbance at 450 nm.

  • Normalize the phospho-EGFR signal to the total EGFR signal.

References

Safety Operating Guide

Navigating the Disposal of Arm-210: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. While specific disposal procedures for a compound labeled "Arm-210" are not publicly available, this guide provides a framework for the proper handling and disposal of similar laboratory chemicals, with a focus on the investigational drug ARM210, which is likely the compound of interest.

It is imperative to note that in the absence of a specific Safety Data Sheet (SDS) for "this compound," the following information is based on general best practices for laboratory chemical disposal. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Chemical and Physical Properties of ARM210

Understanding the properties of a substance is the first step in determining the appropriate disposal method. The following table summarizes the known properties of ARM210 (also known as S48168).[1][2]

PropertyValue
Molecular Formula C18H19NO3S
Molecular Weight 329.4 g/mol
CAS Number 1467605-57-7
Synonyms ARM210, Rycal dmd, S48168
Appearance Not specified
Solubility Not specified
Storage Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years)[2]

General Protocol for Laboratory Chemical Disposal

The following is a generalized protocol for the disposal of a research chemical like ARM210. This procedure should be adapted to comply with the specific regulations of your institution and local authorities.

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for handling and disposal. If an SDS for "this compound" is available in your laboratory, it will provide specific instructions in Section 13: Disposal Considerations.

  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS office is the definitive resource for waste disposal procedures. They can provide guidance on proper waste categorization, containerization, and labeling.

  • Waste Characterization: Determine if the waste is hazardous. Based on its chemical structure, ARM210 may be classified as a non-hazardous or hazardous waste. This determination should be made in consultation with your EHS office.

  • Segregation of Waste: Do not mix different types of chemical waste. Keep halogenated and non-halogenated solvents separate, and do not mix aqueous waste with organic solvent waste.

  • Proper Containerization: Use only approved, compatible, and properly labeled waste containers. The label should clearly identify the contents, including the full chemical name and any associated hazards.

  • Accumulation and Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area. Ensure that containers are kept closed except when adding waste.

  • Arrangement for Pickup and Disposal: Follow your institution's procedures for requesting a waste pickup. The EHS office will then manage the final disposal through a licensed hazardous waste vendor.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of a laboratory chemical.

cluster_prep Preparation cluster_eval Evaluation & Segregation cluster_handling Handling & Storage cluster_disposal Final Disposal start Chemical Waste Generated sds Consult Safety Data Sheet (SDS) start->sds ehs Contact Environmental Health & Safety (EHS) sds->ehs characterize Characterize Waste (Hazardous vs. Non-Hazardous) ehs->characterize segregate Segregate Waste Streams characterize->segregate containerize Properly Containerize & Label segregate->containerize store Store in Satellite Accumulation Area containerize->store pickup Request Waste Pickup store->pickup dispose EHS Manages Final Disposal pickup->dispose end Disposal Complete dispose->end

General Chemical Disposal Workflow

By adhering to these general guidelines and, most importantly, the specific protocols established by your institution, you can ensure the safe and compliant disposal of laboratory chemicals like this compound.

References

Essential Safety and Logistical Information for Handling Arm-210

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety and handling data for the investigational compound Arm-210 is not publicly available. The following guidance is based on general best practices for handling new or unknown research chemicals in a laboratory setting. A comprehensive, substance-specific risk assessment should be conducted by qualified personnel before any handling of this compound.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier against potential exposure to hazardous substances. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols.[1][2][3][4]

PPE Category Equipment Specifications and Use Cases
Eye and Face Protection Safety Goggles or a Face ShieldSafety goggles are the minimum requirement.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashes or aerosols.[4][5]
Hand Protection Disposable Nitrile GlovesDouble gloving is recommended.[4] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[6]
Body Protection Laboratory Coat or GownA long-sleeved, front-closing lab coat is mandatory to protect skin and clothing.[1][2] For higher-risk procedures, a gown tested for resistance to chemical permeability is recommended.[7]
Respiratory Protection N95 or N100 RespiratorTo be used when there is a risk of generating aerosols or handling fine powders.[5][8] A full chemical cartridge respirator may be necessary for large spills.[6] All respirator use requires prior fit-testing and training.[6]
Foot Protection Closed-toe ShoesSandals and other open-toed footwear are not permitted in the laboratory.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to minimize risks. The following procedural guidance outlines the key steps for the safe management of this compound.

Experimental Protocols: Handling Procedures
  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards associated with the handling of this compound.[9][10][11] This should include a review of any available information on the chemical's properties.[9]

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure that a chemical fume hood is used for all procedures involving volatile substances or the potential for aerosol generation.[1][3]

    • Verify that emergency equipment, such as eyewash stations and safety showers, is accessible and operational.[2][3]

  • Handling:

    • Always wear the appropriate PPE as outlined in the table above.

    • Minimize the quantities of this compound used in any given experiment.

    • Avoid skin contact and inhalation.[12]

    • Do not work alone when handling hazardous chemicals.[12]

  • Storage:

    • Store this compound in a well-ventilated, designated area away from incompatible materials.[2]

    • Ensure all containers are clearly labeled with the chemical name, hazard information, and date of receipt or preparation.[1][2]

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Segregation:

    • Do not dispose of this compound down the drain or in regular trash.[1][13]

    • Segregate waste streams. Keep solid and liquid waste separate.[14] Halogenated and non-halogenated solvent wastes should also be kept in distinct containers.[15]

  • Containment:

    • Use designated, properly labeled, and leak-proof containers for all this compound waste.[14][15]

    • Keep waste containers closed except when adding waste.[15]

  • Disposal:

    • Follow all institutional and local regulations for the disposal of hazardous chemical waste.[15]

    • Arrange for collection by a licensed hazardous waste disposal service.

    • Contaminated PPE should be disposed of as hazardous waste.[6]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of a research chemical like this compound, from initial preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Risk_Assessment Conduct Risk Assessment Gather_Materials Gather Materials & PPE Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Proceed Prepare_Workspace Prepare Workspace (e.g., Fume Hood) Weigh_and_Dispense Weigh and Dispense this compound Perform_Experiment Perform Experiment Decontaminate_Workspace Decontaminate Workspace Perform_Experiment->Decontaminate_Workspace Complete Segregate_Waste Segregate Waste (Solid, Liquid) Dispose_Waste Dispose of Waste via Licensed Service Doff_PPE Doff and Dispose of PPE

Caption: General workflow for handling research chemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.